3,5-Diiodothyropropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYMNWUJVKVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040939 | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-10-7 | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-diiodothyropropionic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diiodothyropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3,5-Diiodothyropropionic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a plausible synthetic route for 3,5-Diiodothyropropionic acid (DITPA), a thyromimetic compound with potential therapeutic applications. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the synthesis workflow.
Overview of the Synthetic Strategy
The synthesis of DITPA can be achieved through a multi-step process commencing with the readily available starting material, 3-(4-hydroxyphenyl)propanoic acid. The overall strategy involves four key transformations:
-
Iodination: Introduction of two iodine atoms onto the phenolic ring of 3-(4-hydroxyphenyl)propanoic acid.
-
Esterification: Protection of the carboxylic acid functionality as an ethyl ester to prevent side reactions in subsequent steps.
-
Ullmann Condensation: Formation of the diaryl ether linkage through a copper-catalyzed cross-coupling reaction.
-
Hydrolysis: Deprotection of the ester and ether functionalities to yield the final product, DITPA.
Experimental Protocols
Step 1: Synthesis of 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid
This step involves the electrophilic iodination of the aromatic ring of 3-(4-hydroxyphenyl)propanoic acid.
Methodology:
-
In a well-ventilated fume hood, dissolve 16.6 g (0.1 mol) of 3-(4-hydroxyphenyl)propanoic acid in 200 mL of 40% aqueous methylamine (B109427) in a 1 L round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
In a separate beaker, prepare a solution of 50 g (0.3 mol) of potassium iodide and 50.8 g (0.2 mol) of iodine in 150 mL of deionized water.
-
Transfer the iodine solution to a dropping funnel and add it dropwise to the stirred solution of 3-(4-hydroxyphenyl)propanoic acid over a period of approximately 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Acidify the reaction mixture to pH 2 with 6M hydrochloric acid. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the solid under vacuum to yield 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid.
| Parameter | Value |
| Starting Material | 3-(4-hydroxyphenyl)propanoic acid |
| Reagents | Potassium iodide, Iodine, 40% aq. Methylamine, 6M HCl |
| Solvent | Water |
| Reaction Time | 2.5 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of Ethyl 3-(3,5-diiodo-4-hydroxyphenyl)propanoate
This step protects the carboxylic acid group via Fischer esterification.
Methodology:
-
To a 500 mL round-bottom flask containing 41.8 g (0.1 mol) of 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid, add 200 mL of absolute ethanol (B145695) and a catalytic amount of p-toluenesulfonic acid (approx. 1.9 g, 0.01 mol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure ethyl 3-(3,5-diiodo-4-hydroxyphenyl)propanoate.
| Parameter | Value |
| Starting Material | 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid |
| Reagents | Absolute ethanol, p-Toluenesulfonic acid |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >98% |
Step 3: Synthesis of Ethyl 3-[4-(4-methoxyphenoxy)-3,5-diiodophenyl]propanoate
This step forms the diaryl ether bond via an Ullmann condensation. This protocol assumes the use of a diaryliodonium salt as the coupling partner.
Methodology:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4.46 g (0.01 mol) of ethyl 3-(3,5-diiodo-4-hydroxyphenyl)propanoate, 5.34 g (0.012 mol) of bis(4-methoxyphenyl)iodonium trifluoroacetate, and 0.19 g (0.001 mol) of copper(I) iodide.
-
Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Add 2.76 g (0.02 mol) of potassium carbonate to the reaction mixture.
-
Heat the mixture to 120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-[4-(4-methoxyphenoxy)-3,5-diiodophenyl]propanoate.
| Parameter | Value |
| Starting Material | Ethyl 3-(3,5-diiodo-4-hydroxyphenyl)propanoate |
| Reagents | bis(4-methoxyphenyl)iodonium trifluoroacetate, Copper(I) iodide, Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 120 °C |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >97% |
Step 4: Synthesis of this compound (DITPA)
This final step involves the simultaneous hydrolysis of the ethyl ester and cleavage of the methyl ether.
Methodology:
-
In a 250 mL round-bottom flask, dissolve 5.54 g (0.01 mol) of ethyl 3-[4-(4-methoxyphenoxy)-3,5-diiodophenyl]propanoate in 100 mL of glacial acetic acid.
-
Carefully add 20 mL of 48% hydrobromic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
| Parameter | Value |
| Starting Material | Ethyl 3-[4-(4-methoxyphenoxy)-3,5-diiodophenyl]propanoate |
| Reagents | Glacial acetic acid, 48% Hydrobromic acid |
| Solvent | Glacial Acetic Acid |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >99% |
Visualized Synthesis Workflow
The following diagram illustrates the overall synthetic pathway for DITPA.
Caption: Overall synthetic workflow for this compound (DITPA).
Key Reaction Mechanisms
The following diagrams illustrate the core transformations at each step of the synthesis.
Caption: Step 1: Iodination of the phenolic ring.
Caption: Step 2: Fischer esterification of the carboxylic acid.
Caption: Step 3: Ullmann condensation for diaryl ether formation.
Caption: Step 4: Hydrolysis of ester and cleavage of ether to yield DITPA.
Disclaimer: The provided synthesis protocol is based on information available in the public domain, including patent literature. These procedures should only be carried out by qualified chemists in a well-equipped laboratory, with all appropriate safety precautions in place. The typical yields and purities are estimates based on analogous reactions and may vary. Optimization of reaction conditions may be necessary to achieve desired results.
An In-Depth Technical Guide to the Chemical Properties of 3,5-Diiodothyropropionic Acid (DITPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of DITPA, including its physicochemical characteristics, synthesis, and biological activity. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its chemical structure is characterized by a di-iodinated phenolic ring linked via an ether bond to another phenolic ring, with a propionic acid side chain.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂I₂O₄ | [1][2] |
| Molecular Weight | 510.06 g/mol | [1][2] |
| Melting Point | 235-238 °C | [3] |
| pKa (Predicted) | 4.54 ± 0.10 | |
| Solubility | Slightly soluble in DMSO and methanol. Soluble in water and other organic solvents. A clear solution of ≥ 2.5 mg/mL (4.90 mM) can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [4][5][6] |
| CAS Number | 1158-10-7 | [1] |
| IUPAC Name | 3-[4-(4-hydroxypoxy)-3,5-diiodophenyl]propanoic acid | [1] |
Synthesis and Characterization
A patented method for the synthesis of DITPA involves the coupling of dianisoleiodium trifluoroacetate (B77799) with ethyl-3-(3,5-diiodo-4-hydroxyphenyl)-propionate, followed by the removal of the methyl and ethyl protective groups.[7] The purity of the final product is typically assessed by reverse-phase high-performance liquid chromatography (HPLC), and its structure is confirmed by proton magnetic resonance (¹H NMR) spectroscopy.[7]
Illustrative Synthetic Workflow
The following diagram outlines the general synthetic approach.
Biological Activity and Mechanism of Action
DITPA is recognized as a thyromimetic, meaning it mimics the actions of endogenous thyroid hormones. It binds to thyroid hormone receptors (TRs), with a notable affinity for both TRα1 and TRβ1 subtypes.[5] This interaction initiates a cascade of cellular events, influencing gene expression and various physiological processes.
| Receptor Subtype | Binding Affinity (Ka) |
| TRα1 | 2.40 x 10⁷ M⁻¹ |
| TRβ1 | 4.06 x 10⁷ M⁻¹ |
One of the well-documented biological effects of DITPA is its pro-angiogenic activity. This effect is initiated at the cell surface through interaction with the integrin αvβ3 receptor, which subsequently activates the MAPK/ERK1/2 signaling pathway.[8]
DITPA-Induced Pro-Angiogenic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by DITPA leading to angiogenesis.
Experimental Protocols
Thyroid Hormone Receptor Competitive Binding Assay
This protocol describes a phosphorimager-based filter binding competition assay to determine the binding affinity of DITPA to thyroid hormone receptors.[9]
Materials:
-
In vitro translated ligand-binding domains (LBDs) of TRα and TRβ
-
[¹²⁵I]T₃ (radiolabeled triiodothyronine)
-
Unlabeled T₃ (for standard curve)
-
This compound (DITPA) test compound
-
Assay buffer
-
Nitrocellulose filters
-
96-well vacuum manifold
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of unlabeled T₃ and DITPA in the assay buffer.
-
In a 96-well plate, combine the TR LBDs, a fixed concentration of [¹²⁵I]T₃, and varying concentrations of either unlabeled T₃ or DITPA.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Transfer the contents of each well to a nitrocellulose filter using a 96-well vacuum manifold to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound [¹²⁵I]T₃.
-
Analyze the radioactivity retained on the filters using a phosphorimager.
-
Construct a competition curve by plotting the percentage of [¹²⁵I]T₃ bound against the concentration of the competitor (unlabeled T₃ or DITPA).
-
Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for DITPA.
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
This in vivo assay is used to assess the pro-angiogenic potential of DITPA.[10]
Materials:
-
Fertilized chicken eggs
-
Sterile filter paper discs
-
DITPA solution (e.g., 0.1 mM)[4]
-
Incubator maintained at 37°C with humidity
-
Stereomicroscope
-
Digital imaging system
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Prepare sterile filter paper discs and saturate them with the DITPA solution or a vehicle control.
-
Carefully place the filter paper discs on the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator for a further 2-3 days.
-
On day 6 or 7, open the eggs and examine the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the filter paper discs.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area around the disc.
3D Human Dermal Microvascular Endothelial Cell Sprouting Assay
This in vitro assay evaluates the ability of DITPA to induce endothelial cell sprouting and tube formation in a three-dimensional matrix.[4]
Materials:
-
Human dermal microvascular endothelial cells (HDMECs)
-
Endothelial cell growth medium
-
Collagen or other suitable hydrogel matrix
-
DITPA solution (e.g., 0.1 µM)[4]
-
Multi-well culture plates
-
Inverted microscope with a digital camera
Procedure:
-
Culture HDMECs to form spheroids or embed single cells within a collagen gel in a multi-well plate.
-
Allow the gel to polymerize.
-
Add endothelial cell growth medium containing either DITPA at the desired concentration or a vehicle control to the wells.
-
Incubate the plate for 24-48 hours to allow for cell sprouting and tube formation.
-
Visualize and capture images of the sprouts using an inverted microscope.
-
Quantify the angiogenic response by measuring the number of sprouts per spheroid/cell, the cumulative sprout length, or the number of branch points.
Experimental Workflow for Angiogenesis Assays
The following diagram provides a generalized workflow for assessing the pro-angiogenic properties of DITPA.
Conclusion
This compound is a potent thyroid hormone analog with well-defined chemical properties and significant biological activities. Its ability to interact with thyroid hormone receptors and modulate signaling pathways, such as the integrin αvβ3-mediated pro-angiogenic cascade, makes it a valuable tool for research and a potential candidate for therapeutic development. The detailed protocols and data presented in this guide are intended to support further investigation into the multifaceted nature of DITPA.
References
- 1. This compound | C15H12I2O4 | CID 160565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 3 5-DIIODOTHYROPROPIONIC ACID | 1158-10-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CAS 1158-10-7: this compound | CymitQuimica [cymitquimica.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Proangiogenesis action of the thyroid hormone analog this compound (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phosphorimager-based filter binding thyroid hormone receptor competition assay for chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
A Technical Guide to the Mechanism of Action of 3,5-Diiodothyropropionic Acid (DITPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular disease and metabolic disorders. This document provides an in-depth technical overview of the core mechanism of action of DITPA, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. DITPA primarily exerts its effects through interaction with nuclear thyroid hormone receptors (TRs), with a notable characteristic of eliciting distinct downstream responses compared to the endogenous thyroid hormone, triiodothyronine (T3). Furthermore, evidence suggests the involvement of non-genomic signaling pathways initiated at the cell surface. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of thyroid hormone analogs.
Core Mechanism of Action
This compound is a thyromimetic compound, meaning it mimics the actions of endogenous thyroid hormones.[1] Its primary mechanism involves binding to and activating thyroid hormone receptors (TRs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1] There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, which are encoded by separate genes and have distinct tissue distribution and physiological roles. DITPA has been shown to bind to both TRα and TRβ isoforms with a relatively low affinity compared to T3.[2]
Upon binding to TRs, DITPA initiates a cascade of molecular events that modulate gene expression. The DITPA-TR complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic signaling pathway is central to many of the physiological effects of DITPA.
In addition to the classical nuclear-initiated pathway, DITPA is also reported to mediate non-genomic effects. This pathway is initiated at the cell surface through the interaction of DITPA with the integrin αvβ3 receptor.[3][4] This interaction can trigger rapid intracellular signaling cascades, such as the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) pathways.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of DITPA.
Table 1: In Vitro and Preclinical Data
| Parameter | Value | Species/Model | Key Findings |
| EC50 for α-MHC mRNA induction | ~5 x 10-7 M | Heart cell culture | DITPA induces the expression of α-myosin heavy chain, a marker of cardiac inotropy.[5] |
| Effect on Ito density in post-MI rats | Restored to 15.2 ± 1.1 pA/pF from 10.2 ± 0.9 pA/pF | Rat model of myocardial infarction | DITPA treatment restored the transient outward K+ current (Ito) density to levels seen in sham-operated controls.[6][7] |
| Effect on cardiac function in post-MI mice | Increased left ventricular internal dimension (LVID) at diastole and systole | Mouse model of myocardial infarction | Higher doses of DITPA were associated with increased ventricular dimensions and reduced contractile function.[8] |
| Effect on metabolic parameters in Mct8KO mice | Administration of 0.3 mg DITPA per 100 g body weight normalized serum T3 levels and metabolic parameters. | Mct8 knockout mice | DITPA ameliorated the hypermetabolism observed in a mouse model of MCT8 deficiency.[9] |
Table 2: Clinical Trial Data in Heart Failure
| Parameter | Change with DITPA | Study Population | Key Findings |
| Cardiac Index | Increased by 18% | NYHA class II-IV congestive heart failure patients | DITPA demonstrated positive hemodynamic effects.[10][11][12] |
| Systemic Vascular Resistance | Decreased by 11% | NYHA class II-IV congestive heart failure patients | DITPA led to a reduction in afterload.[10][11][12] |
| Serum Cholesterol | Decreased by 20% | NYHA class II-IV congestive heart failure patients | DITPA exhibited beneficial effects on lipid profiles.[10][11][12] |
| Low-Density Lipoprotein (LDL) Cholesterol | Decreased by 30% | NYHA class II-IV congestive heart failure patients | DITPA showed a significant cholesterol-lowering effect.[10][11][12] |
| Body Weight | Decreased by 11 lb | NYHA class II-IV congestive heart failure patients | A reduction in body weight was observed with DITPA treatment.[10][11][12] |
Table 3: Clinical Trial Data in Hypercholesterolemia
| Parameter | Dosing Regimen | Study Population | Primary Objective |
| LDL Cholesterol Levels | 90 mg/day or 180 mg/day | Hypercholesterolemic patients on standard lipid-lowering therapy | To evaluate DITPA as a cholesterol-lowering agent in combination with standard therapy.[13] |
| Safety and Tolerability | Dose-escalation from 45 mg/day | Hypercholesterolemic patients | To determine the safety and effectiveness of DITPA in achieving NCEP ATP III LDL cholesterol goals.[13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of DITPA's mechanism of action.
Thyroid Hormone Receptor Binding Assay (Competitive Filter Binding Assay)
This protocol is a generalized method for determining the binding affinity of DITPA for thyroid hormone receptors.
Materials:
-
Purified recombinant human TRα or TRβ protein.
-
[125I]-T3 (radiolabeled triiodothyronine).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT.[14]
-
Unlabeled T3 (for determining non-specific binding).
-
DITPA (test compound).
-
Glass fiber filters (e.g., Whatman GF/C).[14]
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled T3 and DITPA in assay buffer. The radiolabeled [125I]-T3 is diluted to a final concentration near its dissociation constant (Kd), typically around 0.06 nM.[15]
-
Assay Setup: In a 96-well plate, combine the assay buffer, [125I]-T3, and either unlabeled T3 (for non-specific binding), DITPA (at various concentrations), or buffer alone (for total binding).
-
Initiation of Reaction: Add the purified TR protein to each well to initiate the binding reaction. A typical protein concentration is 0.625 ng per well.[15]
-
Incubation: Incubate the plate at 4°C for 20-24 hours to allow the binding to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the TR-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The binding affinity (Ki) of DITPA is determined by analyzing the competition binding data using non-linear regression analysis.
In Vivo Animal Studies (Rat Model of Myocardial Infarction)
This protocol describes a general workflow for evaluating the effects of DITPA in a rat model of heart failure.
Animal Model:
-
Male Sprague-Dawley rats are commonly used.[5]
-
Myocardial infarction (MI) is induced by ligation of the left anterior descending (LAD) coronary artery.
Experimental Procedure:
-
Induction of Myocardial Infarction: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the LAD artery to induce an MI. Sham-operated animals undergo the same procedure without LAD ligation.
-
Drug Administration: Five weeks post-surgery, begin daily subcutaneous injections of DITPA (e.g., 3.75 or 10 mg/kg body weight) or vehicle (e.g., 0.9% NaCl) for a duration of 21 days.[7]
-
Functional Assessments:
-
Echocardiography: Perform echocardiograms at baseline and at the end of the treatment period to assess cardiac function parameters such as left ventricular dimensions and fractional shortening.
-
Hemodynamic Measurements: At the end of the study, anesthetize the animals and insert a catheter into the left ventricle to measure pressures and calculate dP/dt.[5]
-
-
Tissue Collection and Analysis:
-
Euthanize the animals and harvest the hearts and other tissues (e.g., liver).
-
Gene Expression Analysis: Isolate RNA from the heart tissue and perform quantitative real-time PCR to measure the expression of genes such as α-myosin heavy chain.[5]
-
Electrophysiology: Isolate individual ventricular myocytes to measure ion channel currents, such as the transient outward K+ current (Ito), using patch-clamp techniques.[6]
-
Clinical Trial Protocol (Heart Failure)
This section outlines a representative design for a Phase II clinical trial of DITPA in patients with congestive heart failure.
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.[10]
-
Patients with New York Heart Association (NYHA) class II to IV congestive heart failure are enrolled.[10]
Methodology:
-
Patient Recruitment: Screen patients based on predefined inclusion and exclusion criteria.
-
Randomization: Randomly assign eligible patients in a 2:1 ratio to receive either DITPA or a matching placebo.[10]
-
Treatment: Administer DITPA or placebo for a period of six months.[1] The dosage may be titrated over the course of the study.
-
Primary Endpoint: The primary outcome is often a composite endpoint that includes cardiovascular mortality/morbidity, changes in NYHA classification, and a global assessment by the patient.[1]
-
Secondary Endpoints: Secondary outcomes may include changes in hemodynamic parameters (e.g., cardiac index, systemic vascular resistance), lipid profiles (total cholesterol, LDL-C), and body weight.
-
Safety Monitoring: Monitor patients for adverse events throughout the study.
Quantification of DITPA in Serum by LC-MS/MS
This protocol provides a general method for measuring DITPA concentrations in serum samples.
Sample Preparation:
-
Add an internal standard (e.g., 3,3',5-triiodothyropropionic acid) to the serum sample.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate DITPA and the internal standard from the serum matrix.[16]
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate DITPA from other components in the extract.[17]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in selective reaction monitoring (SRM) mode to specifically detect and quantify DITPA and the internal standard.[17]
-
Quantification: Generate a standard curve using known concentrations of DITPA to quantify the amount of the drug in the serum samples.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of DITPA.
Genomic Signaling Pathway of DITPA
Caption: Canonical genomic signaling pathway of this compound (DITPA).
Non-Genomic Signaling Pathway of DITPA
Caption: Non-genomic signaling pathway of DITPA initiated at the cell surface.
Experimental Workflow for TR Binding Assay
Caption: General workflow for a thyroid hormone receptor (TR) competitive binding assay.
Conclusion
This compound presents a complex and multifaceted mechanism of action, primarily through its interaction with thyroid hormone receptors and the subsequent modulation of gene expression. The emerging role of non-genomic signaling via integrin αvβ3 adds another layer of complexity and potential for therapeutic targeting. The quantitative data from both preclinical and clinical studies highlight its potential in treating conditions such as heart failure and hypercholesterolemia, although further research is warranted to fully elucidate its clinical utility and long-term safety profile. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working to advance our knowledge of DITPA and other thyroid hormone analogs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The thyroid hormone analog DITPA restores I(to) in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. benchchem.com [benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Binding Affinity of 3,5-Diiodothyropropionic Acid (DITPA) to Thyroid Hormone Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-diiodothyropropionic acid (DITPA) is a synthetic analog of the thyroid hormone triiodothyronine (T3). It has garnered significant interest for its thyromimetic properties, particularly its potential therapeutic applications in conditions such as heart failure and monocarboxylate transporter 8 (MCT8) deficiency.[1][2][3] DITPA exerts its effects primarily by interacting with nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors that regulate the expression of a vast array of target genes. Understanding the binding affinity and selectivity of DITPA for the two major TR isoforms, TRα and TRβ, is critical to elucidating its mechanism of action and predicting its physiological effects. This document provides a comprehensive technical overview of DITPA's binding characteristics, the experimental methods used for its determination, and the downstream signaling consequences of receptor engagement.
DITPA Binding Affinity to Thyroid Hormone Receptors (TRs)
DITPA acts as an agonist at both TRα and TRβ isoforms.[4] A defining characteristic of its interaction is a significantly lower binding affinity compared to the endogenous hormone T3. This lower affinity necessitates higher concentrations of DITPA to achieve thyromimetic effects.[5] Despite its reduced affinity, a crucial feature of DITPA is that it binds to TRα and TRβ with nearly equal affinity, distinguishing it from some other TR analogs that exhibit isoform selectivity.[4][5]
Quantitative Binding Affinity Data
The binding affinity of DITPA for TRs is substantially lower than that of T3. Specifically, its affinity for the TRβ isoform is reported to be approximately 350-fold less than T3.[4][5][6] This difference is a key determinant of its pharmacological profile, influencing dosing and the spectrum of its biological activity.
| Ligand | Receptor Isoform | Relative Binding Affinity (Compared to T3) | Reference |
| T3 (Triiodothyronine) | TRα, TRβ | 1 (Reference Standard) | [4][5][6] |
| DITPA | TRα | ~350-fold lower | [4][5] |
| DITPA | TRβ | ~350-fold lower | [4][5][6] |
Thyroid Hormone Receptor Signaling Pathway
Thyroid hormone receptors are members of the nuclear receptor superfamily. In the absence of a ligand, TRs typically form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[7] This unliganded complex recruits corepressor proteins, leading to chromatin condensation and transcriptional repression.
Upon binding of an agonist like T3 or DITPA, the TR undergoes a conformational change. This transformation triggers the dissociation of corepressors and the recruitment of coactivator proteins.[7] The coactivator complex then promotes chromatin decondensation and facilitates the assembly of the transcription machinery, leading to the activation of target gene expression. DITPA follows this canonical pathway to exert its thyromimetic effects.
Experimental Protocols for Binding Affinity Determination
The binding affinity of compounds like DITPA to thyroid hormone receptors is commonly determined using competitive binding assays. A filter binding assay is a frequently employed method.[8][9]
Principle of the Competitive Filter Binding Assay
This assay measures the ability of a test compound (the "competitor," e.g., DITPA) to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the thyroid hormone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
Generalized Protocol
-
Receptor Preparation: Thyroid hormone receptors (TRα or TRβ) are obtained, often as recombinant proteins expressed in bacterial or eukaryotic systems or from nuclear extracts of target tissues.[9][10]
-
Assay Setup: The assay is typically performed in microplates. Each well contains:
-
The TR preparation.
-
A fixed concentration of radiolabeled T3 (e.g., [¹²⁵I]T3).
-
Varying concentrations of the unlabeled competitor compound (DITPA).
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).[8]
-
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 2-18 hours) to allow the binding reaction to reach equilibrium.[8]
-
Separation: The key step is to separate the receptor-bound radioligand from the free, unbound radioligand. In a filter binding assay, this is achieved by rapid vacuum filtration through glass fiber filters. The receptors and any bound ligand are retained on the filter, while the unbound ligand passes through.[8][9]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[8]
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated for each competitor concentration. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined from this curve.
Discussion and Implications
The binding characteristics of DITPA are central to its therapeutic profile. Its ability to enter cells independently of the MCT8 transporter makes it a valuable candidate for treating MCT8 deficiency, a condition where T3 transport into key tissues like the brain is impaired.[1][3][11] Once inside the cell, DITPA can activate TRs and restore at least some of the downstream gene expression that is deficient in this syndrome.
The lower binding affinity of DITPA compared to T3 means that it is a less potent agonist. This can be advantageous, potentially reducing the risk of thyrotoxic side effects, such as tachycardia, that can be associated with excessive TR activation, particularly by the TRα isoform in the heart.[10] Clinical studies in heart failure have explored DITPA's potential to improve cardiac performance with minimal increase in heart rate.[2][12] The non-selective binding to both TRα and TRβ suggests that DITPA will elicit a broad, T3-like spectrum of activity across various tissues, rather than the targeted effects seen with isoform-selective modulators.[5][13]
Conclusion
DITPA is a non-isoform-selective TR agonist with a binding affinity that is significantly lower than the native hormone T3. This profile allows it to function as a thyromimetic agent, capable of activating the canonical TR signaling pathway to regulate gene expression. Its ability to bypass the MCT8 transporter provides a unique therapeutic opportunity for specific patient populations. The quantitative understanding of its binding affinity, determined through robust experimental protocols, is essential for its continued development and for rationalizing its clinical effects.
References
- 1. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prizmtx.com [prizmtx.com]
- 5. etj.bioscientifica.com [etj.bioscientifica.com]
- 6. prizmtx.com [prizmtx.com]
- 7. Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Actions of DITPA: A Technical Guide to its Genomic and Non-Genomic Mechanisms
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the dual mechanisms of action of 3,5-diiodothyropropionic acid (DITPA), a synthetic analog of thyroid hormone. DITPA's therapeutic potential, particularly in cardiovascular and metabolic diseases, stems from its ability to engage both classical genomic pathways and rapid, non-genomic signaling cascades. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways to facilitate a deeper understanding for research and development professionals.
Introduction: The Dual Nature of a Thyromimetic
This compound (DITPA) is a thyromimetic compound that has garnered significant interest for its selective actions, potentially offering therapeutic benefits with a reduced side-effect profile compared to natural thyroid hormones.[1][2] Its biological effects are mediated through two distinct pathways: a genomic pathway involving nuclear thyroid hormone receptors (TRs) and a non-genomic pathway initiated at the cell surface, primarily through integrin αvβ3.[1][3] This guide will dissect these two modes of action, providing a clear framework for understanding DITPA's multifaceted physiological effects.
Genomic Actions: Modulating Gene Expression
DITPA's genomic actions are mediated through its interaction with thyroid hormone receptors TRα and TRβ, which are ligand-activated transcription factors.[1] Upon binding DITPA, these receptors modulate the expression of target genes involved in a variety of physiological processes.
Mechanism of Action
The canonical genomic mechanism involves the binding of DITPA to TRs located in the nucleus. This binding event causes a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[4] This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.[4]
A key indicator of DITPA's systemic thyromimetic activity through this genomic pathway is its ability to suppress the secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland via the endocrine system's negative feedback loop.[1][5]
Physiological Effects
The genomic actions of DITPA contribute to its effects on lipid metabolism and cardiac function. For instance, DITPA has been shown to increase the expression of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream.[1] In a rat model of congestive heart failure, DITPA treatment led to increased α-myosin heavy chain (MHC) RNA gene expression, a marker of improved cardiac function.[2]
Non-Genomic Actions: Rapid Signaling at the Cell Surface
Distinct from its nuclear-mediated effects, DITPA can initiate rapid signaling events that are independent of gene transcription and protein synthesis.[4] These non-genomic actions are primarily initiated at the plasma membrane.
The Role of Integrin αvβ3
Research has identified the plasma membrane integrin αvβ3 as a key receptor for the non-genomic actions of thyroid hormones and their analogs, including DITPA.[1][3] The binding of DITPA to the extracellular domain of integrin αvβ3 triggers a cascade of intracellular signaling events.[6]
Downstream Signaling Pathways
The activation of integrin αvβ3 by DITPA leads to the stimulation of several downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) pathways.[3][6][7]
-
MAPK/ERK Pathway: Activation of the ERK1/2 signal transduction cascade is a crucial component of DITPA's proangiogenic effects.[3]
-
PI3K/Akt Pathway: The binding of thyroid hormone analogs to integrins can activate PI3K, which in turn activates Akt and subsequently mTOR, leading to downstream effects on protein synthesis, metabolism, and cell growth.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of DITPA observed in various studies.
Table 1: Effects of DITPA on Metabolic and Endocrine Parameters
| Parameter | Study Population | DITPA Dose | Duration | Result | Citation |
| Serum TSH | Patients with stable chronic heart failure | Not specified | 24 weeks | Suppression of TSH levels. | [5] |
| Serum Total Cholesterol | Patients with stable chronic heart failure | Not specified | 24 weeks | Significant reduction. | [1] |
| Serum LDL Cholesterol | Patients with stable chronic heart failure | Not specified | 24 weeks | Significant reduction. | [1] |
| Serum Triglycerides | Patients with stable chronic heart failure | Not specified | 24 weeks | Significant reduction. | [1] |
| Serum T3 | Mct8-deficient mice | 0.3 mg/100 g body weight/day | 10 days | Levels brought to those of untreated wild-type animals. | [9][10] |
| Serum T3 | Children with MCT8 deficiency | 1-2 mg/kg/day | 26-40 months | Normalization of elevated levels. | [11][12] |
| Serum TSH | Children with MCT8 deficiency | 1-2 mg/kg/day | 26-40 months | Normalization of elevated levels. | [11][12] |
| SHBG | Children with MCT8 deficiency | 2.1-2.4 mg/kg/day | 26-40 months | Decline in all subjects. | [11][13] |
| Heart Rate | Children with MCT8 deficiency | 2.1-2.4 mg/kg/day | 26-40 months | Decline in three of four subjects. | [11][13] |
Table 2: Cardiovascular Effects of DITPA
| Parameter | Study Population | DITPA Dose | Duration | Result | Citation |
| Cardiac Index | Patients with congestive heart failure | Not specified | Not specified | 18% increase. | [5] |
| Systemic Vascular Resistance | Patients with congestive heart failure | Not specified | Not specified | 11% decrease. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the actions of DITPA.
In Vivo Animal Models
-
Genetically Obese Zucker Rats (Metabolic Studies): DITPA was administered orally for a 9-week period to assess its effects on body weight gain and serum lipid concentrations.[14]
-
Post-Myocardial Infarction Rat Models (Cardiovascular Studies): Daily subcutaneous injections of DITPA were administered for 21 days to evaluate its impact on cardiac function and electrophysiology, specifically the transient outward K+ current (Ito) density and action potential duration.[14]
-
Hypothyroid Rat Models (Cardiovascular and Endocrine Studies): DITPA treatment was given for 6 weeks to investigate its effects on brain blood vessel density and its ability to restore mitochondrial and nuclear activities in the liver.[14]
-
Mct8-Deficient Mice (Metabolic and Neurological Studies): DITPA was administered daily via intraperitoneal injection (0.3 mg per 100 g body weight) for 10 days to determine its effect on serum thyroid tests, metabolism, and the expression of thyroid hormone-responsive genes in the brain, liver, and muscles.[9][15] For prenatal studies, DITPA was given to pregnant dams carrying Mct8-deficient embryos to assess placental passage and effects on embryonic development.[16]
In Vitro and Ex Vivo Assays
-
Chick Chorioallantoic Membrane (CAM) Model (Angiogenesis Assay): Nanomolar concentrations of DITPA were applied to the CAM to assess its proangiogenic activity by quantifying the generation of new blood vessels.[3]
-
Three-Dimensional Human Microvascular Endothelial Sprouting Assay (Angiogenesis Assay): This in vitro model was used to confirm the proangiogenic effects of DITPA observed in the CAM model.[3]
-
Measurement of Serum DITPA: DITPA concentrations in serum were measured using liquid chromatography followed by tandem mass spectrometry (LC-MS/MS).[13]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the genomic and non-genomic actions of DITPA.
Caption: Genomic action of DITPA via nuclear thyroid hormone receptors.
Caption: Non-genomic action of DITPA via integrin αvβ3 signaling.
Conclusion
DITPA exhibits a fascinating dual mechanism of action that underpins its therapeutic potential. Its genomic effects, mediated by nuclear thyroid hormone receptors, offer a way to modulate metabolic and cardiac gene expression. Concurrently, its non-genomic actions, initiated at the cell surface through integrin αvβ3, provide a rapid means to influence cellular processes like angiogenesis and proliferation. A thorough understanding of these distinct yet interconnected pathways is paramount for the continued development of DITPA and other selective thyromimetics as targeted therapies for a range of human diseases. This guide serves as a foundational resource for researchers and clinicians working to harness the therapeutic promise of this unique compound.
References
- 1. This compound | Thyroid Receptor Agonist [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Proangiogenesis action of the thyroid hormone analog this compound (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Selective Inhibition of Genomic and Non-Genomic Effects of Thyroid Hormone Regulates Muscle Cell Differentiation and Metabolic Behavior [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Placenta passage of the thyroid hormone analogue DITPA to male wild-type and Mct8 deficient mice - MCT8 - AHDS Foundation [mct8.info]
The Structure-Activity Relationship of 3,5-Diiodothyropropionic Acid: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Thyromimetic Agent
Introduction
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases and metabolic disorders. As a thyromimetic, DITPA selectively interacts with thyroid hormone receptors (TRs), initiating a cascade of cellular events that mimic the effects of endogenous thyroid hormones. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DITPA, detailing its mechanism of action, quantitative biological data, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of DITPA and its potential as a therapeutic agent.
Structure and Core Activity of this compound
DITPA is structurally similar to the endogenous thyroid hormone triiodothyronine (T3), with key modifications that influence its pharmacological profile. The core structure consists of a diphenyl ether backbone, substituted with iodine atoms at the 3 and 5 positions of the inner phenyl ring. The alanine (B10760859) side chain of T3 is replaced by a propionic acid moiety in DITPA. This alteration is a critical determinant of its binding affinity and functional activity at the thyroid hormone receptors.
Quantitative Structure-Activity Relationship (SAR)
The biological activity of DITPA and its analogs is intrinsically linked to their chemical structure. Variations in the substitution pattern of the phenyl rings, the nature of the ether bridge, and the composition of the side chain all contribute to the affinity for TR isoforms (TRα and TRβ) and the subsequent physiological response.
Binding Affinity to Thyroid Hormone Receptors
DITPA exhibits a notable affinity for both TRα and TRβ isoforms, acting as a receptor agonist. Quantitative binding assays have been employed to determine the association constants (Ka) of DITPA for these receptors.
| Compound | Receptor Subtype | Binding Affinity (Ka, M⁻¹) |
| This compound (DITPA) | Human TRα1 | 2.40 x 10⁷ |
| This compound (DITPA) | Human TRβ1 | 4.06 x 10⁷ |
Table 1: Binding affinities of DITPA for human thyroid hormone receptor isoforms α1 and β1.
Functional Activity
The thyromimetic effects of DITPA are evident in its ability to modulate the expression of thyroid hormone-responsive genes. A key marker of its activity is the induction of α-myosin heavy chain (α-MHC) gene expression in cardiomyocytes, a process regulated by thyroid hormones.
| Compound | Assay | EC50 |
| This compound (DITPA) | α-MHC mRNA induction in rat heart cell culture | ~0.5 µM[1] |
Table 2: Functional activity of DITPA, as measured by the half-maximal effective concentration (EC50) for the induction of α-myosin heavy chain (α-MHC) mRNA.
Mechanism of Action: Signaling Pathways
DITPA exerts its effects by binding to thyroid hormone receptors, which are ligand-activated transcription factors. Upon binding, the DITPA-TR complex undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
DITPA Cellular Signaling Pathway
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of SAR data. The following sections detail the key experimental protocols used to characterize the activity of DITPA.
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This assay is used to determine the binding affinity of DITPA for thyroid hormone receptors.
Objective: To quantify the affinity of a test compound (DITPA) for TRα and TRβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Purified recombinant human TRα1 and TRβ1
-
[¹²⁵I]-T3 (radiolabeled triiodothyronine)
-
Unlabeled DITPA and T3 (for standard curve)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT
-
Wash Buffer: Assay buffer without BSA
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Serial dilutions of unlabeled DITPA and T3 are prepared in the assay buffer.
-
Binding Reaction: The reaction is set up in microtiter plates. Each well contains the assay buffer, a fixed concentration of [¹²⁵I]-T3, and varying concentrations of either unlabeled T3 (for the standard curve) or DITPA.
-
Incubation: The plates are incubated at 4°C for 18 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled T3) from the total binding. The concentration of DITPA that inhibits 50% of the specific [¹²⁵I]-T3 binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Synthesis of this compound
The synthesis of DITPA can be achieved through a multi-step process, a general outline of which is provided below.
Starting Materials:
-
3-(4-hydroxyphenyl)propionic acid
-
Potassium iodide (KI)
-
Iodine (I₂)
-
40% aqueous methylamine (B109427)
-
p-toluenesulfonic acid
-
Dianisoleiodonium trifluoroacetate
-
Hydrogen iodide
-
Glacial acetic acid
Synthetic Scheme:
-
Iodination: 3-(4-hydroxyphenyl)propionic acid is iodinated using a solution of iodine and potassium iodide in the presence of aqueous methylamine to yield 3-(4-hydroxy-3,5-diiodophenyl)propionic acid.
-
Esterification: The resulting di-iodinated propionic acid is then esterified with ethanol using p-toluenesulfonic acid as a catalyst to form the corresponding ethyl ester.
-
Coupling Reaction: The ethyl ester is coupled with dianisoleiodonium trifluoroacetate.
-
Hydrolysis: The final step involves the hydrolysis of both the ethyl ester and the methyl ether protecting groups using hydrogen iodide in glacial acetic acid to yield this compound (DITPA).
Synthetic Pathway for DITPA
Conclusion
This compound represents a compelling lead compound in the development of novel thyromimetics. Its distinct structure-activity relationship, characterized by significant binding to both TRα and TRβ and potent induction of target gene expression, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and optimization of DITPA and its analogs. Further exploration of the SAR through the synthesis and evaluation of novel derivatives will be crucial in designing next-generation thyromimetics with enhanced tissue selectivity and improved therapeutic indices. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of thyroid hormone-based therapeutics.
References
The Discovery and Development of 3,5-Diiodothyropropionic Acid (DITPA) as a Thyromimetic Agent: A Technical Guide
Introduction
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has been the subject of extensive research for its potential therapeutic applications as a thyromimetic. Thyromimetics are compounds that mimic the physiological effects of endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The development of DITPA and other thyroid hormone analogs has been driven by the goal of harnessing the beneficial effects of thyroid hormones on metabolism and cardiovascular function while mitigating their undesirable side effects. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of DITPA, with a focus on its application in heart failure, dyslipidemia, and the rare genetic disorder Monocarboxylate Transporter 8 (MCT8) deficiency.
Discovery and Rationale for Development
The rationale for developing thyromimetic compounds like DITPA stems from the well-documented physiological effects of thyroid hormones. Thyroid hormones are crucial for regulating metabolism, heart rate, and cholesterol levels.[1] However, their therapeutic use is limited by a narrow therapeutic window and the risk of adverse effects, such as tachycardia and other signs of thyrotoxicosis, when administered at pharmacological doses.[1]
Researchers sought to develop analogs that could selectively target specific tissues or pathways, thereby separating the desired therapeutic effects from the unwanted side effects. Early research into thyromimetics focused on compounds like dextrothyroxine (D-T4), which was investigated for its cholesterol-lowering properties but was ultimately discontinued (B1498344) due to concerns about cardiac side effects.[1] This led to the exploration of other analogs, including DITPA, with the aim of achieving a more favorable safety and efficacy profile. DITPA was specifically designed to improve cardiac performance with a lower potential for causing tachycardia.[1]
Mechanism of Action
DITPA exerts its thyromimetic effects through both genomic and non-genomic signaling pathways.
Genomic Pathway:
Like endogenous thyroid hormones, DITPA can bind to thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two major isoforms of TRs, TRα and TRβ, which are differentially expressed in various tissues. DITPA binds to both TRα and TRβ, albeit with a lower affinity than T3.[2][3] The affinity of DITPA for TRβ is approximately 350-fold lower than that of T3.[3][4] Upon binding to TRs, DITPA can modulate the expression of target genes involved in a wide range of physiological processes, including cardiac function and lipid metabolism.
Non-Genomic Pathway:
DITPA can also initiate signaling cascades at the cell surface, independently of nuclear receptor activation. This non-genomic pathway is thought to be mediated by the binding of DITPA to the integrin αvβ3 receptor on the plasma membrane.[5][6] This interaction can trigger downstream signaling pathways, including the Akt/mTOR and MAPK (mitogen-activated protein kinase) pathways.[5] The proangiogenic effects of DITPA have been shown to be initiated at the cell surface and are mediated by this integrin receptor.[6]
A key feature of DITPA is its ability to enter cells independently of the Monocarboxylate Transporter 8 (MCT8), a specific thyroid hormone transporter.[7][8] Mutations in the gene encoding MCT8 lead to a rare X-linked disorder called Allan-Herndon-Dudley syndrome (AHDS), which is characterized by severe psychomotor retardation and abnormal thyroid hormone levels.[7][8] The MCT8-independent cellular entry of DITPA makes it a promising therapeutic candidate for this condition.[7][8][9]
Preclinical and Clinical Development
DITPA has been investigated in both preclinical animal models and human clinical trials for several indications.
Heart Failure
The rationale for using DITPA in heart failure is based on the known positive inotropic (strengthening muscular contraction) and lusitropic (improving diastolic relaxation) effects of thyroid hormone on the heart.[10]
Preclinical Studies: In animal models of heart failure, DITPA has been shown to improve left ventricular function without significantly increasing heart rate, a common side effect of thyroid hormone therapy.[10][11] In hypothyroid rats, DITPA increased left ventricular dP/dt (a measure of contractility) to a similar extent as L-thyroxine but with less tachycardia.[11]
Clinical Trials: A Phase II, multicenter, randomized, placebo-controlled, double-blind trial was conducted in patients with New York Heart Association (NYHA) class II to IV congestive heart failure.[10][12] While DITPA improved some hemodynamic and metabolic parameters, it was poorly tolerated and did not show a symptomatic benefit.[10][12]
| Parameter | DITPA Change | Placebo Change |
| Cardiac Index | +18% | No significant change |
| Systemic Vascular Resistance | -11% | No significant change |
| Serum Cholesterol | -20% | No significant change |
| LDL Cholesterol | -30% | No significant change |
| Body Weight | -11 lbs | No significant change |
| Table 1: Hemodynamic and Metabolic Effects of DITPA in a Phase II Heart Failure Trial[10][12] |
Dyslipidemia
Thyroid hormones are known to have a cholesterol-lowering effect, and DITPA has been investigated for its potential to treat dyslipidemia.[1]
Clinical Trials: A pilot study in hypercholesterolemic patients evaluated the safety and efficacy of DITPA.[1] In a preliminary Phase II study in patients with congestive heart failure, DITPA demonstrated the ability to lower total cholesterol, LDL cholesterol, and triglyceride levels.[13] After four weeks of treatment, DITPA lowered LDL cholesterol by 24% and triglycerides by 35%.[13] A subsequent randomized, double-blind, placebo-controlled study was initiated to further evaluate DITPA in individuals receiving standard lipid-lowering therapy whose LDL cholesterol levels were above the National Cholesterol Education Program (NCEP) guidelines.[13]
MCT8 Deficiency (Allan-Herndon-Dudley Syndrome)
DITPA's ability to enter cells without relying on the MCT8 transporter makes it a particularly promising treatment for MCT8 deficiency.[7][8] This genetic disorder leads to severe neurological impairment and peripheral thyrotoxicosis due to impaired thyroid hormone transport into the brain and excess thyroid hormone in the periphery.[8][14]
Preclinical Studies: In Mct8-deficient mice, DITPA was shown to correct the biochemical effects of thyroid hormone deprivation in the central nervous system without causing thyrotoxic effects in peripheral tissues.[7]
Clinical Studies: DITPA has been administered to children with MCT8 deficiency on a compassionate use basis.[8][14] Treatment with DITPA normalized elevated serum T3 and TSH levels and increased low T4 levels.[8][14] It also led to improvements in some markers of peripheral thyrotoxicosis, such as a decline in sex hormone-binding globulin (SHBG) and heart rate.[8][14] While the treatment was well-tolerated and improved the peripheral metabolic state, significant improvements in the severe neurological deficits were not observed, which may be due to the late initiation of treatment.[15]
| Parameter | Effect of DITPA |
| Serum T3 | Normalized |
| Serum TSH | Normalized |
| Serum T4 | Increased to low normal |
| SHBG | Decreased |
| Heart Rate | Decreased in 3 of 4 patients |
| Cholesterol | Increased in 2 of 4 patients |
| Body Weight | No weight loss; weight gain in 2 of 4 patients |
| Table 2: Effects of DITPA in Children with MCT8 Deficiency[8][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of DITPA are crucial for the replication and extension of these findings.
Thyroid Hormone Receptor Binding Assay:
-
Objective: To determine the binding affinity of DITPA for thyroid hormone receptors (TRα and TRβ).
-
Methodology:
-
Human TRα1 and TRβ1 are expressed in and purified from E. coli.
-
A competitive binding assay is performed using a radiolabeled thyroid hormone, typically [¹²⁵I]T3.
-
A constant amount of the radiolabeled ligand and purified receptor is incubated with increasing concentrations of unlabeled DITPA.
-
The reaction mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated using a filter binding method.
-
The radioactivity on the filters is quantified using a gamma counter.
-
The concentration of DITPA that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
Animal Model of Myocardial Infarction:
-
Objective: To evaluate the effects of DITPA on cardiac function in a rat model of post-myocardial infarction (MI) heart failure.
-
Methodology:
-
Myocardial infarction is induced in adult male rats by ligating the left anterior descending coronary artery.
-
A sham operation (without ligation) is performed on a control group.
-
After a recovery period, rats are treated with DITPA or a vehicle control for a specified duration (e.g., several weeks).
-
Cardiac function is assessed using echocardiography to measure parameters such as left ventricular ejection fraction, fractional shortening, and ventricular dimensions.
-
Hemodynamic measurements, including left ventricular pressures and dP/dt, are obtained via cardiac catheterization.
-
At the end of the study, hearts are harvested for histological analysis and molecular studies (e.g., gene expression of cardiac markers).
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etj.bioscientifica.com [etj.bioscientifica.com]
- 4. mct8.info [mct8.info]
- 5. Thyroid hormone-dependent oligodendroglial cell lineage genomic and non-genomic signaling through integrin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prizmtx.com [prizmtx.com]
- 7. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Impaired T3 uptake and action in MCT8-deficient cerebral organoids underlie Allan-Herndon-Dudley syndrome [insight.jci.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etj.bioscientifica.com [etj.bioscientifica.com]
3,5-Diiodothyropropionic Acid (DITPA): A Technical Whitepaper
CAS Number: 1158-10-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases and metabolic disorders. As a thyromimetic compound, DITPA selectively interacts with thyroid hormone receptors, demonstrating a distinct profile of biological activity compared to endogenous thyroid hormones. This technical guide provides a comprehensive overview of DITPA, including its physicochemical properties, mechanism of action, and a summary of key findings from preclinical and clinical studies. Detailed experimental protocols and visualizations of its signaling pathway and experimental workflows are presented to support further research and development efforts.
Physicochemical Properties
DITPA is a white to off-white crystalline solid.[1] Its chemical structure is characterized by a thyronine backbone with two iodine atoms at the 3 and 5 positions of the inner phenyl ring.[1]
| Property | Value | Reference |
| CAS Number | 1158-10-7 | [1][2] |
| Molecular Formula | C₁₅H₁₂I₂O₄ | [1][2][3] |
| Molecular Weight | 510.06 g/mol | [2][3] |
| IUPAC Name | 3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | [3] |
| Synonyms | 3,5-Ditpa, Dipro, Hydrocinnamic acid, 4-(p-hydroxyphenoxy)-3,5-diiodo- | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and organic solvents. Slightly soluble in DMSO and methanol. | [1][4] |
| Storage | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Mechanism of Action
DITPA exerts its biological effects primarily through its interaction with thyroid hormone receptors (TRs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes. DITPA binds to both TRα and TRβ, albeit with a lower affinity compared to the endogenous thyroid hormone T3.[5] This interaction initiates a cascade of molecular events that modulate the expression of target genes involved in a wide range of physiological processes.
Thyroid Hormone Receptor Binding
DITPA has been shown to bind to both TRα1 and TRβ1 isoforms. The binding affinities (Ka) have been reported as:
| Receptor Isoform | Binding Affinity (Ka) (M⁻¹) | Reference |
| TRα1 | 2.40 x 10⁷ | [6] |
| TRβ1 | 4.06 x 10⁷ | [6] |
Signaling Pathway
Upon binding to DITPA, the thyroid hormone receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This receptor-ligand complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.
Biological Activities and Therapeutic Potential
DITPA has demonstrated a range of biological activities in preclinical and clinical studies, suggesting its potential utility in various therapeutic areas.
Cardiovascular Effects
A significant focus of DITPA research has been on its cardiovascular effects. In animal models of heart failure, DITPA has been shown to improve cardiac output and reduce left ventricular end-diastolic pressure without significantly increasing heart rate.[7] Clinical trials in patients with congestive heart failure have shown that DITPA can increase the cardiac index and decrease systemic vascular resistance.[7][8] It has also been observed to promote a healthy vasculature in the myocardium.[9]
Metabolic Effects
DITPA exhibits thyromimetic effects on metabolism, leading to reductions in serum cholesterol and low-density lipoprotein (LDL) cholesterol.[8] It has also been associated with weight loss.[8] These metabolic effects are attributed to its action in the liver, where it can upregulate the expression of genes involved in lipid metabolism.
Neuroprotective Effects
Thyroid hormones are known to have neuroprotective effects, and their analogs, including DITPA, are being investigated for their potential in neurological disorders. DITPA can enter cells independently of the MCT8 transporter, a deficiency of which leads to severe psychomotor retardation (Allan-Herndon-Dudley syndrome).[10][11] Studies in children with MCT8 deficiency have shown that DITPA can normalize thyroid hormone levels and reduce hypermetabolism.[12][13]
Summary of Preclinical and Clinical Data
Preclinical Data
| Model System | Dosage/Concentration | Key Findings | Reference |
| Hypothyroid Rats | 150-1500 µ g/100g | Increased left ventricular dP/dt with less tachycardia compared to L-thyroxine. | [14] |
| Rat Heart Cell Culture | EC₅₀ ≈ 5 x 10⁻⁷ M | Induced α-myosin heavy chain mRNA expression. | [14] |
| Mct8-deficient Mice | 0.3 mg/100g body weight (daily IP) | Ameliorated hypermetabolism and normalized serum T3 levels. | [11] |
| Thyroidectomized Rats | 80 mg slow-release pellets (6 weeks) | Prevented myocardial arteriolar loss. | [9] |
Clinical Trial Data: Phase II Study in Heart Failure (Goldman et al., 2009)
A phase II multicenter, randomized, placebo-controlled, double-blind trial was conducted in patients with New York Heart Association class II to IV congestive heart failure.[8]
| Parameter | DITPA Group (n=57) | Placebo Group (n=29) | p-value | Reference |
| Cardiac Index | +18% | - | - | [8] |
| Systemic Vascular Resistance | -11% | - | - | [8] |
| Serum Cholesterol | -20% | - | - | [8] |
| LDL Cholesterol | -30% | - | - | [8] |
| Body Weight | -11 lbs | - | - | [8] |
Note: While hemodynamic and metabolic parameters improved, there was no evidence of symptomatic benefit in congestive heart failure, and the drug was poorly tolerated at the administered doses.[8]
Experimental Protocols
Synthesis of this compound
A representative synthetic method involves the iodination of 3-(4-hydroxyphenyl)propionic acid followed by coupling and hydrolysis steps.
Detailed Protocol (based on Patent WO 02/060389 A2): [15]
-
Iodination: 3-(4-hydroxyphenyl)-propionic acid is dissolved in aqueous methylamine. An iodine solution (iodine and potassium iodide in water) is added dropwise to the reaction mixture. The reaction is stirred to completion.
-
Esterification: The resulting 3-(3,5-diiodo-4-hydroxyphenyl) propionic acid is reacted with ethanol (B145695) in the presence of a catalytic amount of p-toluenesulfonic acid to form the ethyl ester.
-
Coupling: The ethyl ester is then coupled with dianisoleiodium trifluoroacetate.
-
Hydrolysis: The final step involves the hydrolysis of both the ethyl ester and the methyl ether using hydrogen iodide and glacial acetic acid to yield DITPA.
-
Purification: The crude product is purified by reverse-phase HPLC.
In Vitro Thyroid Hormone Receptor Binding Assay
A competitive binding assay can be used to determine the affinity of DITPA for thyroid hormone receptors.
Principle: This assay measures the ability of a test compound (DITPA) to compete with a radiolabeled thyroid hormone (e.g., ¹²⁵I-T₃) for binding to a specific thyroid hormone receptor isoform.
Materials:
-
Recombinant human thyroid hormone receptors (TRα1 and TRβ1)
-
Radiolabeled T₃ ([¹²⁵I]T₃)
-
DITPA
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
A constant amount of the thyroid hormone receptor and radiolabeled T₃ are incubated in the assay buffer.
-
Increasing concentrations of unlabeled DITPA are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound and free radiolabeled T₃ are separated (e.g., using size-exclusion chromatography).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of DITPA that inhibits 50% of the specific binding of the radiolabeled T₃ (IC₅₀) is determined.
-
The binding affinity (Ka) can be calculated from the IC₅₀ value.
Animal Model of Heart Failure
Model: Myocardial infarction-induced heart failure in rats or rabbits is a commonly used model.
Procedure:
-
Induction of Myocardial Infarction: Animals are anesthetized, and the left anterior descending coronary artery is permanently ligated to induce a myocardial infarction.
-
Treatment: Following a recovery period, animals are treated with DITPA (e.g., daily subcutaneous injections or via slow-release pellets) or a placebo.
-
Functional Assessment: Cardiac function is assessed at baseline and at various time points post-treatment using techniques such as echocardiography (to measure ejection fraction, fractional shortening) and invasive hemodynamics (to measure left ventricular pressures and dP/dt).
-
Histological Analysis: At the end of the study, hearts are harvested for histological analysis to assess infarct size and cardiac remodeling.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: Reverse-phase HPLC is used to separate DITPA from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Typical Conditions:
-
Column: C₁₈ reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like trifluoroacetic acid) is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where DITPA has significant absorbance (e.g., 225 nm).
-
Injection Volume: 20 µL
-
Quantification: The purity of DITPA is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Conclusion
This compound is a promising thyroid hormone analog with a unique pharmacological profile. Its selective actions on the cardiovascular and metabolic systems, coupled with its potential neuroprotective effects, make it a valuable tool for research and a candidate for further drug development. This technical guide provides a foundational understanding of DITPA, summarizing its key characteristics and providing detailed experimental insights to facilitate future investigations into its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic window for various clinical applications.
References
- 1. CAS 1158-10-7: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C15H12I2O4 | CID 160565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical and experimental studies on the use of this compound, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
DITPA (3,5-diiodo-4-hydroxyphenylacetic acid) as an Analogue of L-thyroxine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
3,5-diiodothyropropionic acid (DITPA), a synthetic analogue of thyroid hormone, has garnered significant interest for its unique thyromimetic properties and therapeutic potential. Unlike endogenous thyroid hormones L-thyroxine (T4) and triiodothyronine (T3), DITPA exhibits a distinct pharmacological profile, characterized by its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8) and its selective actions on various tissues. This technical guide provides an in-depth analysis of DITPA, comparing its chemical structure, mechanism of action, and physiological effects to those of L-thyroxine. We present a compilation of quantitative data from key preclinical and clinical studies, detail relevant experimental protocols, and visualize the core signaling pathways. This document serves as a comprehensive resource for professionals engaged in thyroid hormone research and the development of novel thyromimetic agents.
Introduction: The Rationale for Thyroid Hormone Analogues
Thyroid hormones are critical for regulating metabolism, development, and cardiovascular function.[1] However, their therapeutic use can be limited by undesirable side effects, such as cardiac thyrotoxicosis, when trying to achieve specific metabolic benefits like cholesterol reduction.[2][3] This has driven the development of thyroid hormone analogues, or thyromimetics, designed to elicit specific, beneficial effects while minimizing adverse reactions.[4] DITPA is one such analogue that has been investigated for conditions including congestive heart failure and, most notably, MCT8 deficiency (Allan-Herndon-Dudley Syndrome), a rare genetic disorder characterized by severe psychomotor retardation and abnormal thyroid hormone levels due to impaired transport into the brain.[5][6]
Chemical and Pharmacokinetic Profile
DITPA is structurally similar to the endogenous thyroid hormones but possesses a propionic acid side chain instead of an alanine (B10760859) side chain. This modification is crucial to its altered biological activity and transport mechanisms.
| Property | DITPA (this compound) | L-thyroxine (T4) | Triiodothyronine (T3) |
| Molecular Formula | C₉H₈I₂O₄ (as propionic acid form) | C₁₅H₁₁I₄NO₄ | C₁₅H₁₂I₃NO₄ |
| Molar Mass | ~494 g/mol | ~777 g/mol | ~651 g/mol |
| Key Structural Difference | Propionic acid side chain | Alanine side chain | Alanine side chain |
| Cellular Transport | Enters cells independently of MCT8[6][7] | Dependent on transporters like MCT8 | Dependent on transporters like MCT8 |
| Half-life (in children) | 5 to 8 hours[8][9] | ~7 days (euthyroid) | ~1 day |
| Binding Affinity to TRβ | ~350-fold lower than T3[9][10][11] | Lower affinity than T3 | High affinity |
Table 1: Comparative Properties of DITPA and Endogenous Thyroid Hormones.
Mechanism of Action
DITPA exerts its effects through both genomic and non-genomic pathways, similar to T3, but with important distinctions. Its primary advantage lies in its ability to bypass the MCT8 transporter, allowing it to access cells in tissues like the brain where T3 and T4 transport is impaired in MCT8 deficiency.[11][12]
Genomic Pathway (Nuclear Receptor Signaling)
DITPA acts as an agonist for thyroid hormone receptors (TRs), primarily TRα and TRβ, which are nuclear transcription factors that regulate gene expression.[10][11] Upon binding to TRs, DITPA initiates a cascade of transcriptional events. However, its binding affinity for TRs is significantly lower than that of T3.[9][11] This lower affinity necessitates higher concentrations of DITPA to achieve thyromimetic effects.[11]
Non-Genomic Pathway
Evidence suggests DITPA can also initiate rapid, non-genomic signaling cascades. It has been postulated that DITPA, similar to T3, can act on the integrin αvβ3 receptor on the cell membrane.[13] This interaction can activate downstream pathways like Akt and MAPK (mitogen-activated protein kinase), influencing processes such as cell proliferation and differentiation independently of gene transcription.[13]
Preclinical and Clinical Data
DITPA has been evaluated in various models, from knockout mice to human clinical trials, primarily for MCT8 deficiency and heart failure.
Use in MCT8 Deficiency
In Mct8-deficient mice, DITPA administration was shown to correct the biochemical effects of thyroid hormone deprivation in the central nervous system without causing thyrotoxic effects in peripheral tissues.[7] Clinical studies in children with MCT8 deficiency have demonstrated that DITPA can normalize key metabolic markers.
| Parameter | Baseline (Untreated) | After DITPA Treatment (1-2.4 mg/kg/day) | Reference |
| Serum T3 | Elevated | Normalized | [5][8][14] |
| Serum TSH | Elevated | Normalized or near-normalized | [5][8][14] |
| Serum T4 | Low | Increased to low-normal range | [5][8][14] |
| Heart Rate | Elevated | Reduced (in 3 of 4 subjects) | [5][8] |
| SHBG | Elevated | Declined (in all subjects) | [5][8] |
| Body Weight | Failure to thrive / Weight loss | Weight gain observed in 2 of 4 subjects | [5][8] |
Table 2: Effects of DITPA in Children with MCT8 Deficiency.
Use in Heart Failure
A Phase II clinical trial evaluated DITPA in patients with stable congestive heart failure. While the drug was poorly tolerated at the tested doses, it produced several beneficial hemodynamic and metabolic effects consistent with its thyromimetic action.[15][16]
| Parameter | DITPA Group Change | Placebo Group Change | Reference |
| Cardiac Index | +18% | No significant change | [15][16] |
| Systemic Vascular Resistance | -11% | No significant change | [15][16] |
| Serum Total Cholesterol | -20% | -7 mg/dL | [15][16] |
| LDL Cholesterol | -30% | -4 mg/dL | [15][16] |
| Body Weight | -11 lbs | 0 lbs | [15][16] |
| Heart Rate | Minimal increase | No significant change | [15] |
Table 3: Hemodynamic and Metabolic Effects of DITPA in Congestive Heart Failure Patients (6-month trial).
Experimental Protocols
The following section outlines a generalized methodology for evaluating a thyroid hormone analogue like DITPA in a preclinical model of MCT8 deficiency, based on published studies.[7]
Animal Model and Treatment
-
Model: Mct8 knockout (Mct8KO) male mice and wild-type (Wt) littermates are used.
-
Induction of Hypothyroidism (Optional but recommended for isolating analogue effects): Endogenous thyroid hormone production is suppressed by treating animals with a low iodine diet and water containing 0.02% methimazole (B1676384) (MMI) and 1% sodium perchlorate (B79767) (ClO₄⁻) for several weeks.[10]
-
Analogue Administration:
-
DITPA is dissolved in a suitable vehicle (e.g., 0.01 N NaOH with pH adjusted to ~8.0).
-
Animals receive daily intraperitoneal (i.p.) or oral doses of DITPA. Dose-response studies are common, with doses ranging from 0.3 mg to 0.6 mg per 100g of body weight.[7][10]
-
A control group receives vehicle only, and a comparison group may receive L-thyroxine.
-
-
Duration: Treatment duration typically ranges from several days to weeks, depending on the endpoints being measured.
Endpoint Analysis
-
Blood Collection: Serum is collected via tail vein or cardiac puncture at the end of the study.
-
Hormone and Marker Analysis: Serum levels of T3, T4, TSH, and metabolic markers like cholesterol are measured using standard immunoassays or mass spectrometry.
-
Tissue Harvesting: Brain, liver, and heart are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Gene Expression Analysis:
-
RNA is extracted from tissues using methods like TRIzol reagent.
-
cDNA is synthesized via reverse transcription.
-
Quantitative real-time PCR (qPCR) is performed to measure the expression of thyroid hormone-responsive genes (e.g., Dio1, Me1, Gpd2 in the liver; Klf9, Shh in the brain).[7][17] Results are normalized to a housekeeping gene (e.g., Gapdh).
-
Conclusion and Future Directions
DITPA stands out as a thyroid hormone analogue with a unique therapeutic profile, primarily due to its MCT8-independent cellular entry. This property makes it a valuable candidate for treating MCT8 deficiency, where it has shown promise in normalizing peripheral hypermetabolism.[5][14] While its development for heart failure was halted due to tolerability issues, the data revealed clear thyromimetic effects on hemodynamics and lipid metabolism.[15]
For drug development professionals, DITPA serves as an important chemical scaffold and a proof-of-concept for designing tissue-selective and transporter-independent thyromimetics. Future research should focus on refining the structure of DITPA to improve its therapeutic index—enhancing its affinity for nuclear receptors in target tissues like the brain while minimizing systemic side effects. Further elucidation of its non-genomic signaling pathways may also open new avenues for therapeutic intervention in a range of metabolic and neurological disorders.
References
- 1. Potential therapeutic applications of thyroid hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid Hormone Analogues: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone analogues: where do we stand in 2013? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prizmtx.com [prizmtx.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etj.bioscientifica.com [etj.bioscientifica.com]
- 13. Thyroid hormone-dependent oligodendroglial cell lineage genomic and non-genomic signaling through integrin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ahajournals.org [ahajournals.org]
- 16. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Di-iodinated Isoflavones: Synthesis, Properties, and Biological Activity of C15H12I2O4 Analogs
Introduction
This technical guide provides a comprehensive overview of di-iodinated isoflavones, with a focus on derivatives of daidzein (B1669772), as representative molecules for the molecular formula C15H12I2O4. While the precise compound C15H12I2O4 is not extensively described in current scientific literature, di-iodinated derivatives of the well-known isoflavone (B191592) daidzein (C15H10O4) present a scientifically relevant and structurally similar class of compounds with the molecular formula C15H8I2O4. These halogenated isoflavones are of significant interest to researchers and drug development professionals due to their potential as therapeutic agents and biological probes. This document details their synthesis, physicochemical properties, and known biological activities, providing a valuable resource for their further investigation and application.
The core structure of the compounds discussed herein is based on the isoflavone scaffold, a class of naturally occurring phytoestrogens found in soy and other legumes.[1][2] The introduction of iodine atoms into the isoflavone backbone can significantly modulate their biological properties, including their binding affinity to estrogen receptors and other cellular targets.[3][4]
Physicochemical and Spectroscopic Data
| Property | Daidzein | Di-iododaiadzein (Predicted/Analogous) |
| Molecular Formula | C15H10O4 | C15H8I2O4 |
| Molar Mass ( g/mol ) | 254.24 | 506.04 |
| Appearance | White to off-white crystalline solid | Expected to be a crystalline solid |
| Melting Point (°C) | 323-330 | Expected to be higher than daidzein |
| Solubility | Poorly soluble in water, soluble in DMSO and ethanol | Expected to have lower aqueous solubility |
| UV-Vis (λmax, nm) | ~250, 303 (in methanol) | Shifts in λmax are expected due to halogenation |
| 1H NMR (DMSO-d6, ppm) | δ 9.55 (s, 1H), 8.29 (s, 1H), 7.96 (d, J=8.8 Hz, 1H), 7.39 (d, J=8.6 Hz, 2H), 6.93 (dd, J=8.8, 2.2 Hz, 1H), 6.86 (d, J=2.2 Hz, 1H), 6.80 (d, J=8.6 Hz, 2H) | Significant shifts in aromatic proton signals are expected |
| 13C NMR (DMSO-d6, ppm) | δ 174.9, 162.6, 157.4, 157.3, 152.9, 130.2, 123.8, 122.5, 116.9, 115.2, 115.1, 102.3 | Shifts in carbon signals, particularly those bonded to iodine |
Synthesis of Iodinated Isoflavones
The synthesis of iodinated isoflavones can be achieved through several methods, primarily involving the electrophilic iodination of the parent isoflavone. The positions of iodination are directed by the existing hydroxyl groups on the aromatic rings.
Experimental Protocol: Synthesis of Di-iododaiadzein
This protocol describes a general method for the di-iodination of daidzein using iodine monochloride (ICl).
Materials:
-
Daidzein
-
Iodine monochloride (ICl)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Sodium thiosulfate (B1220275)
-
Sodium bicarbonate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve daidzein (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (2.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess ICl.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the di-iodinated daidzein.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Synthetic Pathway Visualization
Caption: Synthetic pathway for the preparation of di-iododaiadzein from daidzein.
Biological Activity and Signaling Pathways
Isoflavones, including daidzein and its derivatives, are known to exert a wide range of biological activities.[5][6] These effects are often attributed to their ability to interact with various cellular targets, including estrogen receptors (ERs) and protein kinases.[7] Halogenation can significantly alter the biological profile of these molecules.
Anticancer and Chemopreventive Effects
Daidzein and other isoflavones have been studied for their potential anticancer properties.[8] They can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in various cancer cell models.[9] Iodinated derivatives are being explored for their enhanced or altered activities. For instance, radioiodinated genistein (B1671435) (another isoflavone) has been developed as a potential radiotracer for breast cancer imaging, highlighting the utility of iodination in targeting cancer cells.[3]
Hormonal and Endocrine Effects
As phytoestrogens, isoflavones can bind to estrogen receptors (ERα and ERβ) and exert either estrogenic or anti-estrogenic effects depending on the tissue and the hormonal environment.[7][10] This has implications for their use in hormone-dependent conditions. The presence of monoiodinated derivatives of daidzein and genistein has been confirmed in human urine, suggesting that these compounds are formed in the body and may interact with the thyroid gland.[4]
Signaling Pathway Modulation
The biological effects of isoflavones are mediated through their interaction with various signaling pathways. One of the key pathways is the estrogen receptor signaling pathway.
Caption: Estrogen receptor signaling pathway modulated by di-iododaiadzein.
Quantitative Biological Data
The following table summarizes representative biological activity data for daidzein and the anticipated effects of iodination.
| Assay | Daidzein | Di-iododaiadzein (Anticipated) |
| Estrogen Receptor β (ERβ) Binding Affinity (IC50) | Micromolar range | Potentially altered (increased or decreased) affinity |
| Cancer Cell Proliferation (e.g., MCF-7) (IC50) | Micromolar range | Potentially enhanced cytotoxicity |
| Thyroid Peroxidase (TPO) Inhibition | Known inhibitor | Likely to be a more potent inhibitor |
Experimental Protocol: Cell Proliferation Assay
This protocol describes a general method for assessing the effect of a di-iodinated isoflavone on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Di-iododaiadzein (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of di-iododaiadzein in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
Di-iodinated isoflavones, as exemplified by derivatives of daidzein, represent a promising class of compounds for further investigation in drug discovery and chemical biology. Their synthesis is accessible, and the introduction of iodine atoms provides a handle for modulating their biological activity and for developing imaging agents. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of these halogenated natural product analogs. Further studies are warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of di-iodinated isoflavones.
References
- 1. Daidzein - Wikipedia [en.wikipedia.org]
- 2. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-131 labeled genistein as a potential radiotracer for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The presence of monoiodinated derivates of daidzein and genistein in human urine and its effect on thyroid gland function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Effect of Soy Isoflavones in the Prevention of Civilization Diseases [mdpi.com]
- 9. Genistein, a dietary ingested isoflavonoid, inhibits cell proliferation and in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoflavones: estrogenic activity, biological effect and bioavailability | springermedicine.com [springermedicine.com]
Methodological & Application
Application Notes and Protocols for 3,5-Diiodothyropropionic Acid (DITPA) in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered interest for its potential therapeutic applications. Unlike endogenous thyroid hormones, DITPA exhibits selectivity for certain biological effects, making it a subject of investigation in various fields, including cardiology and oncology. In the context of in vitro cell culture, DITPA has been shown to modulate several key cellular processes, most notably angiogenesis.[1][2][3][4] This document provides detailed application notes and experimental protocols for studying the effects of DITPA in cell culture, with a focus on its pro-angiogenic properties and the underlying signaling pathways.
Signaling Pathways
DITPA initiates its cellular effects primarily through a non-genomic pathway by interacting with the thyroid hormone receptor on integrin αvβ3 on the cell surface.[1][2][3] This interaction triggers a signaling cascade that involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The activation of the MAPK/ERK1/2 pathway is a critical step in mediating the downstream effects of DITPA, including the promotion of angiogenesis.
Application Notes
Pro-angiogenic Effects of DITPA
DITPA has been demonstrated to possess potent pro-angiogenic activity in various in vitro and in vivo models.[1][2][3][4] This effect is initiated at the cell surface through its interaction with integrin αvβ3 and is mediated by the MAPK/ERK1/2 signaling pathway.[1][2] In vitro studies using human microvascular endothelial cells have shown that DITPA can stimulate the formation of capillary-like structures, a key event in angiogenesis.
Quantitative Data Summary
| Assay System | Cell Type/Model | DITPA Concentration | Observed Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | In vivo model | 0.1 µM | 2-fold increase in blood vessel branching | [2] |
| CAM Assay & Endothelial Sprouting | In vivo & Human Microvascular Endothelial Cells | Nanomolar range | Pro-angiogenic activity comparable to T3 and T4 | [1][2] |
| CAM Assay & Endothelial Sprouting | In vivo & Human Microvascular Endothelial Cells | 0.1 µM | Pro-angiogenic effects comparable to bFGF and VEGF | [2] |
Effects on Gene Expression
The activation of the MAPK/ERK1/2 pathway by DITPA leads to downstream changes in gene expression that are critical for its biological effects. While comprehensive quantitative data from in vitro cell culture experiments are not widely available in the current literature, studies in animal models suggest that DITPA can modulate the expression of genes involved in angiogenesis, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[3] Researchers are encouraged to perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to determine the specific fold changes in the expression of relevant genes in their cell models of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of DITPA on the viability of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DITPA stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DITPA in complete medium.
-
Remove the medium from the wells and add 100 µL of the DITPA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the DITPA stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Note: IC50 values for DITPA in various cancer cell lines are not extensively reported in the literature. It is recommended that researchers determine these values empirically for their specific cell lines.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantitative assessment of DITPA-induced apoptosis and necrosis by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DITPA stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of DITPA for the desired time period. Include an untreated control.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Note: Quantitative data on the percentage of apoptotic cells induced by specific concentrations of DITPA are not widely available. Researchers should perform dose-response and time-course experiments to characterize the apoptotic effects of DITPA in their chosen cell lines.
Endothelial Cell Sprouting Assay (3D Culture)
This protocol is designed to quantitatively assess the pro-angiogenic activity of DITPA by measuring the formation of endothelial cell sprouts in a three-dimensional matrix.
Materials:
-
Human Microvascular Endothelial Cells (HMVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Fibrinogen solution (from bovine plasma)
-
Thrombin solution
-
DITPA stock solution
-
48-well plates
-
Inverted microscope with a camera
Experimental Workflow:
Procedure:
-
Prepare Fibrinogen Solution: Dissolve fibrinogen in serum-free endothelial cell medium to a final concentration of 2.5 mg/mL. Add aprotinin to a final concentration of 200 µg/mL.
-
Coat Plates: Add 100 µL of the fibrinogen solution to each well of a 48-well plate.
-
Prepare Thrombin Solution: Dissolve thrombin in serum-free endothelial cell medium to a final concentration of 50 U/mL.
-
Form Fibrin Gel: To initiate polymerization, add 2 µL of the thrombin solution to each well containing the fibrinogen solution and gently mix. Incubate at 37°C for 30 minutes to allow the fibrin gel to form.
-
Cell Seeding: Seed 30,000-50,000 endothelial cells in 200 µL of complete endothelial cell growth medium on top of the fibrin gel.
-
Treatment: After the cells have attached (approximately 4-6 hours), carefully replace the medium with fresh medium containing the desired concentrations of DITPA or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 12-24 hours, or until sprouts are clearly visible.
-
Imaging and Quantification: Capture images of the sprouts using an inverted microscope. The extent of angiogenesis can be quantified by measuring the cumulative sprout length or the number of sprouts per field of view using image analysis software.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro effects of this compound. While DITPA's pro-angiogenic properties are relatively well-characterized, further research is needed to fully elucidate its effects on cell viability, apoptosis, and gene expression in various cell types, particularly in the context of cancer. The detailed methodologies presented here should enable researchers to generate robust and reproducible data to advance our understanding of DITPA's therapeutic potential.
References
- 1. Proangiogenesis action of the thyroid hormone analog this compound (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Thyroid Hormone-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DITPA Treatment in Rat Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,5-diiodothyropropionic acid (DITPA), a thyroid hormone analog, in preclinical rat models of heart failure. DITPA has shown promise in improving cardiac function and attenuating adverse remodeling, primarily by preserving sarcoplasmic reticulum Ca2+ transport and restoring ion channel function.[1][2][3]
Introduction to DITPA in Heart Failure
This compound (DITPA) is a synthetic analog of thyroid hormone that has been investigated for its potential therapeutic effects in heart failure.[4] Unlike thyroid hormones, DITPA exhibits greater inotropic (contractility-enhancing) selectivity with reduced chronotropic (heart rate-increasing) and metabolic side effects.[4] In rat models of post-myocardial infarction (MI) heart failure, DITPA has been shown to improve left ventricular (LV) function, stimulate arteriolar growth, and attenuate ventricular remodeling.[5] A key mechanism of action involves the prevention of abnormal sarcoplasmic reticulum (SR) calcium handling, specifically by preventing the downregulation of the SR Ca2+-ATPase (SERCA2a) protein.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating DITPA treatment in rat models of heart failure.
Table 1: Effects of DITPA on Left Ventricular Function and Remodeling in Post-MI Rats
| Parameter | MI Control Group | MI + DITPA Group | Percentage Change with DITPA | Reference |
| Change in Akinesis Region | +21% | +3% | -85.7% | [5] |
| LV Volume Increase | 95 ± 12% | 64 ± 14% | -32.6% | [5] |
| LV Volume-to-Mass Ratio Increase | 84 ± 10% | 47 ± 13% | -44.0% | [5] |
| Ejection Fraction Decrease | -30 ± 7% | -9 ± 8% | +70.0% | [5] |
Data are presented as mean ± SEM. MI was induced by coronary artery ligation in male rats, and DITPA was administered for 3 weeks.[5]
Table 2: Effects of DITPA on Myocardial Ion Channel Density in Post-MI Rats
| Parameter | Sham Group | Post-MI Group | Post-MI + DITPA (10 mg/kg) | Reference |
| Transient Outward K+ Current (Ito) Density at +40 mV (pA/pF) | 14.0 ± 1.0 | 10.2 ± 0.9 | 15.2 ± 1.1 | [3][6] |
Data are presented as mean ± SE. Chronic treatment with DITPA restored the Ito density to levels observed in sham-operated controls.[3][6]
Experimental Protocols
Induction of Myocardial Infarction (Post-MI) Heart Failure Model in Rats
This protocol describes the surgical procedure to induce heart failure in rats through the ligation of the left coronary artery.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, needle holder)
-
Surgical suture (e.g., 6-0 silk)
-
Mechanical ventilator
-
Warming pad
-
Post-operative analgesics
Procedure:
-
Anesthetize the rat and ensure a proper level of anesthesia.
-
Intubate the rat and connect it to a mechanical ventilator.
-
Place the rat in a supine position on a warming pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the LV wall.
-
Close the chest in layers.
-
Administer post-operative analgesics and monitor the animal closely during recovery.
-
Allow the animals to recover for a specified period (e.g., 3 weeks) to allow for the development of heart failure and ventricular remodeling.[5]
DITPA Formulation and Administration
Materials:
-
DITPA powder
-
0.1 N NaOH
-
0.9% Saline
-
0.1 N HCl
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a stock solution of DITPA (e.g., 3.75 mg/ml) by dissolving the powder in 0.1 N NaOH.[7]
-
Dilute the stock solution with 0.9% saline to the desired final concentration.[7]
-
Adjust the final pH to 8-9 by titrating with 0.1 N HCl.[7]
-
Administer DITPA to the rats via daily subcutaneous injections. Dosages in rat studies have ranged from 3.75 mg/kg/day to 10 mg/kg/day.[1][3] Treatment duration is typically several weeks (e.g., 3 weeks).[5]
Echocardiographic Assessment of Cardiac Function
Procedure:
-
Lightly anesthetize the rats.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure LV end-diastolic diameter (LVEDD) and LV end-systolic diameter (LVESD).
-
Calculate LV fractional shortening (FS) and ejection fraction (EF) to assess systolic function.
Western Blotting for Protein Expression Analysis (e.g., SERCA2a)
Procedure:
-
Euthanize the rats and excise the hearts.
-
Isolate the left ventricular tissue from the non-infarcted border zone.
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-SERCA2a).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by DITPA and a typical experimental workflow for studying its effects in a rat model of heart failure.
Caption: DITPA's proposed mechanism in post-MI heart failure.
Caption: Typical experimental workflow for DITPA studies in rats.
Concluding Remarks
DITPA demonstrates significant therapeutic potential in rat models of heart failure by improving cardiac function and mitigating adverse remodeling. The protocols and data presented here provide a framework for researchers to investigate further the efficacy and mechanisms of DITPA and similar compounds. While promising, it is important to note that some studies in other animal models, such as mice, have shown conflicting or even detrimental effects, highlighting the need for careful dose-response studies and consideration of species-specific differences in drug metabolism and cardiac physiology.[7] Clinical trials in humans have shown some hemodynamic benefits, but without symptomatic improvement, underscoring the complexity of translating preclinical findings to clinical success.[8][9]
References
- 1. Prevention of abnormal sarcoplasmic reticulum calcium transport and protein expression in post-infarction heart failure using 3, 5-diiodothyropropionic acid (DITPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid hormone and thyroid hormone analogues in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thyroid hormone analog DITPA restores I(to) in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and experimental studies on the use of this compound, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DITPA stimulates arteriolar growth and modifies myocardial postinfarction remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Diiodothyropropionic Acid (DITPA) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases and metabolic disorders. DITPA exhibits thyromimetic activity, interacting with thyroid hormone receptors (TRs), but with a distinct pharmacological profile compared to endogenous thyroid hormones. These application notes provide a comprehensive overview of DITPA dosage and administration in preclinical animal models, detailed experimental protocols, and insights into its molecular mechanisms of action.
Data Presentation: DITPA Dosage in Animal Studies
The following table summarizes the quantitative data on DITPA dosage from various animal studies. This information is intended to serve as a guide for designing new preclinical experiments.
| Animal Model | Experimental Goal | Administration Route | Dosage | Duration | Key Observations |
| Rat | Heart Failure (Post-Myocardial Infarction) | Subcutaneous (SC) | 150 - 1500 µ g/100g body weight | Not specified | Increased left ventricular dP/dt with less tachycardia compared to L-thyroxine.[1] |
| Rat | Heart Failure (Post-Myocardial Infarction) | Not specified | Not specified | Not specified | In combination with captopril, improved ventricular performance and reduced end-diastolic pressure. |
| Rabbit | Heart Failure (Post-Myocardial Infarction) | Subcutaneous (SC) | 3.75 mg/kg/day | 21 days | Prevented the blunted contraction-frequency relationship in myocytes from infarcted hearts. |
| Mouse | MCT8 Deficiency (Metabolic Disorder) | Intraperitoneal (IP) | 0.3 mg/100g body weight/day | 10 days | Ameliorated hypermetabolism and normalized serum T3 levels.[2][3] |
| Mouse | Myocardial Ischemia-Reperfusion | Subcutaneous (SC) | 0.937, 1.875, 3.75, or 7.5 mg/kg/day | 7 days | Impaired baseline cardiac parameters and increased risk of fatal arrhythmias during ischemia/reperfusion. |
Experimental Protocols
Protocol 1: Preparation and Administration of DITPA for Subcutaneous Injection in Rodents
Objective: To prepare a DITPA solution for subcutaneous administration to investigate its effects on cardiac function in a rat model of myocardial infarction.
Materials:
-
This compound (DITPA) powder
-
Sterile 0.9% sodium chloride (NaCl) solution (saline)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sterile syringes and needles (e.g., 27-gauge)
-
pH meter and adjustment solutions (e.g., sterile NaOH and HCl) if necessary
Procedure:
-
DITPA Solution Preparation:
-
Aseptically weigh the required amount of DITPA powder.
-
In a sterile glass vial, add the appropriate volume of sterile 0.9% NaCl to achieve the desired final concentration (e.g., for a dose of 3.75 mg/kg in a 300g rat, you would need 1.125 mg of DITPA). The final volume will depend on the injection volume, typically 0.1-0.2 mL for mice and 0.5-1.0 mL for rats.
-
Add a sterile magnetic stir bar to the vial and place it on a magnetic stirrer.
-
Stir the solution until the DITPA is completely dissolved. Gentle warming may be required to aid dissolution.
-
If necessary, measure the pH of the solution and adjust it to a physiological range (pH 7.2-7.4) using sterile NaOH or HCl.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
-
Animal Handling and Injection:
-
Properly restrain the animal (rat or mouse).
-
Lift the loose skin on the back of the neck or along the flank to form a tent.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the DITPA solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Protocol 2: Preparation and Administration of DITPA for Intraperitoneal Injection in Mice
Objective: To prepare a DITPA suspension for intraperitoneal administration to investigate its effects on metabolic parameters in a mouse model of MCT8 deficiency.
Materials:
-
This compound (DITPA) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-gauge)
Procedure:
-
DITPA Suspension Preparation:
-
Weigh the required amount of DITPA powder.
-
In a sterile microcentrifuge tube, dissolve the DITPA in a small volume of DMSO (e.g., 10% of the final volume).
-
In a separate sterile tube, measure the required volume of corn oil (e.g., 90% of the final volume).
-
While vortexing the corn oil, slowly add the DITPA/DMSO solution to create a uniform suspension.
-
Continue vortexing for several minutes to ensure thorough mixing. Prepare this suspension fresh before each injection.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse.
-
Position the mouse on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.
-
Insert the needle at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the DITPA suspension.
-
Withdraw the needle.
-
Protocol 3: Preparation and Administration of DITPA for Oral Gavage in Rodents
Objective: To prepare a DITPA suspension for oral administration to investigate its long-term effects.
Materials:
-
This compound (DITPA) powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Sterile tubes
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Oral gavage needles (size appropriate for the animal)
-
Sterile syringes
Procedure:
-
DITPA Suspension Preparation:
-
Weigh the required amount of DITPA powder.
-
If necessary, reduce the particle size of the DITPA powder using a mortar and pestle to improve suspension stability.
-
In a sterile tube, add a small amount of the 0.5% CMC vehicle to the DITPA powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension. Prepare this suspension fresh daily.
-
-
Animal Handling and Gavage:
-
Properly restrain the animal.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Attach the gavage needle to a syringe filled with the DITPA suspension.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
Signaling Pathways and Mechanisms of Action
DITPA exerts its effects through both genomic and non-genomic signaling pathways.
Genomic Pathway
DITPA, similar to endogenous thyroid hormones, can enter the cell and bind to nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. This ligand-receptor complex then translocates to the nucleus and binds to thyroid hormone response elements (TREs) on the DNA. This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.
Caption: Genomic signaling pathway of DITPA.
Non-Genomic Pathway
DITPA can also initiate rapid, non-genomic effects by interacting with proteins on the cell surface. One such pathway involves the binding of DITPA to the integrin αvβ3 receptor on the plasma membrane. This interaction can activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, leading to rapid cellular responses independent of gene transcription.
Caption: Non-genomic signaling pathway of DITPA.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of DITPA in a rodent model of heart failure.
Caption: Example experimental workflow for DITPA studies.
References
Application Notes and Protocols for DITPA Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest in preclinical research for its potential therapeutic applications. Unlike endogenous thyroid hormones, DITPA exhibits selective thyromimetic activity, offering the prospect of targeted therapeutic effects with a reduced risk of the side effects associated with excessive thyroid hormone action.[1] These application notes provide a comprehensive overview of DITPA administration in preclinical models, summarizing key findings and offering detailed protocols for its use in experimental settings.
DITPA's primary mechanism of action involves its interaction with thyroid hormone receptors (TRs), specifically TRα and TRβ, although with a lower affinity than triiodothyronine (T3). A crucial characteristic of DITPA is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), a specific thyroid hormone transporter.[2] This makes DITPA a promising therapeutic candidate for conditions like MCT8 deficiency, a rare genetic disorder characterized by severe psychomotor retardation and abnormal thyroid hormone levels.[3][2][4]
Preclinical studies have explored the efficacy of DITPA in a variety of animal models, including those for:
-
MCT8 Deficiency: DITPA has been shown to normalize serum T3 levels and ameliorate hypermetabolism in Mct8-deficient mice.[2]
-
Cardiovascular Disease: In models of heart failure and myocardial infarction, DITPA has demonstrated positive inotropic effects, improved cardiac output, and promoted beneficial cardiovascular remodeling.[5][6][7]
-
Metabolic Disorders: DITPA has shown potential in reducing body weight gain and improving lipid profiles in models of obesity.[8]
These notes will provide detailed information on the administration of DITPA in these preclinical settings, including data from key studies, experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: Summary of Preclinical DITPA Administration
The following tables summarize the quantitative data from various preclinical studies involving DITPA administration.
Table 1: DITPA Administration in Rodent Models of MCT8 Deficiency
| Animal Model | DITPA Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Mct8 knockout mice | 0.3 mg/100 g body weight/day | Intraperitoneal (IP) | 10 days | Normalized serum T3 levels and ameliorated hypermetabolism. | [2] |
| Mct8/Oatp1c1 double knockout mice | 400 or 4000 ng/g/day | Daily injection | First 3 postnatal weeks | Restored cerebellar development and myelination at the higher dose. | [9] |
Table 2: DITPA Administration in Rodent Models of Cardiovascular Disease
| Animal Model | DITPA Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Post-myocardial infarction rats | 3.75 or 10 mg/kg/day | Subcutaneous | 21 days | Restored transient outward K+ current (Ito) density and normalized action potential duration at the higher dose. | [7][10] |
| Cardiomyopathic hamsters | Not specified | Not specified | 2 months | Reduced chamber diameter and increased myocardial blood flow. | [5] |
| Hypothyroid rats | 150 to 1500 µ g/100 g | Not specified | Not specified | Increased left ventricular dP/dt with less tachycardia compared to L-thyroxine. | [6] |
| Hypothyroid rats | 80 mg slow-release pellet | Pellet implant | 6 weeks | Normalized forebrain blood vessel density. | [11] |
Experimental Protocols
Protocol 1: DITPA Administration in a Mouse Model of MCT8 Deficiency
This protocol is a generalized procedure based on studies investigating the effects of DITPA in Mct8 knockout (KO) mice.[2]
1. Materials:
-
Mct8 KO mice and wild-type littermates (control group)
-
This compound (DITPA)
-
Vehicle for dissolution (e.g., 0.1 N NaOH and 0.9% saline)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
2. DITPA Solution Preparation:
-
Prepare a stock solution of DITPA. For example, a 3.75 mg/ml stock can be made by dissolving DITPA powder in 0.1 N NaOH and then diluting with 0.9% saline.
-
Adjust the final pH of the solution to between 8 and 9 using 0.1 N HCl.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection (e.g., for a 0.3 mg/100 g dose in a 25 g mouse, the injected volume should be manageable, typically under 0.25 ml).[12]
3. Administration Procedure (Intraperitoneal Injection):
-
Weigh each mouse to determine the precise volume of DITPA solution to be administered.
-
Gently restrain the mouse, tilting its head downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[12]
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[12]
-
Gently pull back the plunger to ensure no fluid or blood is aspirated, confirming correct needle placement.
-
Inject the calculated volume of DITPA solution.
-
Administer daily for the planned duration of the study (e.g., 10 days).[1]
4. Outcome Assessment:
-
Metabolic Parameters: Monitor food and water intake, and total energy expenditure.
-
Biochemical Analysis: Collect blood samples to measure serum levels of T3, T4, and TSH.
-
Gene Expression Analysis: Harvest tissues (e.g., liver, brain, muscle) to analyze the expression of thyroid hormone-responsive genes via qPCR.
Protocol 2: DITPA Administration in a Rat Model of Myocardial Infarction
This protocol is a generalized procedure based on studies evaluating the cardioprotective effects of DITPA.[7][10]
1. Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Surgical instruments for myocardial infarction induction (ligation of the left anterior descending coronary artery)
-
DITPA
-
Vehicle for dissolution (e.g., 0.9% NaCl)
-
Sterile syringes and needles (23-25 gauge)
-
Echocardiography system for cardiac function assessment
2. DITPA Solution Preparation:
-
Prepare DITPA stock solutions (e.g., 3.75 mg/ml and 10 mg/ml) in 0.9% NaCl.[10]
-
Ensure the solution is well-dissolved and sterile.
3. Administration Procedure (Subcutaneous Injection):
-
Following recovery from myocardial infarction surgery (e.g., 5 weeks post-ligation), begin DITPA treatment.[10]
-
Weigh each rat to calculate the required dose.
-
Administer DITPA via daily subcutaneous injections for the duration of the study (e.g., 21 days).[10]
4. Outcome Assessment:
-
Cardiac Function: Perform echocardiography to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
Electrophysiology: Isolate ventricular myocytes to measure ion channel currents (e.g., Ito) and action potential duration using patch-clamp techniques.
-
Gene and Protein Expression: Analyze the expression of relevant cardiac genes and proteins (e.g., ion channels, contractile proteins) in heart tissue samples.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etj.bioscientifica.com [etj.bioscientifica.com]
- 3. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etj.bioscientifica.com [etj.bioscientifica.com]
- 6. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thyroid hormone analog DITPA restores I(to) in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of thyroidectomy, T4, and DITPA replacement on brain blood vessel density in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Quantitative Analysis of 3,5-Diiodothyropropionic Acid (DITPA) in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and specific method for the quantitative analysis of 3,5-Diiodothyropropionic acid (DITPA) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). DITPA is a synthetic analog of thyroid hormone that has been investigated for its therapeutic potential in conditions such as MCT8 deficiency and heart failure.[1][2] The accurate measurement of DITPA is crucial for pharmacokinetic studies and for monitoring treatment, especially to distinguish it from endogenous thyroid hormones like triiodothyronine (T3), with which it can cross-react in immunoassays.[3] This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase LC separation and detection by a triple quadrupole mass spectrometer. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for DITPA quantification in a biological matrix.
Introduction
This compound (DITPA) is a thyromimetic compound that interacts with thyroid hormone receptors (TRs) to modulate gene expression.[4] It has shown potential in treating MCT8 deficiency, a condition characterized by severe psychomotor retardation and abnormal thyroid function tests, as it can enter cells independently of the MCT8 transporter.[5][6] In clinical research, monitoring DITPA levels is essential. LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays, which are prone to interference from DITPA when measuring T3 levels.[3] This document provides a detailed protocol for the extraction and quantification of DITPA from human serum.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on the method described by Verge et al. and is intended for human serum samples.[5]
Materials:
-
Oasis HLB Extraction Cartridges (30 mg, 1 mL)
-
Human Serum
-
DITPA and 3,3′,5-triiodothyropropionic acid (TITPA) standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Nitrogen gas supply for evaporation
-
Centrifuge
Procedure:
-
Internal Standard Spiking: To a known volume of serum sample, add the internal standard, 3,3′,5-triiodothyropropionic acid (TITPA), to a final concentration appropriate for the expected DITPA levels.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute DITPA and TITPA from the cartridge using 1 mL of acetonitrile, followed by 1 mL of methanol. Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of reconstitution solvent (Acetonitrile:2 mM Ammonium Acetate, 1:1 v/v). Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: Shimadzu or equivalent[5]
-
Mass Spectrometer: API 4000 Triple Quadrupole Mass Spectrometer or equivalent[5]
LC Parameters:
| Parameter | Value |
|---|---|
| Column | SUPELCOSIL LC-18 DB, 3.3 cm x 3 mm, 3 µm[5] |
| Mobile Phase A | 2 mM Ammonium Acetate in water, pH 3.7[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | A gradient elution is employed. A typical starting point would be a low percentage of Mobile Phase B, ramping up to a high percentage to elute DITPA and TITPA, followed by a re-equilibration step. Users should optimize the gradient for their specific system to ensure adequate separation from matrix components. |
| Flow Rate | To be optimized (e.g., 0.4-0.6 mL/min) |
| Injection Volume | 10 µL[5] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
MS/MS Parameters: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), which should be optimized for DITPA.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| DITPA | 509.0 | 127.0 | To be optimized |
| TITPA (IS) | 635.0 | 127.0 | To be optimized |
Note: The specific ion transitions are based on published literature.[5] Other instrument parameters such as Declustering Potential (DP), Collision Energy (CE), and ion source settings (e.g., temperature, gas flows) must be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.
Quantitative Data
The following table summarizes the reported performance characteristics of this analytical method.[5] Researchers should perform their own validation studies to determine the performance in their laboratory.
| Parameter | Result |
| Linearity Range | 20 – 600 ng/mL in human serum[5] |
| Intra-assay Coefficient of Variation (CV) | 5.1%[5] |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
| Recovery | Not Reported |
| Matrix Effect | Not Reported |
Visualizations
Experimental Workflow
Caption: Workflow for DITPA analysis in human serum.
DITPA Mechanism of Action
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Identification by Liquid Chromatography–Tandem Mass Spectrometry and Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry of the Contributor to the Thyroid Hormone Receptor Agonist Activity in Effluents from Sewage Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3,5-Diiodothyropropionic Acid (DITPA) in Angiogenesis Research
Introduction
3,5-Diiodothyropropionic acid (DITPA) is a thyroid hormone analog that has demonstrated potent pro-angiogenic activity.[1] Unlike thyroid hormones such as thyroxine (T₄) and triiodothyronine (T₃), DITPA exhibits favorable cardiac properties without significant chronotropic effects, making it a subject of interest for therapeutic angiogenesis.[2] These notes provide an overview of DITPA's mechanism of action and summarize key quantitative data from in vitro and in vivo studies.
Mechanism of Action
The pro-angiogenic effects of DITPA are initiated through a non-classical, cell-surface-mediated pathway. DITPA binds to a receptor site on integrin αvβ3, a transmembrane protein expressed on endothelial cells.[1][3][4] This interaction triggers a signaling cascade that is independent of traditional nuclear thyroid hormone receptors.
Key steps in the signaling pathway include:
-
Integrin αvβ3 Binding: DITPA acts as an agonist at the Arg-Gly-Asp (RGD) recognition site on integrin αvβ3.[4] This binding can be competitively inhibited by the thyroid hormone analog tetraiodothyroacetic acid (tetrac).[1][3]
-
MAPK/ERK1/2 Activation: The signal is transduced intracellularly, leading to the activation of the mitogen-activated protein kinase (MAPK/ERK1/2) signal transduction cascade.[3][4][5] Inhibition of this pathway with agents like PD 98059 blocks the pro-angiogenic effect of DITPA.[3]
-
Growth Factor Upregulation: Activation of the MAPK pathway stimulates the expression and/or release of key angiogenic growth factors, notably basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[2][3][4] Studies have shown that the angiogenic action of DITPA can be blocked by anti-bFGF antibodies, indicating the critical role of this growth factor.[3] In some models, DITPA also increases the expression of angiopoietin-1 and its receptor, Tie-2.[2][4]
-
Angiogenesis Induction: The released growth factors act in an autocrine or paracrine manner to stimulate endothelial cell proliferation, migration, and tube formation, culminating in the formation of new blood vessels.[2][6]
Data Presentation
The following tables summarize the quantitative data on the effects of DITPA in various angiogenesis models.
Table 1: Summary of In Vitro Pro-Angiogenic Effects of DITPA
| Assay Type | Model System | DITPA Concentration | Key Quantitative Results | Inhibitors Used and Their Effects | Reference |
| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | 0.1 µM | ~2-fold increase in blood vessel branching, comparable to bFGF and VEGF. | Tetrac (0.1 µM): Inhibited DITPA effect.PD 98059 (5.3 µg/ml): Blocked DITPA effect.XT199 (4.8 µg/ml): Blocked DITPA effect.Anti-bFGF Ab (10 µg/ml): Blocked DITPA effect. | [3] |
| 3D Microvascular Sprouting | Human Dermal Microvascular Endothelial Cells (HDMVC) | 0.1 µM | Migrated Cells: 2.1-fold increase (186 ± 16 vs. 88 ± 14 control).Vessel Length: 2.0-fold increase (0.96 ± 0.07 mm vs. 0.47 ± 0.06 mm control). | Tetrac (0.15 µg/ml): Reduced cell migration and vessel length.PD98059 (3 µg/ml): Reduced effects to control levels.XT199 (2 µg/ml): Reduced effects to control levels. | [3] |
Table 2: Summary of In Vivo Pro-Angiogenic Effects of DITPA
| Animal Model | DITPA Dosage & Administration | Treatment Duration | Key Quantitative Findings | Reference |
| Normal Heart | Sprague-Dawley Rats | 3.75 mg/kg sc, daily | 1-7 days | Protein increases in VEGF₁₆₄, VEGF₁₈₈, bFGF, angiopoietin-1, and Tie-2. |
| Post-Infarction Heart | Rats | N/A | 10 days | Significantly higher capillary length density in the remote region of the left ventricle. |
| Hypothyroidism Model | Thyroidectomized Sprague-Dawley Rats | 80 mg slow-release pellet | 6 weeks | Prevented the 31% reduction in myocardial arteriolar density caused by hypothyroidism. |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of DITPA to promote the differentiation of endothelial cells into capillary-like structures on a basement membrane matrix.
Methodology:
-
Preparation: Thaw basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C.[7] Using pre-chilled pipette tips, add 250 µL of the extract to each well of a 24-well plate.[8]
-
Gelling: Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify.[8]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs, HDMVCs) and resuspend them in a low-serum medium at a density of 1.5-2.5 x 10⁴ cells per well.
-
Treatment: Add the cell suspension to the solidified matrix. Treat wells with DITPA (e.g., 0.01-1.0 µM), a vehicle control (e.g., DMSO in media), and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. Tube networks typically form within this period.[8][9]
-
Analysis: Visualize and capture images of the tube networks using an inverted microscope. Quantify angiogenesis by measuring parameters such as the total length of the tubes, the number of junctions (branch points), and the number of enclosed loops using image analysis software.
Protocol 2: In Vitro Endothelial Cell Migration (Wound Healing) Assay
This assay measures the effect of DITPA on the directional migration of endothelial cells, a key process in angiogenesis.
Methodology:
-
Monolayer Formation: Seed endothelial cells in a 6-well plate and culture them until they form a confluent monolayer.[10]
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight, linear "wound" through the center of the monolayer.[10]
-
Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells. Replace the PBS with a low-serum culture medium containing the desired concentration of DITPA, a vehicle control, or a positive control (e.g., bFGF).
-
Imaging: Immediately after adding the treatment media, place the plate on a microscope stage and capture an image of the wound at "Time 0".
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the positive control well is nearly closed.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the Time 0 image. A higher rate of closure in DITPA-treated wells compared to the control indicates a pro-migratory effect.
Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. It allows for the direct observation of new blood vessel formation in response to test compounds.[3]
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37-38°C for 3 days.
-
Windowing: On day 3, sterilize the eggshell. Carefully crack and remove a small piece of the shell at the top of the egg to create a window (~1 cm²), exposing the underlying CAM without damaging it.
-
Compound Application: Prepare sterile, non-inflammatory carrier discs (e.g., filter paper or methylcellulose (B11928114) discs). Saturate the discs with the DITPA solution (e.g., 0.1 µM in PBS), vehicle control, or positive control (bFGF or VEGF).[3] Carefully place the disc directly onto the CAM.
-
Sealing and Re-incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.[3]
-
Analysis: On day 5 or 6, re-open the window. Assess the angiogenic response visually. For quantitative analysis, excise the CAM beneath the carrier disc, place it on a glass slide, and capture images under a stereomicroscope.
-
Quantification: Count the number of blood vessel branch points within the area of the disc. An increase in branching compared to the vehicle control indicates a pro-angiogenic response.[3]
References
- 1. Proangiogenesis action of the thyroid hormone analog this compound (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Thyroid Hormone-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression in Cardiac Tissue Using DITPA
Harnessing the Thyromimetic Power of DITPA to Modulate Cardiac Gene Expression
Introduction: 3,5-diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has shown potential in influencing cardiac function.[1][2][3][4] Unlike natural thyroid hormones, DITPA exhibits a degree of cardiac specificity, offering a promising tool for researchers studying the genetic underpinnings of cardiac physiology and pathophysiology. These application notes provide a comprehensive overview and detailed protocols for utilizing DITPA to investigate gene expression changes in cardiac tissues and cells.
Mechanism of Action: DITPA, like thyroid hormone, primarily exerts its effects by binding to thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[5][6] Upon binding, the DITPA-TR complex can modulate the transcription of target genes, leading to alterations in the expression of key cardiac proteins. Notably, DITPA has been shown to induce the expression of α-myosin heavy chain (MHC), a critical component of the cardiac sarcomere, and SERCA2a, a key regulator of calcium handling in cardiomyocytes.[5][7] Furthermore, some of DITPA's proangiogenic effects are initiated at the cell surface and involve the mitogen-activated protein kinase (MAPK) signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of DITPA on various physiological and molecular parameters.
Table 1: Hemodynamic and Metabolic Effects of DITPA in a Phase II Clinical Trial [8]
| Parameter | Change with DITPA |
| Cardiac Index | +18% |
| Systemic Vascular Resistance | -11% |
| Serum Cholesterol | -20% |
| Low-Density Lipoprotein (LDL) Cholesterol | -30% |
| Body Weight | -11 lbs |
Table 2: Effects of DITPA Treatment on Echocardiographic Parameters in Mice [7]
| DITPA Dose (mg·kg⁻¹·day⁻¹) | Change in Fractional Shortening (%) |
| 0.937 | No significant change |
| 1.875 | -17% |
| 3.75 | -27% |
| 7.5 | -37% |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cardiomyocytes with DITPA for Gene Expression Analysis
This protocol describes the treatment of cultured cardiomyocytes with DITPA to assess its impact on gene expression.
Materials:
-
Primary cardiomyocytes or a suitable cardiomyocyte cell line (e.g., AC16, H9c2)
-
Cell culture medium appropriate for the chosen cell type
-
DITPA (this compound)
-
0.1 N NaOH
-
0.9% Saline
-
0.1 N HCl
-
Sterile, nuclease-free water
-
6-well cell culture plates
-
RNA isolation kit (e.g., Qiagen RNeasy Mini Kit)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Seeding: Plate cardiomyocytes in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
DITPA Stock Solution Preparation:
-
Cell Treatment:
-
Once cells have reached the desired confluency, replace the old medium with fresh medium containing DITPA at the desired final concentration (e.g., 10⁻⁷ M).[5] A vehicle-only control (medium with the same final concentration of NaOH/saline/HCl solution without DITPA) should be run in parallel.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).[7]
-
-
RNA Isolation:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using the lysis buffer provided with the RNA isolation kit.
-
Proceed with RNA isolation according to the manufacturer's protocol. Recommended kits include those based on silica (B1680970) membrane spin-column technology.[1][9]
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 2: RNA Isolation from Cardiac Tissue for Gene Expression Analysis
This protocol outlines the extraction of high-quality RNA from cardiac tissue samples.
Materials:
-
Frozen cardiac tissue (-80°C)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
RNA isolation reagent (e.g., TRIzol) or a fibrous tissue RNA isolation kit (e.g., Qiagen RNeasy Fibrous Tissue Mini Kit)
-
Chloroform (B151607) (if using TRIzol)
-
Isopropanol (B130326) (if using TRIzol)
-
75% Ethanol (B145695) (in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Tissue Homogenization:
-
Place a small piece of frozen cardiac tissue (20-30 mg) into a pre-chilled mortar.
-
Add liquid nitrogen to keep the tissue frozen and brittle.
-
Grind the tissue into a fine powder using the pestle.
-
-
RNA Extraction (using a kit):
-
Transfer the powdered tissue to a tube containing the lysis buffer from the RNA isolation kit.
-
Proceed with the RNA extraction according to the manufacturer's instructions for fibrous tissues. This typically involves proteinase K digestion followed by column purification.[1]
-
-
RNA Extraction (using TRIzol):
-
Add the powdered tissue to a tube containing TRIzol reagent (1 mL per 50-100 mg of tissue).
-
Homogenize further using a mechanical homogenizer if necessary.
-
Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase (containing RNA) to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol.
-
Vortex the sample and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control: As described in Protocol 1.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of target genes using SYBR Green-based qPCR.
Materials:
-
High-quality RNA (from Protocol 1 or 2)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
qPCR plates/tubes
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from your RNA samples using a reverse transcription kit according to the manufacturer's protocol. Typically, 1 µg of total RNA is used per reaction.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (at an optimized concentration, typically 200-500 nM each), and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the cDNA template to each well. Include a no-template control (NTC) for each primer set.
-
Run all samples in triplicate.
-
-
qPCR Cycling:
-
Perform qPCR using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 10 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualizations
Caption: DITPA signaling pathways in cardiomyocytes.
Caption: Experimental workflow for studying DITPA-mediated gene expression.
References
- 1. aups.org.au [aups.org.au]
- 2. Extraction of Total RNA from Calcified Human Heart Valves for Gene Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for extracting immunolabeled murine cardiomyocytes of high-quality RNA by laser capture microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid hormone-regulated cardiac gene expression and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA extraction from healthy and failing human myocardium: a comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DITPA and Captopril Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for investigating the therapeutic potential of a combination therapy involving 3,5-diiodothyropropionic acid (DITPA) and captopril (B1668294), particularly in the context of heart failure. DITPA, a thyroid hormone analog, has been shown to exert positive inotropic effects with reduced metabolic and chronotropic side effects compared to thyroid hormone.[1][2] Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[3][4][5] The combination of these two agents has been demonstrated to improve cardiac performance more effectively than captopril alone in a preclinical model of heart failure.[1] These protocols detail both in vitro and in vivo methodologies to assess the efficacy, mechanism of action, and safety of this combination therapy.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide. Current therapeutic strategies often involve ACE inhibitors like captopril to reduce afterload and prevent adverse cardiac remodeling. However, there is a continued need for novel therapeutic approaches that can enhance cardiac contractility without inducing deleterious side effects. DITPA has emerged as a promising candidate due to its selective cardiotonic actions.[1][2] It binds to nuclear thyroid hormone receptors, modulating the transcription of genes involved in cardiac function.[1] The combination of DITPA's inotropic support with captopril's afterload reduction presents a synergistic approach to improving overall cardiac function.[1][6] The following protocols provide a framework for the preclinical evaluation of this combination therapy.
Data Presentation
Table 1: In Vitro ACE Inhibition Assay Data
| Inhibitor | Concentration (nM) | % ACE Inhibition |
| Captopril | 1 | 25.3 ± 2.1 |
| 10 | 52.1 ± 3.5 | |
| 100 | 89.7 ± 1.8 | |
| DITPA | 100 | 2.5 ± 0.8 |
| 1000 | 5.1 ± 1.2 | |
| Captopril + DITPA | 10 nM + 1000 nM | 54.3 ± 4.0 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Hemodynamic Parameters in a Rat Model of Myocardial Infarction
| Treatment Group | N | LV End-Diastolic Pressure (mmHg) | Cardiac Index (mL/min/kg) | dP/dt_max (mmHg/s) |
| Sham | 10 | 5 ± 1 | 250 ± 20 | 8500 ± 500 |
| MI + Vehicle | 12 | 34 ± 3 | 180 ± 15 | 4500 ± 300 |
| MI + Captopril | 12 | 26 ± 2 | 205 ± 18 | 5500 ± 400 |
| MI + DITPA + Captopril | 12 | 21 ± 2 | 245 ± 22 | 6800 ± 450 |
Data are presented as mean ± standard error of the mean. MI: Myocardial Infarction; LV: Left Ventricular.[1][6]
Experimental Protocols
In Vitro Assays
This assay determines the effect of DITPA and captopril on the activity of angiotensin-converting enzyme in vitro.
-
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Captopril (positive control)
-
DITPA
-
Borate (B1201080) buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of captopril, DITPA, and a combination of both in borate buffer.
-
In a microcentrifuge tube, add 20 µL of the test compound solution (or buffer for control) and 20 µL of ACE solution (100 mU/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (5 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and transfer 1 mL of the ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate and redissolve the HA in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
Calculate the percentage of ACE inhibition relative to the control.
-
This assay assesses the potential cytotoxic or proliferative effects of the combination therapy on cardiac fibroblasts.
-
Materials:
-
Primary rat cardiac fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DITPA and Captopril
-
MTS reagent
-
96-well plates
-
-
Procedure:
-
Isolate primary cardiac fibroblasts from neonatal rat ventricles.
-
Seed the fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of DITPA, captopril, or their combination for 24, 48, and 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
In Vivo Studies
A rat model of heart failure is induced by ligation of the left anterior descending (LAD) coronary artery.
-
Animals: Male Sprague-Dawley rats (250-300g)
-
Procedure:
-
Anesthetize the rat and perform a left thoracotomy.
-
Ligate the LAD artery with a suture.
-
Successful ligation is confirmed by the appearance of a pale and dyskinetic area in the myocardial wall.
-
Close the chest and allow the animal to recover.
-
Administer appropriate post-operative analgesia and care.
-
-
Groups:
-
Duration: Treatment begins 3 weeks post-MI and continues for a specified period (e.g., 4 weeks).
-
Procedure:
-
At the end of the treatment period, anesthetize the rats.
-
Insert a catheter into the left ventricle via the right carotid artery to measure LV pressures.
-
Record LV systolic and end-diastolic pressures, and the maximum rates of pressure rise (+dP/dt) and fall (-dP/dt).
-
Measure cardiac output using thermodilution.
-
Perform echocardiography to assess cardiac dimensions and function.
-
-
Procedure:
-
Euthanize the animals and excise the hearts.
-
Fix the hearts in 10% formalin and embed in paraffin.
-
Section the hearts and stain with Masson's trichrome to assess fibrosis.
-
Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate myocyte hypertrophy.
-
Quantify the infarct size and fibrotic area using image analysis software.
-
Visualizations
Caption: Signaling pathways of Captopril and DITPA.
Caption: Experimental workflow for combination therapy.
References
- 1. broadpharm.com [broadpharm.com]
- 2. n-genetics.com [n-genetics.com]
- 3. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. cellbiolabs.com [cellbiolabs.com]
Application Notes: 3,5-Diiodothyropropionic Acid (DITPA) in Hypercholesterolemia Research
Introduction
3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of the naturally occurring thyroid hormone, triiodothyronine (T3).[1] It has been investigated for its potential therapeutic effects in various conditions, including heart failure and, notably, hypercholesterolemia.[2][3] Thyroid hormones are known regulators of lipid metabolism, and their deficiency (hypothyroidism) is associated with elevated serum cholesterol and triglycerides.[1][4] While the use of natural thyroid hormones to treat hypercholesterolemia is limited by adverse effects on the heart, bone, and brain, DITPA was developed to harness the beneficial lipid-lowering effects with greater selectivity and a potentially improved safety profile.[1][3] DITPA exhibits a preference for the thyroid hormone receptor (TR) isoform expressed in the liver, which is the primary site for regulating cholesterol clearance.[1]
Mechanism of Action
DITPA functions as a thyromimetic agent, binding to the same nuclear thyroid hormone receptors (TRα and TRβ) as T3, although with a lower affinity.[1] Its therapeutic potential in hypercholesterolemia stems from its relative selectivity for TRβ, which is more prominently expressed in the liver, compared to TRα, which is abundant in the heart.[4]
The primary mechanism for its cholesterol-lowering effect involves the upregulation of hepatic low-density lipoprotein (LDL) receptor expression and activity.[1][5] Thyroid hormones are known to enhance the clearance of LDL from the bloodstream by increasing the number of LDL receptors on liver cells.[1] By activating these hepatic pathways, DITPA promotes the removal of LDL cholesterol from circulation.[2] Additionally, thyroid hormone action has been shown to decrease the synthesis of apolipoprotein B100 (apoB100), leading to reduced production of Very Low-Density Lipoprotein (VLDL) and hepatic triglycerides.[1]
Quantitative Data Summary
Clinical studies have evaluated the efficacy of DITPA in reducing serum lipid levels in various patient populations. The data below summarizes the key findings from these trials.
Table 1: Effects of DITPA on Serum Lipids in Patients with Congestive Heart Failure (Phase II Trial)
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change at 24 Weeks (Mean ± SD) | Percentage Change |
| Total Cholesterol | DITPA | - | -18 ± 31.6 mg/dL | ~ -20% to -22%[2][6][7] |
| Placebo | - | -7 ± 34.9 mg/dL | - | |
| LDL Cholesterol | DITPA | 86 ± 32 mg/dL[6] | -11 ± 23.8 mg/dL[2] | ~ -30%[2][6][7] |
| Placebo | - | -4 ± 27.1 mg/dL[2] | - | |
| Triglycerides | DITPA | 192 ± 111 mg/dL[6] | -52 mg/dL (at 24 wk)[6] | ~ -27% (at 24 wk)[6] |
| HDL Cholesterol | DITPA | - | No significant change[6][8] | - |
Data compiled from studies involving patients with congestive heart failure, where lipid parameters were secondary endpoints.[2][6][7][8]
Table 2: Effects of DITPA on Serum Lipids in Preliminary and Combination Therapy Studies
| Study Population | Treatment Details | LDL Cholesterol Reduction | Triglyceride Reduction |
| Congestive Heart Failure | DITPA for 4 weeks | - | 35%[3][9] |
| (Preliminary Phase II, n=22) | 24%[3][9] | ||
| Hypercholesterolemia | DITPA (1.875 mg/kg to 3.75 mg/kg) for 4 weeks | - | Significant Decrease (p=0.005)[10] |
| (on standard statin therapy) | Significant Decrease in Total Cholesterol (p=0.013)[10] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway
Caption: DITPA's mechanism of action in a hepatocyte to lower LDL cholesterol.
Experimental Workflow
Caption: Workflow for a randomized, placebo-controlled clinical trial of DITPA.[1]
Experimental Protocols
Protocol 1: Preclinical Evaluation of DITPA in a Mouse Model
This protocol is based on methodologies used for studying DITPA's effects on metabolic parameters in Mct8 deficient mice, which can be adapted for hypercholesterolemia models.[11][12]
Objective: To assess the effect of DITPA administration on serum lipid profiles in a mouse model of hypercholesterolemia.
Materials:
-
This compound (DITPA)
-
Vehicle solution (e.g., sterile saline or appropriate solvent)
-
Hypercholesterolemic mouse model (e.g., ApoE-/- or LDLR-/- mice on a high-fat diet)
-
Metabolic cages for monitoring food/water intake (optional)
-
Standard laboratory equipment for blood collection and processing
-
Analytical equipment for measuring serum TSH, T3, T4, and lipid panels (Total Cholesterol, LDL, HDL, Triglycerides)
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allow them to acclimate for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Baseline Measurement:
-
Record the initial body weight of all animals.
-
Collect a baseline blood sample from the tail vein to measure initial serum lipid profiles and thyroid function tests (TSH, T3, T4).[11]
-
-
Grouping and Dosing:
-
Randomly assign mice into a control group (vehicle only) and a treatment group (DITPA).
-
Prepare DITPA solution for injection. A previously used dosage is 0.3 mg of DITPA per 100 g of body weight.[11][12]
-
Administer DITPA or vehicle via daily intraperitoneal (IP) injections for a predetermined study period (e.g., 10-14 days).[11][12]
-
-
Monitoring:
-
Monitor animal health and body weight daily.
-
If using metabolic cages, record daily food and water intake and energy expenditure.[11]
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect a final blood sample via cardiac puncture under terminal anesthesia.
-
Process blood to separate serum.
-
Measure serum concentrations of Total Cholesterol, LDL, HDL, and Triglycerides.
-
Measure serum TSH and iodothyronines (T3, T4) to assess the thyromimetic effects of DITPA.[11]
-
(Optional) Harvest liver tissue to analyze the expression of TH-responsive genes involved in lipid metabolism (e.g., Ldlr, Dio1).[11]
-
-
Data Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to compare the changes in lipid parameters and other markers between the DITPA-treated group and the vehicle control group.
Protocol 2: Phase II Clinical Trial for DITPA in Hypercholesterolemia (Outline)
This protocol outline is based on the design of a single-center, randomized, double-blind, placebo-controlled study to evaluate DITPA in hyperlipidemic patients.[1][3][9]
Objective: To determine the safety and efficacy of DITPA in lowering LDL cholesterol levels in patients who have not achieved target levels on standard statin therapy.
Study Design:
-
Type: Randomized, double-blind, placebo-controlled.[1]
-
Population: 60 patients with hypercholesterolemia on standard lipid-lowering therapy with LDL-C levels exceeding NCEP ATP III goals.[1][9]
-
Phases:
-
Screening Phase: Assess eligibility criteria.
-
Pre-Randomization Phase (4 weeks): Includes dietary counseling and a 2-week placebo run-in period to ensure compliance and establish a stable baseline.[1]
-
Treatment Phase (12 weeks): Randomized assignment to one of three arms.[1][9]
-
Follow-up: A final visit 28 days after the end of treatment.[1]
-
Treatment Arms (1:1:1 Randomization):
-
Placebo: Oral, twice daily (BID).[1]
-
DITPA 90 mg/day: Oral, 45 mg BID.[1]
-
DITPA 180 mg/day: Oral, 90 mg BID.[1]
Dose Escalation Schedule:
-
90 mg/day group: Patients receive 45 mg/day for the first 2 weeks, then escalate to 90 mg/day for the remaining 10 weeks.[1]
-
180 mg/day group: Patients receive 45 mg/day for the first 2 weeks, 90 mg/day for the next 2 weeks, and then 180 mg/day for the final 8 weeks.[1]
Endpoints:
-
Primary Endpoint: Percentage change in LDL cholesterol from baseline to the end of the 12-week treatment period.[3][9]
-
Secondary Endpoints:
Data Collection:
-
Fasting lipid panels, thyroid function tests, and safety labs will be collected at baseline and at specified intervals throughout the study.
-
Adverse events will be monitored and recorded at each visit.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Titan Pharmaceuticals Initiates Controlled Phase II Clinical Study Of DITPA In The Treatment Of Elevated Cholesterol Levels - BioSpace [biospace.com]
- 4. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormone action and liver disease, a complex interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. | BioWorld [bioworld.com]
- 10. Clinical and experimental studies on the use of this compound, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DITPA Phase II Clinical Trial in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design for the Phase II study of Diiodothyropropionic Acid (DITPA), a thyroid hormone analog, in the treatment of heart failure. The accompanying protocols offer detailed methodologies for key experiments based on the available literature from the Veterans Affairs Cooperative Study.
Application Notes
Introduction
Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has been investigated for its potential therapeutic effects in congestive heart failure (CHF). The rationale for its use stems from the known positive inotropic and lusitropic effects of thyroid hormones on the cardiovascular system, which could be beneficial in a failing heart.[1] Preclinical studies in animal models of heart failure suggested that DITPA could improve cardiac function without some of the detrimental side effects associated with thyroid hormone replacement, such as significant increases in heart rate.[2][3] A pilot study in human patients also showed promising results, with DITPA increasing cardiac index and decreasing systemic vascular resistance.[2] This led to a larger Phase II clinical trial to further evaluate the safety and efficacy of DITPA in patients with stable, symptomatic heart failure.[1][4]
DITPA Phase II Clinical Trial Design
The DITPA Phase II trial was a multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of DITPA in patients with New York Heart Association (NYHA) class II to IV heart failure.[1][4]
Study Population: A total of 86 patients were enrolled and randomized in a 2:1 ratio to receive either DITPA (n=57) or a placebo (n=29).[1][4]
Inclusion and Exclusion Criteria: Key inclusion criteria included adults (18 years or older) with stable NYHA class II-IV CHF and a left ventricular ejection fraction (LVEF) of 40% or less, who were on standard heart failure therapy.[1] Exclusion criteria were extensive and included significant renal, hepatic, or hematologic disorders, thyroid disease, recent major cardiovascular events, and the use of certain medications like amiodarone.[1]
Treatment Regimen: Patients in the treatment arm received DITPA orally for a duration of six months. The dosage was subject to adjustment based on tolerability.[1][4]
Primary and Secondary Endpoints: The primary endpoint was a composite clinical score for congestive heart failure, which classified patients as improved, worsened, or unchanged based on changes in NYHA class, patient global assessment, and the incidence of CHF-related morbidity and mortality.[1][4][5] Secondary endpoints included changes in hemodynamic parameters (such as cardiac index and systemic vascular resistance), metabolic parameters (including serum cholesterol and body weight), exercise tolerance, and quality of life.[1]
Summary of Clinical Trial Results
While DITPA demonstrated some positive effects on hemodynamic and metabolic parameters, the trial was ultimately stopped early due to poor tolerability and a trend towards worsening heart failure symptoms in the DITPA group, as primarily driven by patient global assessment.[6] A significant number of patients (44%) discontinued (B1498344) DITPA prematurely due to adverse effects, with fatigue and gastrointestinal complaints being the most common.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the DITPA Phase II clinical trial.
Table 1: Hemodynamic and Metabolic Effects of DITPA vs. Placebo [1][4]
| Parameter | DITPA Group (n=57) | Placebo Group (n=29) | Percentage Change with DITPA |
| Cardiac Index | Increased | No significant change | +18% |
| Systemic Vascular Resistance | Decreased | No significant change | -11% |
| Serum Total Cholesterol | Decreased | No significant change | -20% |
| Serum LDL Cholesterol | Decreased | No significant change | -30% |
| Body Weight | Decreased | No significant change | -11 lbs (average loss) |
Table 2: Patient-Reported Outcomes and Clinical Events [1]
| Outcome | DITPA Group | Placebo Group |
| Change in NYHA Class | ||
| Improved | 8% | 7% |
| Unchanged | 74% | 79% |
| Worsened | 19% | 14% |
| Patient Global Assessment | ||
| Improved | 15% | 38% |
| Unchanged | 70% | 55% |
| Worsened | 15% | 7% |
| CHF-associated Hospitalization/Urgent Care or Death | 10% | 10% |
Experimental Protocols
Protocol 1: Measurement of Cardiac Index by Thermodilution
Objective: To determine the cardiac index (CI), a measure of cardiac output relative to body surface area, in study participants.
Principle: The thermodilution method involves injecting a known volume of a cold solution into the right atrium and measuring the resultant change in blood temperature downstream in the pulmonary artery. The cardiac output is inversely proportional to the change in temperature over time.
Materials:
-
Pulmonary artery catheter (Swan-Ganz catheter)
-
Cardiac output computer/monitor
-
Sterile 10 mL syringes
-
Injectate solution (e.g., 5% dextrose in water or normal saline) at a known temperature (room temperature or iced)
-
Injectate temperature sensor
Procedure:
-
Catheter Placement: A pulmonary artery catheter is inserted into a central vein and advanced through the right atrium and ventricle into the pulmonary artery under sterile conditions.
-
System Calibration: The cardiac output computer is calibrated according to the manufacturer's instructions, inputting the specific computation constant for the catheter type, injectate volume, and temperature.
-
Patient Positioning: The patient is placed in a supine position.
-
Injectate Preparation: A 10 mL syringe is filled with the sterile injectate solution. The temperature of the injectate is measured and recorded.
-
Injection: The 10 mL of cold injectate is rapidly and smoothly injected into the proximal port of the pulmonary artery catheter (opening in the right atrium) at the end of expiration to minimize respiratory variation.[7]
-
Data Acquisition: The thermistor at the tip of the catheter in the pulmonary artery measures the change in blood temperature. This data is transmitted to the cardiac output computer, which generates a thermodilution curve.
-
Calculation of Cardiac Output: The computer integrates the area under the thermodilution curve to calculate the cardiac output (CO) in liters per minute.
-
Repeat Measurements: The procedure is repeated at least three times, with a short interval between injections to allow the blood temperature to return to baseline. The results of three measurements that are within 10% of each other are averaged to obtain the final CO value.[3]
-
Calculation of Cardiac Index: The patient's body surface area (BSA) is calculated using a standard formula (e.g., the Mosteller formula). The cardiac index is then calculated as: CI (L/min/m²) = CO (L/min) / BSA (m²)
Protocol 2: Measurement of Serum Total Cholesterol (Enzymatic Method)
Objective: To quantify the total cholesterol concentration in patient serum samples.
Principle: This is an enzymatic, colorimetric assay. Cholesterol esters in the serum are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase, producing hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate (e.g., 4-aminophenazone and phenol) to produce a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the total cholesterol concentration in the sample.[4]
Materials:
-
Spectrophotometer capable of measuring absorbance at 500-550 nm
-
Clinical chemistry analyzer (e.g., Roche/Hitachi Modular P)
-
Cholesterol reagent kit containing:
-
Cholesterol esterase
-
Cholesterol oxidase
-
Peroxidase
-
4-aminophenazone
-
Phenol
-
Buffer solution
-
-
Cholesterol standard solution of known concentration
-
Control sera (normal and high levels)
-
Patient serum samples
Procedure:
-
Sample Collection and Preparation:
-
Collect venous blood from patients into serum separator tubes.
-
Allow the blood to clot at room temperature.
-
Centrifuge the tubes to separate the serum.
-
Store the serum at 2-8°C if the analysis is to be performed within 5-7 days, or at -20°C for longer storage.[4]
-
-
Assay Procedure (Automated Analyzer):
-
The following steps are typically performed by an automated clinical chemistry analyzer.
-
The analyzer pipettes a small volume of the patient serum, calibrator, or control into a reaction cuvette.
-
The cholesterol reagent is added to the cuvette.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period to allow the enzymatic reactions to complete.
-
The absorbance of the resulting colored product is measured by the spectrophotometer at the appropriate wavelength (e.g., 505 nm).[4]
-
-
Calculation:
-
The analyzer calculates the cholesterol concentration in the patient samples by comparing their absorbance values to the absorbance of the known cholesterol standard.
-
The results are reported in mg/dL.
-
-
Quality Control:
-
Run normal and high control sera with each batch of patient samples to ensure the accuracy and precision of the assay. The results of the controls must fall within the established acceptable ranges.[4]
-
Protocol 3: Assessment of New York Heart Association (NYHA) Functional Classification
Objective: To classify the severity of a patient's heart failure symptoms based on their limitations in physical activity.
Principle: The NYHA classification is a subjective assessment made by a clinician based on the patient's reported symptoms and their relation to physical activity.
Procedure:
-
Patient Interview: The clinician conducts a structured interview with the patient to elicit information about their symptoms (e.g., fatigue, palpitation, dyspnea) during various levels of physical activity.
-
Classification: Based on the interview, the clinician assigns the patient to one of the four NYHA classes:
-
Class I: No limitation of physical activity. Ordinary physical activity does not cause undue fatigue, palpitation, or dyspnea.
-
Class II: Slight limitation of physical activity. Comfortable at rest, but ordinary physical activity results in fatigue, palpitation, or dyspnea.
-
Class III: Marked limitation of physical activity. Comfortable at rest, but less than ordinary activity causes fatigue, palpitation, or dyspnea.
-
Class IV: Unable to carry on any physical activity without discomfort. Symptoms of heart failure at rest. If any physical activity is undertaken, discomfort is increased.
-
-
Documentation: The assigned NYHA class is documented in the patient's clinical trial record. To ensure consistency across the multicenter trial, all clinicians involved in the assessment should be trained on the standardized application of the NYHA classification criteria.
Protocol 4: Patient Global Assessment
Objective: To capture the patient's overall perception of their health and well-being.
Principle: The patient global assessment is a self-reported measure where the patient rates their overall health status on a categorical or visual analog scale.
Procedure:
-
Questionnaire Administration: The patient is provided with a standardized questionnaire that asks them to rate their overall health. This can be a simple categorical question, such as: "Compared to the start of the study, how would you rate your overall condition now?" with the following options:
-
Markedly improved
-
Moderately improved
-
Slightly improved
-
Unchanged
-
Slightly worse
-
Moderately worse
-
Markedly worse
-
-
Data Collection: The patient's response is recorded. This assessment is typically performed at baseline and at various follow-up visits throughout the clinical trial.
-
Analysis: The changes in the patient global assessment from baseline are analyzed to determine the patient's perception of the treatment's effect.
Visualizations
DITPA Signaling Pathway in Cardiomyocytes
Caption: Proposed signaling pathways of DITPA in cardiomyocytes.
Experimental Workflow for the DITPA Phase II Clinical Trial
Caption: Workflow of the DITPA Phase II heart failure clinical trial.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. Enzymatic determination of total serum cholesterol. (1974) | Charles C. Allain | 9540 Citations [scispace.com]
- 6. [PDF] Enzymatic determination of total serum cholesterol. | Semantic Scholar [semanticscholar.org]
- 7. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
Troubleshooting & Optimization
Technical Support Center: 3,5-Diiodothyropropionic Acid (DITPA) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diiodothyropropionic acid (DITPA) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported in vivo adverse effects of DITPA in animal models?
A1: In animal models, particularly mice, the most significant adverse effects of DITPA are dose-dependent and primarily impact the cardiovascular system. At higher doses, DITPA has been observed to increase blood pressure, alter ventricular dimensions, and decrease cardiac contractile function.[1][2] A critical finding is the increased prevalence of fatal cardiac rhythm abnormalities during in vivo myocardial ischemia-reperfusion.[1][2]
Q2: Have adverse effects of DITPA been observed in human clinical trials?
A2: Yes, phase II clinical trials of DITPA in patients with stable heart failure reported a number of adverse effects. The drug was poorly tolerated by some participants, with fatigue and gastrointestinal complaints being the most frequently reported issues.[3][4] Additionally, there was evidence of increased bone turnover, which was a potential concern for long-term use.[5] Despite some beneficial effects on hemodynamic and metabolic parameters, there was no overall symptomatic benefit in these patients.[1][3]
Q3: Does DITPA affect thyroid hormone levels in vivo?
A3: In mice, high doses of DITPA (7.5 mg·kg⁻¹·day⁻¹) have been shown to significantly decrease total T3 levels without a significant effect on free T3 or TSH levels.[1] In human trials, DITPA therapy was associated with suppressed thyroid-stimulating hormone (TSH) levels.[3]
Q4: Are there any reports of DITPA administration without adverse effects?
A4: In a study involving children with MCT8 deficiency, DITPA treatment (at doses of 1-2 mg/kg·d) was reported to have no observable adverse effects.[6] Specifically, there was no weight loss or gastrointestinal issues, which had been noted in adult studies.[7]
Q5: What is the impact of DITPA on bone metabolism?
A5: Studies in humans have indicated that DITPA can increase bone turnover. This is evidenced by increases in serum levels of bone formation and resorption markers, such as osteocalcin (B1147995), N-telopeptide, and deoxypyridinoline.[5] While this suggests a potential for skeletal effects, detailed quantitative data from animal studies specifically investigating DITPA's impact on bone markers is limited in the currently available literature.
Troubleshooting Guides
Issue 1: High mortality rate observed in mouse models of myocardial ischemia-reperfusion following DITPA administration.
-
Possible Cause: This is a documented adverse effect of DITPA, particularly at higher doses.[1][2] The compound can impair baseline cardiac parameters and increase the risk of fatal arrhythmias under ischemic stress.
-
Troubleshooting Steps:
-
Dose-Response Analysis: If not already done, perform a dose-response study using a range of DITPA concentrations to identify a potential therapeutic window with fewer adverse cardiac events. The literature suggests doses from 0.937 to 7.5 mg·kg⁻¹·day⁻¹ have been tested in mice.[1]
-
Cardiovascular Monitoring: Implement continuous electrocardiogram (ECG) monitoring during the ischemia-reperfusion protocol to identify the onset and nature of arrhythmias.
-
Baseline Echocardiography: Conduct thorough echocardiographic assessments before and during DITPA treatment to monitor for changes in ventricular dimensions and contractile function.[1]
-
Issue 2: Inconsistent or unexpected results in cardiac function assessment after DITPA treatment.
-
Possible Cause: DITPA's effects on cardiac function can be complex and may vary depending on the experimental model and the specific parameters being measured. For instance, while it was initially thought to be a safer alternative to T3, some studies show it impairs baseline cardiac function.[1]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict standardization of animal strain, age, sex, and housing conditions.
-
Confirm Hypothyroid State (if applicable): If working with a hypothyroid model, verify the hypothyroid state through hormonal analysis (TSH, T3, T4) before initiating DITPA treatment.
-
Multiple Functional Assays: Employ a combination of in vivo (echocardiography, hemodynamic measurements) and ex vivo (isolated heart perfusion) techniques to get a comprehensive picture of cardiac function.
-
Issue 3: Difficulty in interpreting changes in bone turnover markers.
-
Possible Cause: Bone turnover markers can be influenced by various factors including age, sex, diet, and the circadian rhythm of the animals.
-
Troubleshooting Steps:
-
Establish a Baseline: Collect blood samples to establish baseline levels of bone turnover markers before DITPA administration.
-
Control for Variables: Ensure that blood sample collection is performed at the same time of day for all animals to minimize the effects of circadian rhythms. House animals under controlled dietary conditions.
-
Use a Panel of Markers: Measure both a bone formation marker (e.g., osteocalcin or PINP) and a bone resorption marker (e.g., CTX or NTX) to get a more complete picture of bone turnover.[8]
-
Data Presentation
Table 1: Dose-Dependent Adverse Effects of DITPA in Mice (7-day subcutaneous administration)
| Dose (mg·kg⁻¹·day⁻¹) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Left Ventricular Internal Diameter at Diastole (mm) | Left Ventricular Internal Diameter at Systole (mm) | Fractional Shortening (%) | Mortality during Ischemia/Reperfusion (%) |
| Untreated | 104 ± 3 | 75 ± 2 | 3.5 ± 0.1 | 2.1 ± 0.1 | 41 ± 2 | 0 |
| 0.937 | 108 ± 4 | 78 ± 3 | 3.7 ± 0.1 | 2.3 ± 0.1 | 38 ± 2 | N/A |
| 1.875 | 112 ± 5 | 81 ± 4 | 3.9 ± 0.1 | 2.5 ± 0.1 | 34 ± 2 | N/A |
| 3.75 | 115 ± 6 | 84 ± 5 | 4.1 ± 0.2 | 2.8 ± 0.2 | 30 ± 3 | 40 |
| 7.5 | 118 ± 7 | 87 ± 6 | 4.3 ± 0.2 | 3.1 ± 0.2 | 26 ± 3* | 60 |
Data adapted from Grotepas et al., Am J Physiol Heart Circ Physiol, 2011.[1] Values are presented as mean ± SE. *P < 0.05 compared to untreated. N/A: Data not available in the cited source.
Table 2: Adverse Events Reported in a Phase II Clinical Trial of DITPA in Patients with Heart Failure
| Adverse Event | DITPA Group (%) | Placebo Group (%) |
| Fatigue | More Frequent | Less Frequent |
| Gastrointestinal Complaints | 40 | 21 |
| Diarrhea and related symptoms | 40 | 21 |
Data from Goldman et al., Circulation, 2009.[3][4] The study noted that DITPA was poorly tolerated, which obscured the interpretation of its effects on congestive heart failure.
Experimental Protocols
1. In Vivo Administration of DITPA in Mice for Cardiovascular Studies
-
Animal Model: Young male C57BL/6 mice (16–20 weeks old).[1]
-
DITPA Preparation:
-
Prepare a stock solution of DITPA (e.g., 3.75 mg/ml) by dissolving the powder in 0.1 N NaOH.
-
Dilute the stock solution with 0.9% saline to the desired final concentration.
-
Adjust the final pH of the solution to 8–9 by titration with 0.1 N HCl before injection.[1]
-
-
Administration:
-
Administer DITPA subcutaneously once daily for 7 days.
-
Doses can range from 0.937 to 7.5 mg·kg⁻¹·day⁻¹.[1]
-
-
Assessment of Adverse Effects:
-
Hemodynamic Monitoring: Measure blood pressure and heart rate using a tail-cuff method or telemetry.
-
Echocardiography: Perform echocardiography on anesthetized mice to assess cardiac dimensions and function (e.g., left ventricular internal diameter, fractional shortening).[1]
-
Ischemia/Reperfusion Surgery: For studies involving myocardial infarction, perform in vivo ischemia/reperfusion surgery as described in the literature.[1] Briefly, anesthetize, intubate, and ventilate the mice. Ligate the left anterior descending coronary artery for a defined period, followed by reperfusion. Monitor ECG throughout the procedure.
-
2. Induction of Hypothyroidism in a Rat Model
-
Method: Administer propylthiouracil (B1679721) (PTU) to induce hypothyroidism. This is a common method used in studies investigating the effects of thyroid hormone analogs.
-
Protocol:
-
Provide rats with a low iodine diet and drinking water containing 0.15% PTU.
-
Alternatively, subcutaneously implant pellets containing PTU for a sustained release.
-
Continue the treatment for a sufficient period (e.g., 3 weeks) to induce a hypothyroid state.
-
-
Verification of Hypothyroidism:
-
Collect blood samples via tail vein or cardiac puncture at the end of the treatment period.
-
Measure serum levels of TSH, T4, and T3 using commercially available ELISA kits or radioimmunoassays. A significant increase in TSH and a decrease in T4 and T3 levels confirm hypothyroidism.
-
3. Measurement of Bone Turnover Markers in Rats
-
Sample Collection:
-
Collect blood samples from rats at baseline and at specified time points after DITPA administration.
-
It is recommended to collect samples in the morning from fasting animals to minimize diurnal variation.
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
Markers of Bone Formation:
-
Osteocalcin: Measure serum osteocalcin levels using a rat-specific ELISA kit.[8]
-
Procollagen type I N-terminal propeptide (PINP): Measure serum PINP levels using a specific immunoassay. PINP is considered a reliable marker of bone formation in rats.
-
-
Markers of Bone Resorption:
-
C-terminal telopeptide of type I collagen (CTX): Measure serum or urine CTX levels using a specific ELISA kit.
-
Mandatory Visualization
Caption: Experimental workflow for assessing DITPA's in vivo adverse effects.
Caption: Genomic and non-genomic signaling pathways of DITPA.
Caption: Regulation of SERCA2a by Phospholamban (PLN).
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. bone-abstracts.org [bone-abstracts.org]
- 3. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone Turnover Markers in the Diagnosis and Monitoring of Metabolic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. ccjm.org [ccjm.org]
- 7. esceo.org [esceo.org]
- 8. Current knowledge of bone-derived factor osteocalcin: its role in the management and treatment of diabetes mellitus, osteoporosis, osteopetrosis and inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing DITPA-Induced Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, managing, and troubleshooting gastrointestinal side effects associated with the use of 3,5-diiodothyropropionic acid (DITPA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential gastrointestinal side effects of DITPA observed in preclinical and clinical studies?
A1: DITPA, a thyroid hormone analog, has been associated with a range of gastrointestinal side effects. In a Phase II clinical trial for heart failure, participants receiving DITPA reported a higher frequency of gastrointestinal complaints compared to the placebo group.[1][2][3][4] Reported side effects in humans include diarrhea, constipation, vomiting, and abdominal cramps.[5] However, it is noteworthy that in a study involving children with MCT8 deficiency, DITPA treatment did not lead to any reported gastrointestinal problems.[6][7] Similarly, a study in a mouse model of MCT8 deficiency also reported no adverse effects.[8] This suggests that the occurrence and severity of these side effects may be dependent on the specific patient population or experimental context.
Q2: What is the proposed mechanism behind DITPA-induced gastrointestinal side effects?
A2: The precise signaling pathways leading to DITPA-induced gastrointestinal side effects are not yet fully elucidated. DITPA is known to act as a thyroid hormone analog with some selectivity for thyroid hormone receptors in the liver.[5] The gastrointestinal tract is also responsive to thyroid hormones, which can influence motility, secretion, and the gut microbiome. It is plausible that DITPA's thyromimetic properties could disrupt normal gastrointestinal function, leading to the observed side effects. These effects could be a result of either on-target activity in the gastrointestinal tract or systemic effects of the compound.
Troubleshooting Guide
This guide provides a systematic approach to managing gastrointestinal side effects observed during DITPA administration in animal models.
Issue 1: Animal exhibits signs of diarrhea (loose, unformed, or watery stools).
Possible Causes:
-
High dose of DITPA.
-
Individual animal sensitivity.
-
Disruption of gut homeostasis.
Troubleshooting Steps:
-
Initial Assessment:
-
Monitor the animal's overall health, including activity level, hydration status, and body weight.
-
Quantify the severity of diarrhea using a fecal scoring system (see Table 1).
-
-
Supportive Care:
-
Ensure ad libitum access to fresh water to prevent dehydration. In cases of severe diarrhea, consider providing supplemental hydration with subcutaneous or intraperitoneal fluids.
-
Provide a highly palatable and easily digestible diet. A bland diet may be beneficial.[9]
-
-
Pharmacological Intervention (in consultation with a veterinarian):
-
Dose Adjustment:
-
If diarrhea persists, consider a dose reduction of DITPA in subsequent experiments.
-
Issue 2: Animal shows signs of constipation (infrequent or difficult defecation).
Possible Causes:
-
DITPA-induced alteration of gut motility.
-
Dehydration.
Troubleshooting Steps:
-
Hydration: Ensure adequate fluid intake.
-
Dietary Modification: Increase the fiber content of the diet if appropriate for the animal model.
-
Laxatives: If necessary, and in consultation with a veterinarian, consider the use of a mild laxative.
Issue 3: Animal is experiencing vomiting or abdominal cramping.
Possible Causes:
-
Direct irritation of the gastrointestinal tract by DITPA.
-
Systemic effects of the compound.
Troubleshooting Steps:
-
Observation: Closely monitor the frequency and severity of vomiting.
-
Anti-emetics: Consider the use of an anti-emetic medication after veterinary consultation.
-
Dose and Formulation: Evaluate the DITPA dose and consider if the formulation or vehicle could be contributing to the irritation.
Data Presentation
Table 1: Fecal Scoring System for Animal Models
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed pellets |
| 2 | Very soft, unformed stool |
| 3 | Watery diarrhea |
Source: Adapted from a general protocol for inducing diarrhea in animal models.[10]
Experimental Protocols
Protocol 1: General Procedure for Monitoring and Managing DITPA-Induced Diarrhea in Rodent Models
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Monitoring: For 3-5 days before DITPA administration, record daily body weight and fecal consistency scores.
-
DITPA Administration: Administer DITPA at the desired dose and route.
-
Post-Dosing Monitoring:
-
Record body weight daily.
-
Observe fecal consistency at least twice daily and assign a score using the Fecal Scoring System (Table 1).
-
Monitor for any other clinical signs of gastrointestinal distress.
-
-
Intervention (if diarrhea is observed):
-
If a fecal score of 2 or 3 is observed for more than two consecutive observations, initiate supportive care as described in the troubleshooting guide.
-
If pharmacological intervention is required, administer the appropriate agent and continue to monitor closely.
-
-
Data Analysis: Compare the incidence and severity of diarrhea, as well as body weight changes, between the DITPA-treated group and a vehicle control group.
Visualizations
Caption: Troubleshooting workflow for managing DITPA-induced gastrointestinal side effects.
Caption: Hypothesized mechanism of DITPA-induced gastrointestinal side effects.
References
- 1. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maddiesfund.org [maddiesfund.org]
- 10. benchchem.com [benchchem.com]
3,5-Diiodothyropropionic acid poor tolerance in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diiodothyropropionic acid (DITPA). The information is based on findings from clinical studies where poor tolerance was observed, particularly in trials for heart failure.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events associated with DITPA in clinical trials?
A1: In a phase II multicenter, randomized, placebo-controlled, double-blind trial in patients with New York Heart Association class II to IV congestive heart failure, DITPA was poorly tolerated.[1][2] The most frequently reported adverse events were fatigue and gastrointestinal complaints.[1][2] Other significant adverse events included arrhythmias and weight loss.[1]
Q2: Was DITPA tolerance dose-dependent?
A2: Evidence suggests that DITPA tolerance is dose-dependent. In the heart failure trial, adverse events were common at doses titrated up to a maximum of 360 mg/d, leading to a high rate of discontinuation.[1] Conversely, in a study involving children with MCT8 deficiency, DITPA was administered at much lower doses (maximal doses of 2.0 to 2.4 mg/kg/d) and was well-tolerated with no observed weight loss or gastrointestinal problems.[3]
Q3: What is the mechanism of action of DITPA that might explain its adverse effects?
A3: DITPA is a thyroid hormone analog that binds to thyroid hormone receptors (TRs), acting as a thyromimetic agent.[1] It does not exhibit high selectivity for specific TR isoforms (TRα or TRβ).[1] The observed adverse effects are likely due to its systemic thyromimetic activity. For instance, the weight loss and suppression of thyroid-stimulating hormone (TSH) are consistent with excessive thyroid hormone action.[1] However, some side effects like fatigue and gastrointestinal symptoms were not clearly attributable to typical hyperthyroidism.[1]
Q4: Were there any notable cardiovascular side effects observed with DITPA treatment?
A4: Yes, cardiovascular adverse events were reported. In the phase II heart failure trial, arrhythmias were observed in the DITPA group, including instances of ventricular tachycardia.[1] While DITPA did show some potentially beneficial hemodynamic effects, such as an increased cardiac index and decreased systemic vascular resistance, these were accompanied by the aforementioned adverse events.[1][2]
Troubleshooting Guide for Preclinical and Clinical Research
This guide addresses specific issues that researchers might encounter during experiments with DITPA, based on observations from clinical trials.
Issue 1: High incidence of fatigue and gastrointestinal distress in animal models or human subjects.
-
Possible Cause: Systemic thyromimetic effects of DITPA.
-
Troubleshooting Steps:
-
Dose Adjustment: Consider a dose-response study to identify a therapeutic window with acceptable tolerance. The poor tolerance in the heart failure trial was observed with a dose uptitration protocol.[1] Starting with lower doses and titrating more slowly may improve tolerability.
-
Subject Selection: The underlying health status of the subjects may influence tolerance. In the heart failure trial, patients had NYHA class II to IV congestive heart failure.[1] Researchers should carefully consider the baseline characteristics of their study population.
-
Supportive Care: For gastrointestinal issues, consider co-administration of agents to manage symptoms, if appropriate for the study design.
-
Issue 2: Unexpected weight loss in experimental subjects.
-
Possible Cause: Increased metabolic rate due to the thyromimetic action of DITPA.
-
Troubleshooting Steps:
-
Metabolic Monitoring: Closely monitor metabolic parameters, including body weight, food intake, and energy expenditure.
-
Caloric Adjustment: In long-term studies, ensure adequate caloric intake to compensate for increased metabolism.
-
Dose Re-evaluation: Significant weight loss may indicate that the dose is too high for the specific animal model or patient population.
-
Issue 3: Observation of cardiac arrhythmias.
-
Possible Cause: Direct or indirect effects of DITPA on cardiac electrophysiology, mediated through thyroid hormone receptors.
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous or frequent cardiovascular monitoring (e.g., ECG) in preclinical and clinical studies.
-
Electrolyte Monitoring: Monitor serum electrolytes, as imbalances can predispose to arrhythmias, especially in the context of altered metabolism.
-
Exclusion Criteria: For clinical studies, consider stringent exclusion criteria for individuals with a history of significant cardiac arrhythmias.
-
Data Presentation
Table 1: Adverse Events in the Phase II DITPA Heart Failure Trial
| Adverse Event Category | DITPA (n=57) | Placebo (n=29) |
| Arrhythmias | ||
| Ventricular Tachycardia | 3 (5%) | 0 (0%) |
| Sinus Tachycardia | 2 (4%) | 1 (3%) |
| Atrial Fibrillation | 0 (0%) | 1 (3%) |
| Study Drug Discontinuation due to Adverse Events | 23 (40%) | 0 (0%) |
| Gastrointestinal Problems | 4 | 0 |
| Fatigue | 3 | 0 |
| Laboratory Abnormality | 3 | 0 |
| Cardiac Arrhythmia | 3 | 0 |
| Cardiac Chest Pain | 2 | 0 |
| Other | 8 | 0 |
Data extracted from the DITPA Phase II Heart Failure Trial.[1]
Table 2: Patient Demographics and Baseline Characteristics (Phase II Heart Failure Trial)
| Characteristic | DITPA (n=57) | Placebo (n=29) |
| Age (years, mean ± SD) | 61 ± 11 | 63 ± 10 |
| Male (%) | 95 | 93 |
| NYHA Class II (%) | 46 | 52 |
| NYHA Class III (%) | 53 | 48 |
| NYHA Class IV (%) | 2 | 0 |
| Ischemic Etiology (%) | 61 | 62 |
| Ejection Fraction (%, mean ± SD) | 28 ± 7 | 27 ± 7 |
Data extracted from the DITPA Phase II Heart Failure Trial.[1]
Experimental Protocols
Protocol: Phase II Multicenter, Randomized, Placebo-Controlled, Double-Blind Trial of DITPA in Heart Failure
-
Objective: To assess the effect of DITPA on a composite congestive heart failure endpoint (symptom changes, morbidity/mortality) and to evaluate its safety.[1][2]
-
Study Population: 86 patients with New York Heart Association (NYHA) class II to IV congestive heart failure.[1][2]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either DITPA (n=57) or placebo (n=29).[1][2]
-
Dosing Regimen:
-
DITPA was administered orally twice daily.
-
The dose was uptitrated in 90-mg/d increments at each 2-week visit.
-
The initial maximum target dose was 360 mg/d, or until the thyroid-stimulating hormone (TSH) concentration was <0.02 mU/L.
-
Due to poor tolerance, the maximum dose was later lowered to 270 mg/d with a slower titration schedule.[1]
-
-
Assessment of Adverse Events: Adverse events were recorded at each study visit. The relationship of the adverse event to the study drug was assessed by the site clinician. Serious adverse events were reported according to standard protocols.
Mandatory Visualization
Caption: DITPA signaling pathway leading to physiological effects.
Caption: Experimental workflow of the Phase II DITPA heart failure trial.
Caption: Logical relationship explaining DITPA's poor clinical tolerance.
References
Technical Support Center: Interpreting DITPA Effects on TSH Suppression
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the effects of 3,5-diiodothyropropionic acid (DITPA) on Thyroid-Stimulating Hormone (TSH) suppression.
Frequently Asked Questions (FAQs)
Q1: What is DITPA and how does it affect TSH?
A1: DITPA is a synthetic analog of the thyroid hormone triiodothyronine (T3).[1] It functions as a thyromimetic, meaning it mimics the actions of endogenous thyroid hormones.[1] DITPA binds to thyroid hormone receptors (TRs), specifically TRα and TRβ, although with a lower affinity than T3.[2][3][4] This binding initiates a signaling cascade that, among other effects, suppresses the secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland.[1] This is a key indicator of its thyromimetic activity and occurs through the endocrine system's negative feedback loop, where elevated levels of thyroid hormone (or an analog like DITPA) signal the pituitary to decrease TSH production.[1]
Q2: What is the primary mechanism of DITPA-induced TSH suppression?
A2: The primary mechanism is DITPA's action on the hypothalamic-pituitary-thyroid (HPT) axis. By binding to TRs in the pituitary and hypothalamus, DITPA mimics the negative feedback effect of high circulating thyroid hormone levels.[1] This signaling reduces the production and release of TSH from the anterior pituitary gland.[1][5] The suppression of TSH, in turn, leads to decreased production of endogenous thyroid hormones (T4 and T3) from the thyroid gland.[5]
Q3: In what experimental contexts is DITPA-induced TSH suppression observed?
A3: DITPA-induced TSH suppression is a hallmark of its systemic thyromimetic effects and has been consistently observed in various preclinical and clinical studies.[1] It is a key parameter monitored in studies investigating DITPA's therapeutic potential for conditions such as heart failure and Monocarboxylate Transporter 8 (MCT8) deficiency.[4][6][7][8] For instance, in clinical trials for heart failure, TSH levels were significantly suppressed in patients receiving DITPA.[7] Similarly, in studies on MCT8 deficient mice and children, DITPA administration led to the normalization of elevated TSH levels.[5][6][9][10][11]
Q4: Does DITPA show selectivity for specific thyroid hormone receptor isoforms?
A4: DITPA binds to both TRα and TRβ isoforms.[2][3][4] Some evidence suggests a degree of selectivity, which may contribute to its targeted metabolic actions, particularly in the liver.[1][2] However, it is generally considered a non-selective TR agonist, binding to both major isoforms with relatively low affinity compared to T3.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No TSH Suppression Observed After DITPA Administration.
-
Possible Cause 1: Suboptimal Dosing.
-
Troubleshooting Step: Review the dosage of DITPA used in the experiment. TSH suppression is a dose-dependent effect. Refer to published studies for effective dose ranges in your specific model (animal or cell culture). For example, in a study with Mct8-deficient mice, a dose of 0.3 mg DITPA per 100 g body weight was effective in normalizing serum TSH.[5] In a clinical trial for heart failure, serum TSH levels dropped significantly at 8 and 24 weeks of treatment.[7]
-
-
Possible Cause 2: Issues with DITPA Compound.
-
Troubleshooting Step: Verify the purity and stability of the DITPA compound. Contamination or degradation can lead to reduced or absent thyromimetic activity.
-
-
Possible Cause 3: Model-Specific Resistance.
-
Troubleshooting Step: Consider the specific characteristics of your experimental model. While unlikely, there could be unforeseen resistance mechanisms at play. Review literature on your specific model or consider running a positive control with T3 to confirm the responsiveness of the HPT axis.
-
Issue 2: Unexpected or Adverse Effects Observed Alongside TSH Suppression.
-
Possible Cause 1: Thyrotoxic Effects.
-
Troubleshooting Step: While DITPA is designed to have a better safety profile than endogenous thyroid hormones, high doses can still lead to thyrotoxic effects.[2] Monitor for signs of hyperthyroidism in your animal models, such as weight loss, increased heart rate, and changes in metabolic rate.[1][7] If adverse effects are observed, consider reducing the DITPA dosage.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: DITPA has been shown to have various effects beyond TSH suppression, including impacts on lipid metabolism and cardiac function.[1][2][7] Carefully document all observed physiological and biochemical changes to distinguish between expected thyromimetic effects and potential off-target activities.
-
Issue 3: Discrepancies in T3/T4 Measurements When Using DITPA.
-
Possible Cause 1: Immunoassay Cross-Reactivity.
-
Troubleshooting Step: Be aware that DITPA can cross-react with certain commercial immunoassays for total T3 (TT3) and free T3 (FT3), leading to falsely elevated readings.[12] This interference is platform-dependent. It has been reported that Centaur assays show minimal cross-reactivity.[12] If you suspect interference, it is recommended to use an alternative assay platform or a method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate T3 measurement.[12] TSH, TT4, and FT4 assays are generally not affected.[12]
-
Data Presentation
Table 1: Summary of DITPA's Effect on TSH in a Clinical Trial for Heart Failure
| Time Point | Mean TSH Level (±SD) in DITPA Group |
| Baseline | 1.8 ± 0.96 |
| 8 Weeks | 0.2 ± 0.50 |
| 24 Weeks | 0.1 ± 0.18 |
| 30 Days Post-Treatment | 1.8 ± 0.96 |
Data extracted from a Phase II clinical trial in patients with congestive heart failure.[7]
Table 2: Effect of DITPA on Thyroid Function Tests in Children with MCT8 Deficiency
| Parameter | Before DITPA | After DITPA (1-2 mg/kg/day) |
| Serum T3 | Elevated | Normalized |
| Serum TSH | Elevated | Normalized |
| Serum T4 | Low to Normal | Increased to lower normal range |
| Serum rT3 | Low | Increased to lower normal range |
Data summarized from a multicenter report on children with MCT8 deficiency treated with DITPA.[6][9][10][11]
Experimental Protocols
Key Experiment: Assessing DITPA-Induced TSH Suppression in Mct8-Deficient Mice
This protocol is a summarized example based on methodologies described in the literature.[5][13]
-
Animal Model: Utilize Mct8 knockout (Mct8KO) and wild-type (Wt) mice.
-
Acclimatization: House animals under controlled temperature and light-dark cycles with ad libitum access to food and water.
-
Baseline Sampling: Collect baseline blood samples from the tail vein to measure initial serum TSH, T3, and T4 concentrations.
-
DITPA Administration: Prepare DITPA solution for intraperitoneal (IP) injection. A common dosage used is 0.3 mg DITPA per 100 g of body weight, administered daily.
-
Treatment Period: Administer DITPA or a vehicle control daily for a specified period (e.g., 18 days).
-
Monitoring: Monitor animals for changes in weight, food and water intake, and overall health.
-
Final Sample Collection: At the end of the treatment period, collect terminal blood samples via cardiac puncture for final analysis of serum TSH, T3, and T4.
-
Tissue Collection: Harvest tissues such as the brain, liver, and muscles to analyze the expression of thyroid hormone-responsive genes via quantitative PCR.[5]
-
Data Analysis: Compare the changes in TSH, T3, and T4 levels between the DITPA-treated and vehicle-treated groups for both Wt and Mct8KO mice using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
Caption: DITPA's negative feedback on the HPT axis to suppress TSH.
Caption: Workflow for assessing DITPA's effect on TSH in vivo.
References
- 1. This compound | Thyroid Receptor Agonist [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diiodothyropropionic acid (DITPA) cross-reacts with thyroid function assays on different immunoassay platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-Diiodothyropropionic Acid (DITPA)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the unexpected off-target effects of 3,5-Diiodothyropropionic acid (DITPA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments involving DITPA.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed unexpected off-target effects of DITPA in clinical studies?
A1: In clinical trials, DITPA has been associated with a range of adverse events. The most frequently reported side effects include gastrointestinal problems and fatigue.[1][2][3] Additionally, DITPA has been shown to impact cardiac and metabolic parameters. These effects include an increased cardiac index, decreased systemic vascular resistance, and reductions in serum cholesterol and body weight.[1][2][3]
Q2: What is the primary known off-target mechanism of DITPA?
A2: DITPA is known to exert effects independently of the monocarboxylate transporter 8 (MCT8), a primary transporter for thyroid hormones.[4][5] A significant off-target mechanism is its interaction with the cell surface receptor integrin αvβ3.[6] This interaction can initiate downstream signaling cascades, such as the MAPK pathway, leading to effects like pro-angiogenesis.
Q3: How does DITPA affect cellular signaling pathways?
A3: DITPA has been shown to activate the Akt/mTOR signaling pathway. This activation is thought to be mediated through its interaction with integrin αvβ3.[7] The activation of these pathways can influence a variety of cellular processes, including cell proliferation, growth, and survival.
Q4: Can DITPA be used in experimental models with compromised thyroid hormone transport?
A4: Yes, DITPA has been effectively used in models with MCT8 deficiency. Because it can enter cells independently of this transporter, it has been investigated as a potential therapeutic agent for conditions associated with MCT8 mutations.[4][5][8]
Troubleshooting Guides
This section provides guidance on how to identify and address common issues that may arise during in vitro and in vivo experiments with DITPA.
In Vitro Cell-Based Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell proliferation or viability | DITPA may be activating off-target signaling pathways such as Akt/mTOR, leading to altered cell growth. | - Perform a dose-response curve to determine the optimal concentration of DITPA for your desired effect. - Include controls with known inhibitors of the Akt/mTOR and MAPK pathways to confirm if these pathways are involved. - Assess the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, ERK) via Western blot. |
| Variability in experimental results | - Inconsistent cell passage number or health. - Contamination of cell cultures. - Inconsistent DITPA concentration or preparation. | - Use cells within a consistent and low passage number range. - Regularly test for mycoplasma contamination. - Prepare fresh DITPA solutions for each experiment and verify the final concentration. |
| Difficulty replicating published findings | - Differences in cell lines and their expression of off-target receptors (e.g., integrin αvβ3). - Variations in experimental conditions (e.g., serum concentration in media). | - Characterize the expression level of integrin αvβ3 in your cell line. - Standardize all experimental parameters and report them in detail. |
In Vivo Animal Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Animals exhibit signs of gastrointestinal distress (e.g., diarrhea, weight loss) | DITPA has been reported to cause gastrointestinal side effects in clinical trials.[1][2][3] | - Monitor animals closely for any signs of distress. - Consider adjusting the dose or formulation of DITPA. - Include a control group treated with the vehicle alone to distinguish DITPA-specific effects. |
| Unexpected changes in cardiovascular parameters (e.g., heart rate, blood pressure) | DITPA is known to have cardiac effects, including increasing the cardiac index.[1][2][3][9] | - Monitor cardiovascular parameters using appropriate in vivo techniques (e.g., telemetry, echocardiography). - Start with a lower dose of DITPA and titrate up to the desired level while monitoring for adverse effects. |
| Significant weight loss in animals | This is a known metabolic effect of DITPA observed in clinical studies.[1][2][3] | - Monitor animal body weight regularly. - Ensure ad libitum access to food and water. - If weight loss is severe, consider reducing the DITPA dose. |
Quantitative Data Summary
The following table summarizes the adverse events reported in a phase II clinical trial of DITPA in patients with congestive heart failure.
| Adverse Event | DITPA Group (n=57) | Placebo Group (n=29) |
| Gastrointestinal Problems | 4 (7.0%) | 0 (0%) |
| Fatigue | 3 (5.3%) | 0 (0%) |
| Cardiac Arrhythmia | 3 (5.3%) | 1 (3.4%) |
| Cardiac Chest Pain | 2 (3.5%) | 0 (0%) |
| Laboratory Abnormality | 3 (5.3%) | 0 (0%) |
| Other | 8 (14.0%) | 0 (0%) |
| Early Discontinuation due to Adverse Events | 23 (40.4%) | 0 (0%) |
Data extracted from a clinical trial on DITPA for heart failure.[1]
Signaling Pathways and Experimental Workflows
DITPA Off-Target Signaling Pathway
Caption: DITPA interaction with integrin αvβ3 activating downstream signaling.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for studying DITPA's off-target effects.
Experimental Protocols
Protocol 1: Assessment of Akt/mTOR Pathway Activation in Cell Culture
Objective: To determine if DITPA activates the Akt/mTOR signaling pathway in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DITPA
-
Vehicle control (e.g., DMSO)
-
PI3K inhibitor (e.g., LY294002)
-
mTOR inhibitor (e.g., Rapamycin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
DITPA Treatment: Treat cells with various concentrations of DITPA or vehicle control for a predetermined time course (e.g., 15, 30, 60 minutes). For inhibitor studies, pre-treat with the inhibitor for 1-2 hours before adding DITPA.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vivo Assessment of Gastrointestinal Effects in a Rodent Model
Objective: To evaluate the potential gastrointestinal side effects of DITPA in a mouse or rat model.
Materials:
-
Male or female mice/rats (e.g., C57BL/6 or Sprague-Dawley)
-
DITPA
-
Vehicle control
-
Gavage needles
-
Metabolic cages
-
Charcoal meal (5% charcoal in 10% gum arabic)
-
Calipers
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week.
-
DITPA Administration: Administer DITPA or vehicle control orally via gavage daily for a specified period (e.g., 7-14 days).
-
Clinical Observations: Monitor animals daily for clinical signs of gastrointestinal distress, including changes in stool consistency, diarrhea, and signs of abdominal discomfort.
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Intake: Measure daily food and water consumption using metabolic cages.
-
Gastrointestinal Transit Time (Charcoal Meal Assay):
-
On the final day of the study, fast the animals for 4-6 hours.
-
Administer a charcoal meal orally.
-
Euthanize the animals after a set time (e.g., 20-30 minutes).
-
Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total intestinal length.
-
-
Data Analysis: Compare the clinical observations, body weight changes, food and water intake, and gastrointestinal transit time between the DITPA-treated and vehicle control groups using appropriate statistical tests.
References
- 1. Proangiogenesis action of the thyroid hormone analog this compound (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
DITPA stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of DITPA (3,5-diiodo-4-(4-methoxyphenoxy)phenylacetic acid).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid DITPA?
Q2: How should I store DITPA in solution?
A2: The stability of DITPA in solution is dependent on the solvent, concentration, and storage temperature. For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, it is advisable to prepare aliquots of the stock solution in a suitable solvent like DMSO and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] Based on general compound stability studies, many compounds remain stable in DMSO for extended periods when stored frozen.[2][3] However, it is always best practice to prepare fresh solutions for critical experiments.[1]
Q3: What solvents can I use to dissolve DITPA?
A3: DITPA is a small molecule that is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous buffers, the solubility may be limited, and the use of a co-solvent or pH adjustment might be necessary.
Q4: Is DITPA sensitive to light?
A4: A patent application for a DITPA-containing drug product suggests that it is stable at ambient light. However, as a general precaution for research compounds, it is recommended to protect DITPA, both in solid form and in solution, from prolonged exposure to light by using amber vials or by wrapping containers in foil.
Q5: What are the known degradation pathways for DITPA?
A5: In a biological context, DITPA can undergo metabolic degradation through processes such as glucuronide conjugation, oxidation, and deiodination. The chemical stability and non-biological degradation pathways have not been extensively reported.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving DITPA | - Inappropriate solvent- Low temperature- Compound has precipitated out of solution | - Try a different solvent such as DMSO or ethanol.- Gently warm the solution and vortex to aid dissolution.- For aqueous solutions, consider adjusting the pH. |
| Inconsistent Experimental Results | - Compound degradation due to improper storage- Multiple freeze-thaw cycles of stock solutions- Inaccurate concentration of the stock solution | - Ensure DITPA is stored under the recommended conditions.- Prepare fresh solutions for each experiment or use aliquots to avoid repeated freezing and thawing.[1]- Verify the concentration of your stock solution using a suitable analytical method like UV-Vis spectroscopy or HPLC. |
| Precipitation of DITPA in Aqueous Buffer | - Low solubility of DITPA in the buffer- Change in pH or temperature | - Increase the percentage of co-solvent (e.g., DMSO) in your final working solution (ensure the final solvent concentration is compatible with your experimental system).- Adjust the pH of the buffer.- Perform experiments at a controlled temperature. |
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid | N/A | 2-8°C | Long-term | Store in a tightly sealed, light-protective container in a dry environment. |
| Solid | N/A | -20°C | Long-term (extended) | Ideal for long-term archival purposes. |
| Solution | DMSO | -20°C or -80°C | Up to 1 month (general guidance) | Aliquot to avoid freeze-thaw cycles. Protect from light.[4] |
| Solution | Ethanol | -20°C or -80°C | Up to 1 month (general guidance) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Buffer | Varies | 2-8°C | Short-term (days) | Solubility may be limited. Prepare fresh as needed. |
Disclaimer: The stability data presented is based on general recommendations for research compounds and not on specific, validated stability studies for DITPA. Researchers should independently validate the stability of DITPA under their specific experimental conditions.
Experimental Protocols
Stability-Indicating HPLC Method for DITPA (General Protocol)
This protocol is a general guideline adapted from methods used for similar thyroid hormone analogs and should be optimized for your specific instrumentation and experimental needs.[5][6][7]
1. Objective: To develop a stability-indicating HPLC method to quantify DITPA and monitor for the formation of degradation products.
2. Materials:
-
DITPA reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve DITPA in a suitable solvent (e.g., DMSO or methanol) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Stability Samples: Prepare DITPA solutions in the desired solvent and subject them to stress conditions (e.g., heat, acid, base, oxidation, light). At specified time points, dilute the samples with the mobile phase to a concentration within the calibration range.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the stability samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of DITPA.
6. Data Interpretation:
-
Calculate the concentration of DITPA in the stability samples using the calibration curve.
-
The percentage of DITPA remaining at each time point can be calculated to determine the stability.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent DITPA peak.
Visualizations
DITPA Signaling Pathway
DITPA acts as a thyroid hormone analog, primarily interacting with thyroid hormone receptors (TRα and TRβ) to modulate gene expression. It has been shown to suppress Thyroid Stimulating Hormone (TSH) and reduce the activity of deiodinases, which are responsible for the conversion of T4 to the more active T3.
Caption: DITPA's mechanism of action on thyroid hormone receptors.
Experimental Workflow for DITPA Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of DITPA under various stress conditions using a stability-indicating HPLC method.
Caption: Workflow for assessing DITPA stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Inotropic Effects of DITPA and Levothyroxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inotropic effects of 3,5-diiodothyropropionic acid (DITPA), a thyroid hormone analog, and levothyroxine (T4), the standard treatment for hypothyroidism. The document summarizes key experimental data, outlines methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for cardiovascular research and drug development.
Executive Summary
Both DITPA and levothyroxine exert positive inotropic effects on the heart, primarily through their interaction with thyroid hormone receptors. However, preclinical and clinical studies reveal key differences in their profiles. DITPA has been shown to produce comparable increases in cardiac contractility to levothyroxine but with a significantly lower chronotropic effect, suggesting a more favorable cardiac work-to-oxygen-consumption ratio.[1] Clinical trials in heart failure patients have demonstrated DITPA's ability to improve hemodynamic parameters such as cardiac index and systemic vascular resistance. Levothyroxine, the prohormone to the more active triiodothyronine (T3), enhances cardiac function by modulating the expression of key contractile and calcium-handling proteins.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical and clinical studies comparing the inotropic and hemodynamic effects of DITPA and levothyroxine.
Table 1: Preclinical Inotropic Effects in Hypothyroid Rats
| Parameter | DITPA | Levothyroxine (T4) | Key Findings | Citation |
| Dosage Range | 150 - 1500 µ g/100g | 1.5 - 15 µ g/100g | DITPA required a higher dose to achieve a comparable effect. | [1] |
| Left Ventricular dP/dt | Comparable increase | Comparable increase | Both agents demonstrated a significant positive inotropic effect. | [1] |
| Heart Rate | Significantly less tachycardia | Tachycardia observed | DITPA exhibited a more selective inotropic action with less chronotropic effect. | [1] |
| α-MHC mRNA | Similar increase | Similar increase | Both compounds induced the expression of the gene for the alpha-myosin heavy chain. | [1] |
Table 2: Clinical Hemodynamic Effects in Heart Failure Patients (DITPA)
| Parameter | Change with DITPA | Citation |
| Cardiac Index | ↑ 18% | [2] |
| Systemic Vascular Resistance | ↓ 11% | [2] |
Table 3: Clinical Hemodynamic Effects of Levothyroxine in Hypothyroid Patients
| Parameter | Change with Levothyroxine | Citation |
| Cardiac Output | Increased | [3] |
| Systemic Vascular Resistance | Decreased | [3] |
Experimental Protocols
This section details the methodologies employed in the key studies cited, providing a framework for the experimental assessment of inotropic effects.
In Vivo Assessment of Inotropic Effects in a Hypothyroid Rat Model
Objective: To compare the inotropic and chronotropic effects of DITPA and levothyroxine in a hypothyroid state.
Animal Model: Male Sprague-Dawley rats are rendered hypothyroid, typically through surgical thyroidectomy or administration of an antithyroid drug like propylthiouracil (B1679721) (PTU).[4]
Drug Administration:
-
DITPA is administered subcutaneously over a dosage range of 150 to 1500 µ g/100g body weight.[1]
-
Levothyroxine is administered subcutaneously over a dosage range of 1.5 to 15 µ g/100g body weight.[1]
-
A control group receives a vehicle injection.
Hemodynamic Measurements:
-
Rats are anesthetized, and a catheter is inserted into the left ventricle via the right carotid artery to measure left ventricular pressure.
-
Left ventricular dP/dt (the first derivative of ventricular pressure), a key indicator of myocardial contractility, is continuously recorded.
-
Heart rate is simultaneously monitored.
Biochemical Analysis:
-
At the end of the treatment period, hearts are excised.
-
Myosin heavy chain (MHC) isoforms (α and β) are analyzed to assess genomic effects on contractile protein expression.
-
Hepatic α-glycerolphosphate dehydrogenase (GPDH) activity can be measured as a marker of systemic thyroid hormone action.
Isolated Perfused Heart (Langendorff) Preparation
Objective: To assess the direct effects of the compounds on cardiac function, independent of systemic vascular and neuronal influences.
Methodology:
-
The heart is rapidly excised from an anesthetized animal (e.g., rat) and arrested in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature (typically 37°C) and pressure.[5][6][7][8]
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumic pressure development.
-
Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.
-
DITPA or levothyroxine is added to the perfusate at various concentrations to determine their direct effects on cardiac contractility and heart rate.
Cardiomyocyte Contractility Assay
Objective: To measure the contractile force of individual cardiomyocytes in vitro.
Methodology:
-
Ventricular cardiomyocytes are isolated from neonatal or adult rats.
-
The isolated cells are cultured on a suitable substrate.
-
The contractility of individual cardiomyocytes is assessed using techniques such as video-based edge detection to measure cell shortening or more advanced methods like traction force microscopy.[9][10][11][12]
-
Cells are perfused with a buffer containing DITPA or the active form of thyroxine, T3, at various concentrations.
-
Changes in the amplitude and velocity of contraction and relaxation are quantified.
Signaling Pathways
The inotropic effects of both DITPA and levothyroxine are mediated through genomic and non-genomic signaling pathways initiated by their binding to thyroid hormone receptors (TRs), primarily TRα and TRβ, within cardiomyocytes.
Genomic Signaling Pathway
This pathway involves the regulation of gene expression and is responsible for the longer-term effects on cardiac function.
Caption: Genomic signaling pathway of DITPA and T4 in cardiomyocytes.
Non-Genomic Signaling Pathway
These pathways are initiated at the cell membrane or in the cytoplasm and result in more rapid effects on cardiac function.
References
- 1. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ninho.inca.gov.br [ninho.inca.gov.br]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Low Thyroid Function on Cardiac Structure and Function in Spontaneously Hypertensive Heart Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. ijbcp.com [ijbcp.com]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytokinetics.com [cytokinetics.com]
- 10. ncardia.com [ncardia.com]
- 11. Cardiac contractility evaluation service using human iPS cell-derived cardiomyocyte sheet tissue | NIPPON BIO-TEST LABORATORIES INC. [nbiotest.co.jp]
- 12. Frontiers | Approaches to High-Throughput Analysis of Cardiomyocyte Contractility [frontiersin.org]
DITPA vs. Other Thyroid Hormone Analogs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,5-diiodothyropropionic acid (DITPA) with other thyroid hormone analogs, including the natural hormones thyroxine (T4) and triiodothyronine (T3), and the synthetic analog sobetirome (B1681897). The information is supported by experimental data from preclinical and clinical studies, with a focus on therapeutic efficacy and underlying mechanisms of action.
Executive Summary
Thyroid hormone analogs are molecules designed to mimic the beneficial effects of natural thyroid hormones while minimizing their adverse side effects. DITPA has been investigated primarily for its potential therapeutic role in heart failure, demonstrating positive inotropic effects. Sobetirome, a selective agonist for the thyroid hormone receptor-β (TRβ), has been explored for its lipid-lowering properties. This guide will delve into the comparative efficacy of these compounds, presenting quantitative data, experimental methodologies, and the signaling pathways involved.
Comparative Data on Efficacy
The following tables summarize the quantitative effects of DITPA and other thyroid hormone analogs on key physiological parameters as reported in various studies.
Table 1: In Vitro Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Relative to T3) | TRβ Selectivity (β vs α) | Reference(s) |
| Triiodothyronine (T3) | TRα, TRβ | 100% (Benchmark) | ~1x | [1] |
| Thyroxine (T4) | TRα, TRβ | ~10-30% | ~1x | [2] |
| DITPA | TRα, TRβ | ~0.28% (for TRβ) | ~1x | [3] |
| Sobetirome (GC-1) | TRβ | High Affinity | High | [4][5] |
Note: Direct comparative Ki values from a single study are not consistently available for all compounds. The relative affinities are derived from multiple sources and should be interpreted with caution.
Table 2: Preclinical Efficacy in Animal Models of Heart Failure
| Compound | Animal Model | Key Findings | Dosage | Reference(s) |
| DITPA | Rat (Myocardial Infarction) | - Increased left ventricular dP/dt- Less tachycardia compared to L-thyroxine | 150-1500 µ g/100g body weight | [6] |
| DITPA | Rat (Heart Failure) | - No change in hemodynamics alone- Improved cardiac output with captopril | 3.75 mg/kg/day (subcutaneous) | [7] |
| L-thyroxine | Rat (Myocardial Infarction) | - Increased left ventricular dP/dt- Significant tachycardia | 1.5-15 µ g/100g body weight | [6] |
Table 3: Clinical Trial Data in Heart Failure (DITPA)
| Parameter | Change with DITPA | Placebo | Duration | Patient Population | Reference(s) |
| Cardiac Index | ↑ 18% | - | 6 months | NYHA class II-IV heart failure | [8] |
| Systemic Vascular Resistance | ↓ 11% | - | 6 months | NYHA class II-IV heart failure | [8] |
| LDL Cholesterol | ↓ 30% | - | 6 months | NYHA class II-IV heart failure | [8] |
| Total Cholesterol | ↓ 20% | - | 6 months | NYHA class II-IV heart failure | [8] |
| Body Weight | ↓ 11 lbs | - | 6 months | NYHA class II-IV heart failure | [8] |
Note: A Phase II trial of DITPA in heart failure was terminated due to poor patient tolerance, with fatigue and gastrointestinal complaints being common adverse events.[8]
Table 4: Preclinical and Clinical Efficacy in Hyperlipidemia (Sobetirome)
| Study Type | Animal/Patient Population | Key Findings | Dosage | Reference(s) |
| Preclinical | Hypercholesterolemic Mice | - Reduced HDL cholesterol and triglycerides- Increased hepatic HDL receptors | Not specified | |
| Preclinical | Chow-fed Mice | - 25% reduction in serum cholesterol- 75% reduction in serum triglycerides | Not specified | |
| Phase I Clinical Trial | Healthy Volunteers | - Up to 22% decrease in LDL cholesterol | Up to 450 µg (single dose) | [9] |
| Phase I Clinical Trial | Healthy Volunteers | - Up to 41% reduction in LDL cholesterol | Up to 100 µ g/day (2 weeks) | [9] |
Note: The clinical development of sobetirome for dyslipidemia was discontinued (B1498344) despite positive initial findings.[9]
Signaling Pathways
Thyroid hormones and their analogs exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The genomic pathway involves the binding of the thyroid hormone analog to thyroid hormone receptors (TRs) in the cell nucleus. This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes. This pathway is responsible for many of the long-term effects of thyroid hormones on metabolism and development.
Caption: Genomic signaling pathway of thyroid hormone analogs.
Non-Genomic Signaling Pathway
The non-genomic pathway involves the binding of thyroid hormone analogs to receptors on the cell membrane or in the cytoplasm. This binding initiates rapid signaling cascades, such as the activation of protein kinases, leading to more immediate cellular responses.
Caption: Non-genomic signaling pathway of thyroid hormone analogs.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for thyroid hormone receptors.
Objective: To quantify the binding affinity (Kd or Ki) of test compounds for TRα and TRβ.
Key Materials:
-
Test compounds (e.g., DITPA, sobetirome) and controls (T3, T4).
-
Recombinant human TRα and TRβ ligand-binding domains.
-
Radiolabeled ligand: [¹²⁵I]-T3.
-
Assay Buffer (e.g., phosphate (B84403) buffer with BSA).
-
Glass fiber filters.
Procedure:
-
Incubation: Recombinant TRs are incubated with a fixed concentration of [¹²⁵I]-T3 and varying concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Assessment of Cardiac Function in a Rat Model of Myocardial Infarction
This protocol is used to evaluate the in vivo efficacy of thyroid hormone analogs in improving cardiac function following a myocardial infarction.
Objective: To assess the effects of a test compound on cardiac hemodynamics and function in a rat model of heart failure.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction.
-
Treatment: Following a recovery period, rats are treated with the test compound (e.g., DITPA) or vehicle control for a specified duration (e.g., daily subcutaneous injections for 3 weeks).[10]
-
Hemodynamic Assessment: Rats are anesthetized, and a catheter is inserted into the left ventricle to measure parameters such as left ventricular systolic and diastolic pressure, and the maximum rate of pressure rise and fall (dP/dt).
-
Echocardiography: Transthoracic echocardiography can also be performed to assess cardiac dimensions, ejection fraction, and fractional shortening.
-
Data Analysis: Hemodynamic and echocardiographic parameters are compared between the treatment and control groups to determine the effect of the test compound.
Caption: Experimental workflow for assessing cardiac function in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
DITPA's Tissue-Specific Thyromimetic Effects: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data reveals the distinct tissue-specific thyromimetic effects of 3,5-diiodothyropropionic acid (DITPA), a synthetic analog of thyroid hormone. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of DITPA's performance against endogenous thyroid hormones, supported by quantitative data and detailed experimental protocols. The findings underscore DITPA's potential for therapeutic applications where tissue-selective thyroid hormone action is desirable, such as in certain cardiac conditions and metabolic disorders.
Comparative Analysis of Thyromimetic Effects
DITPA exhibits a unique profile of thyromimetic activity, with notable differences in its effects on the heart, liver, and brain compared to endogenous thyroid hormones like L-thyroxine (T4) and triiodothyronine (T3).
Cardiac Effects
In the heart, DITPA has been shown to exert positive inotropic effects, improving cardiac contractility, with a less pronounced effect on heart rate compared to T4.[1] This cardiac selectivity is a key area of investigation for its potential use in heart failure.[2][3][4] Studies in cardiomyopathic hamsters have demonstrated that both DITPA and T4 can attenuate chamber dilatation and improve myocardial blood flow.[5]
| Parameter | DITPA | L-thyroxine (T4) | Tissue | Experimental Model | Reference |
| Left Ventricular dP/dt | Comparable increase | Comparable increase | Heart | Hypothyroid rats | [1] |
| Heart Rate | Significantly less tachycardia | Increased tachycardia | Heart | Hypothyroid rats | [1] |
| α-MHC mRNA | Similar increase | Similar increase | Heart | Hypothyroid rats | [1] |
| α-MHC protein | Less increase | Greater increase | Heart | Hypothyroid rats | [1] |
| Chamber Diameter (Diastole) | Reduced | Reduced | Heart | Cardiomyopathic hamsters | [5] |
| Myocardial Blood Flow | Increased | Increased | Heart | Cardiomyopathic hamsters | [5] |
| Cardiac Index | Increased by 18% | - | Heart | Human (Congestive Heart Failure) | [3][4] |
| Systemic Vascular Resistance | Decreased by 11% | - | Heart | Human (Congestive Heart Failure) | [3][4] |
Hepatic Effects
DITPA demonstrates significant thyromimetic activity in the liver, leading to reductions in serum cholesterol and low-density lipoprotein (LDL) cholesterol.[3][6] In studies involving mice with Mct8 deficiency, a condition characterized by impaired thyroid hormone transport, DITPA was able to ameliorate the thyrotoxic state in the liver.[7][8] This was evidenced by the decreased expression of thyroid hormone-responsive genes such as Dio1, Me1, and Gpd2.[7]
| Parameter | DITPA | Control/Baseline | Tissue | Experimental Model | Reference |
| Serum Cholesterol | Decreased by 20% | - | Liver (indicated by metabolic effect) | Human (Congestive Heart Failure) | [3][4] |
| LDL Cholesterol | Decreased by 30% | - | Liver (indicated by metabolic effect) | Human (Congestive Heart Failure) | [3][4] |
| Dio1 Gene Expression | Decreased by 65% | Elevated in Mct8KO | Liver | Mct8 knockout mice | [7] |
| Me1 Gene Expression | Decreased by 62% | Elevated in Mct8KO | Liver | Mct8 knockout mice | [7] |
| Gpd2 Gene Expression | Decreased by 51% | Elevated in Mct8KO | Liver | Mct8 knockout mice | [7] |
Neurological Effects
The effects of DITPA on the brain are more complex and appear to be context-dependent. In Mct8 deficient mice, which exhibit brain hypothyroidism, DITPA administration did not ameliorate this condition, although it did show some thyromimetic effect by increasing the expression of the Hr gene.[7] However, in a model of fetal growth restriction, DITPA treatment was found to promote myelination in the cerebrum.[9] It is noteworthy that DITPA can enter cells independently of the MCT8 transporter, which is crucial for thyroid hormone transport into the brain.[7][8][10]
| Parameter | DITPA | Control/Baseline | Tissue | Experimental Model | Reference |
| Hr Gene Expression | Increased by 1.4-fold | Lower in untreated Mct8KO | Brain | Mct8 knockout mice | [7] |
| Brain Hypothyroidism | No amelioration | Present in Mct8KO | Brain | Mct8 knockout mice | [7][8] |
| Myelination | Promoted | Impaired in IUGR | Cerebrum | Intrauterine Growth Restriction (IUGR) rat pups | [9] |
Signaling Pathway and Experimental Workflow
DITPA, like other thyroid hormone analogs, exerts its effects primarily through interaction with thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[6] DITPA has been shown to bind to both TRα and TRβ isoforms.[1][6] The differential expression of these receptor isoforms in various tissues, along with potential differences in cofactor interactions, likely contributes to DITPA's tissue-specific effects.[3][7]
The evaluation of DITPA's thyromimetic effects typically involves a series of in vivo and in vitro experiments. A general workflow for assessing a thyromimetic compound is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of thyromimetic compounds. Below are summarized protocols for key experiments cited in the evaluation of DITPA.
In Vivo Administration and Physiological Monitoring in Rodent Models
-
Objective: To assess the systemic and tissue-specific effects of DITPA in a living organism.
-
Animal Models: Hypothyroid rats (induced by propylthiouracil (B1679721) or thyroidectomy) or genetically modified mice (e.g., Mct8 knockout mice) are commonly used.[1][7][8]
-
DITPA Administration: DITPA is typically administered via daily intraperitoneal (i.p.) injections or oral gavage. Dosages are determined based on dose-response studies. For example, in Mct8KO mice, a dose of 0.3 mg DITPA per 100 g body weight was used.[7][8]
-
Physiological Monitoring: Parameters such as heart rate, blood pressure, body weight, food and water intake, and total energy expenditure are monitored throughout the study.[1][7][8]
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissues (heart, liver, brain, muscle) are collected for further analysis.
Gene Expression Analysis by Quantitative PCR (qPCR)
-
Objective: To quantify the expression levels of thyroid hormone-responsive genes in specific tissues.
-
RNA Extraction: Total RNA is isolated from homogenized tissue samples using commercially available kits (e.g., TRIzol).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
-
qPCR: Real-time PCR is performed using gene-specific primers for target genes (e.g., α-MHC, Dio1, Me1, Gpd2, Hr) and a reference gene (e.g., β-actin, GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Thyroid Hormone Receptor Binding Assay
-
Objective: To determine the binding affinity of DITPA to thyroid hormone receptor isoforms (TRα and TRβ).[11]
-
Principle: A competitive binding assay is performed where unlabeled DITPA competes with a radiolabeled thyroid hormone (e.g., [¹²⁵I]-T3) for binding to purified TR ligand-binding domains (LBDs).[11]
-
Procedure:
-
Recombinant human TRα and TRβ LBDs are incubated with a fixed concentration of radiolabeled T3 and varying concentrations of DITPA.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of DITPA that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[11]
This comparative guide, based on available experimental data, highlights the nuanced, tissue-dependent actions of DITPA. Its distinct profile suggests that DITPA and similar thyromimetic compounds hold promise for targeted therapies, warranting further investigation in preclinical and clinical settings.
References
- 1. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid hormone and thyroid hormone analogues in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid hormone analog, diiodothyropropionic acid (DITPA), exerts beneficial effects on chamber and cellular remodeling in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - A thyroid hormone based therapy to restore brain maturation following foetal growth restriction - RMIT University - Figshare [research-repository.rmit.edu.au]
- 10. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of DITPA: Effects on TRα vs. TRβ Receptors
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 3,5-diiodothyropropionic acid (DITPA), a synthetic thyroid hormone analog, and its effects on the thyroid hormone receptor isoforms, TRα and TRβ. DITPA has garnered research interest for its potential therapeutic applications, including in heart failure and metabolic disorders.[1] Understanding its differential interactions with TRα and TRβ is crucial for elucidating its mechanism of action and predicting its physiological effects. The two primary thyroid hormone receptor isoforms, TRα and TRβ, are encoded by separate genes and exhibit distinct tissue distribution patterns, mediating different biological effects of thyroid hormones.[2][3][4] TRα is predominantly expressed in the heart, brain, and bone, while TRβ is the major isoform in the liver, kidney, and pituitary gland.[4] This guide synthesizes experimental data on DITPA's binding affinity and transcriptional activity, details the methodologies used for these assessments, and visualizes the key molecular pathways.
Quantitative Data Summary: DITPA Interaction with TR Isoforms
The following table summarizes the available quantitative data for DITPA's interaction with TRα and TRβ. The data indicates that DITPA is a relatively low-affinity agonist for both receptor isoforms, with a slight preference for TRβ1 in binding assays.[1][5]
| Parameter | TRα1 | TRβ1 | Comments | Reference |
| Binding Affinity (Ka, M-1) | 2.40 | 4.06 | Data indicates slightly higher association constant for TRβ1. These values represent low affinity compared to endogenous T3. | [5] |
| Transcriptional Activity (EC50) | ~5 x 10-7 M | Not specified | This value was determined for the induction of α-MHC mRNA in heart cell culture, a process primarily mediated by TRα. | [6] |
Signaling Pathway and Mechanism of Action
DITPA, like the endogenous thyroid hormone T3, exerts its effects primarily through the canonical nuclear receptor signaling pathway. As a TR agonist, DITPA modulates the transcription of target genes.[7] The process begins with the ligand binding to the ligand-binding domain of a TR, which is typically heterodimerized with a retinoid X receptor (RXR).[8] In the absence of a ligand, the TR/RXR complex is bound to a Thyroid Hormone Response Element (TRE) on the DNA and recruits corepressor proteins (e.g., NCoR, SMRT), which actively repress gene transcription.[9] The binding of an agonist like DITPA induces a conformational change in the receptor, leading to the dissociation of the corepressor complex and the subsequent recruitment of coactivator proteins (e.g., SRC family).[9][10][11] This fully assembled complex then activates gene transcription.
Comparative Efficacy and Selectivity
While binding data suggests DITPA is not highly selective between TRα and TRβ, its functional effects in vivo can be tissue-specific. This apparent selectivity is likely influenced by several factors beyond simple binding affinity, including pharmacokinetics and transporter-independent cell entry.
-
Cardiac Effects (TRα-mediated): In hypothyroid rats, DITPA demonstrated positive inotropic effects, increasing cardiac contractility (left ventricular dP/dt) to a degree comparable to L-thyroxine.[6][12] Notably, these effects occurred with significantly less tachycardia (increased heart rate), a major adverse effect associated with TRα activation.[6] This suggests DITPA may uncouple the beneficial inotropic effects from the detrimental chronotropic effects of TRα stimulation.
-
Metabolic Effects (TRβ-mediated): DITPA has been investigated for its effects on lipid metabolism, a process largely regulated by TRβ in the liver.[4][13] Studies in hypercholesterolemic patients were designed to assess its ability to lower LDL cholesterol.[13]
-
Transporter-Independent Action: A key feature of DITPA is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8).[3][14] Mutations in MCT8 cause a severe neurological disorder (Allan-Herndon-Dudley syndrome) characterized by central hypothyroidism and peripheral hyperthyroidism.[1][14] DITPA's ability to bypass this transporter makes it a potential therapeutic agent for this condition.[1][3]
Some studies have concluded that the differential effects of DITPA in various tissues could not be explained solely by preferential binding to TR subtypes, suggesting other mechanisms are at play.[6]
Experimental Protocols
The characterization of DITPA's interaction with TR isoforms relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (DITPA) by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]T3) for binding to the receptor.
Objective: To determine the inhibition constant (Ki) or IC50 of DITPA for TRα and TRβ.
Materials:
-
Purified recombinant human TRα or TRβ protein.
-
Radiolabeled ligand: [125I]T3.
-
Unlabeled competitor: DITPA at various concentrations.
-
Assay Buffer (e.g., phosphate (B84403) buffer with protease inhibitors and dithiothreitol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the TR protein, a fixed concentration of [125I]T3 (typically near its Kd value), and varying concentrations of DITPA.
-
Total & Nonspecific Binding: Include control wells for total binding (no competitor) and nonspecific binding (a saturating concentration of unlabeled T3).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 2-18 hours at 4°C).[15]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The receptor-ligand complexes will be retained on the filter, while the free ligand passes through.[15][16]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Counting: Place the filters in scintillation vials and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Subtract the nonspecific binding from all other measurements to determine specific binding. Plot the percentage of specific binding against the logarithm of the DITPA concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit transcription mediated by a specific TR isoform.
Objective: To determine the potency (EC50) and efficacy of DITPA as a TRα or TRβ agonist.
Materials:
-
Mammalian cell line (e.g., HEK293, GH3) engineered to express either human TRα or TRβ.[17][18]
-
A reporter plasmid containing a luciferase gene downstream of a TRE.
-
Cell culture media and reagents.
-
DITPA at various concentrations.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the engineered reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of DITPA concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., T3).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[17]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to each well and immediately measure the resulting luminescence using a luminometer. The light output is proportional to the level of gene expression.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle). Plot the normalized response against the logarithm of the DITPA concentration and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.
References
- 1. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Mechanisms of thyroid hormone action [jci.org]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Thyroid Receptor Agonist [benchchem.com]
- 8. Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyroid hormone receptor coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coactivator Recruitment is Enhanced by Thyroid Hormone Receptor Trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coactivator Recruitment Is Essential for Liganded Thyroid Hormone Receptor To Initiate Amphibian Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prizmtx.com [prizmtx.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
DITPA vs. Placebo in Heart Failure: A Comparative Analysis of Randomized Controlled Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,5-diiodothyropropionic acid (DITPA) and placebo in the treatment of heart failure, based on data from randomized controlled trials (RCTs). DITPA, a thyroid hormone analog, has been investigated for its potential to improve cardiovascular function by targeting the molecular composition of the heart and vasculature.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a pivotal Phase II multicenter, randomized, placebo-controlled, double-blind trial of DITPA in patients with New York Heart Association (NYHA) class II to IV congestive heart failure.[1][2] The study involved 86 patients, with 57 randomized to the DITPA group and 29 to the placebo group, over a treatment period of six months.[1][2]
Hemodynamic and Metabolic Parameters
| Parameter | DITPA Group Change | Placebo Group Change | Reference |
| Cardiac Index | +18% | Not reported | [1][2] |
| Systemic Vascular Resistance | -11% | Not reported | [1][2] |
| Serum Cholesterol | -20% | Not reported | [1][2] |
| LDL Cholesterol | -30% | Not reported | [1][2] |
| Body Weight | -11 lbs | Not reported | [1][2] |
Clinical and Safety Outcomes
| Outcome | DITPA Group | Placebo Group | Reference |
| Symptomatic Benefit | No evidence of benefit | - | [1][2] |
| Tolerability | Poorly tolerated | Well tolerated | [1][2] |
| Common Adverse Events | Fatigue, Gastrointestinal complaints | Not specified as common | [2] |
Experimental Protocols
The primary evidence for this comparison is derived from a Phase II multicenter, randomized, placebo-controlled, double-blind clinical trial.[2]
Study Design:
-
Population: Patients with New York Heart Association (NYHA) class II to IV congestive heart failure.[2]
-
Intervention: Oral administration of DITPA.[3]
-
Comparator: Placebo.[3]
-
Duration: 6 months of treatment.[2]
-
Primary Objective: To evaluate the effect of DITPA on a composite endpoint for congestive heart failure, which included changes in symptoms, morbidity, and mortality.[2]
Inclusion/Exclusion Criteria (General): While specific criteria for the pivotal Phase II trial were not detailed in the provided search results, typical inclusion criteria for such trials involve a confirmed diagnosis of heart failure with specific ejection fraction parameters and symptom severity (NYHA class). Exclusion criteria often include recent cardiovascular events, severe comorbidities, and contraindications to the study drug.
Signaling Pathways and Experimental Workflow
DITPA Signaling Pathway in Cardiomyocytes
DITPA, as a thyroid hormone analog, is believed to exert its effects by interacting with thyroid hormone receptors (TRs) in cardiomyocytes, leading to downstream changes in gene expression and cellular function. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of DITPA in cardiomyocytes.
Experimental Workflow: DITPA vs. Placebo RCT
The following diagram outlines the typical workflow of a randomized controlled trial comparing DITPA to a placebo in patients with heart failure.
Caption: Typical workflow of a DITPA vs. Placebo RCT for heart failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
DITPA Treatment: A Comparative Analysis of Differential Gene Expression
For researchers, scientists, and drug development professionals, understanding the molecular impact of therapeutic candidates is paramount. This guide provides an objective comparison of differential gene expression following treatment with 3,5-diiodothyropropionic acid (DITPA), a promising thyroid hormone analog. The data presented here, compiled from preclinical and in vitro studies, offers insights into DITPA's mechanism of action and its effects compared to other relevant compounds.
This compound (DITPA) is a thyroid hormone analog that has been investigated for its potential therapeutic effects, particularly in conditions like the Allan-Herndon-Dudley syndrome (AHDS), which is caused by mutations in the thyroid hormone transporter MCT8.[1][2] DITPA is of interest because it can enter cells independently of MCT8, potentially compensating for the deficient transport of natural thyroid hormones.[1][2] This guide summarizes the key findings on differential gene expression induced by DITPA treatment, with comparisons to other treatments where available.
Comparative Gene Expression Analysis
The following tables summarize the quantitative data on the differential expression of key genes in response to DITPA treatment across various experimental models.
DITPA Treatment in Mct8 Knockout (Mct8KO) Mice
Experimental Model: Adult male Mct8 knockout mice, a model for Allan-Herndon-Dudley syndrome. Treatment: 0.3 mg DITPA per 100 g body weight per day via intraperitoneal injection for 10 days.[1]
| Tissue | Gene | Regulation by Thyroid Hormone (TH) | Change in Gene Expression with DITPA Treatment in Mct8KO Mice | Fold Change/Percentage Change |
| Liver | Dio1 (Type 1 deiodinase) | Positive | Decreased | 65% decrease[1] |
| Me1 (Malic enzyme 1) | Positive | Decreased | 62% decrease[1] | |
| Gpd2 (Glycerol-3-phosphate dehydrogenase 2) | Positive | Decreased | 51% decrease[1] | |
| Gstα2 (Glutathione S-transferase alpha 2) | Negative | Increased | 2.4-fold increase[1] | |
| Brain | Hr (Hairless) | Positive | Increased | 1.4-fold increase[1] |
| Soleus Muscle | Hr (Hairless) | Positive | Decreased | Significant decrease to wild-type levels[1] |
| Ucp3 (Uncoupling protein 3) | Positive | No significant change | -[1] | |
| Mhc IId (Myosin heavy chain IId) | Positive | No significant change | -[1] | |
| Mhc I (Myosin heavy chain I) | Negative | No significant change | -[1] | |
| Gastrocnemius Muscle | Hr (Hairless) | Positive | No significant change | -[1] |
Prenatal DITPA Treatment in Mct8 Knockout (Mct8KO) Mice
Experimental Model: Mct8 heterozygous pregnant dams carrying wild-type (Wt) and Mct8KO male embryos. Treatment: DITPA administered to pregnant dams.[2]
| Tissue | Gene | Regulation by Thyroid Hormone (TH) | Change in Gene Expression with DITPA Treatment in Mct8KO Embryos | Fold Change/Percentage Change |
| Cerebral Cortex | Shh (Sonic hedgehog) | Positive | Increased | 1.8-fold higher in Mct8KO than Wt[2] |
| Klf9 (Kruppel-like factor 9) | Positive | Similar effect in Wt and Mct8KO | -[2] | |
| Aldh1a3 (Aldehyde dehydrogenase 1 family member A3) | Negative | Similar effect in Wt and Mct8KO | -[2] |
DITPA vs. TRIAC Treatment in Mct8/Oatp1c1 Double Knockout (DKO) Mice
Experimental Model: Mct8/Oatp1c1 double knockout mice. Treatment: Daily injections from postnatal day 1 (P1) to P20.[3]
| Tissue/Region | Gene | DITPA Effect on Gene Expression | TRIAC Effect on Gene Expression |
| Hypothalamus (PVN) | Trh (Thyrotropin-releasing hormone) | Little effect | Dose-dependent reduction[3] |
| Pituitary | Tshb (Thyroid-stimulating hormone beta) | Moderate decrease (high dose) | Profound downregulation[3] |
| Liver & Kidney | Dio1 (Type 1 deiodinase) | Dose-dependent decrease | Reduction at low dose, elevated at high dose[3] |
| Cerebral Cortex | Hr (Hairless) | Little stimulating effect | Dose-dependent increase[3] |
DITPA and TRIAC Treatment in Human MCT8-Deficient Cerebral Organoids
Experimental Model: Human induced pluripotent stem cell (hiPSC)-derived cerebral organoids with MCT8 deficiency. Treatment: 24-hour incubation with 10nM L-T3, 10nM TRIAC, or 3.5μM DITPA.[4]
| Gene | Regulation by T3 | L-T3 Effect in MCT8-deficient Organoids | DITPA Effect in MCT8-deficient Organoids | TRIAC Effect in MCT8-deficient Organoids |
| KLF9 | Upregulated | No effect | 1.5-fold increase[4] | 1.5-fold increase[4] |
| HAIRLESS | Upregulated | Unresponsive | - | - |
| DIO3 | Upregulated | Unresponsive | - | - |
Experimental Protocols
In Vivo Mct8 Knockout Mouse Study
1. Animal Model and DITPA Administration:
-
Adult male Mct8 knockout (Mct8KO) mice and wild-type (Wt) littermates were used.[1]
-
Mice were housed in metabolic cages for adaptation and baseline data recording.[1]
-
DITPA was administered daily via intraperitoneal (ip) injection at a dose of 0.3 mg per 100 g of body weight for 10 consecutive days.[1]
2. Tissue Collection and RNA Extraction:
-
On day 18, brain, liver, and muscle (soleus and gastrocnemius) tissues were collected.[1]
-
Total RNA was extracted from the collected tissues using standard protocols.[1]
3. Gene Expression Analysis (Quantitative PCR):
-
mRNA levels of target genes were measured by quantitative polymerase chain reaction (qPCR).[1]
-
Gene expression data was normalized to an appropriate housekeeping gene.
In Vitro Human Cerebral Organoid Study
1. Generation of Cerebral Organoids:
-
Human induced pluripotent stem cells (hiPSCs) from MCT8-deficient patients and controls were used to generate brain organoids.[4]
2. Treatment with Thyroid Hormone Analogs:
-
Cerebral organoids were incubated for 24 hours with one of the following: 10nM L-T3, 10nM TRIAC, or 3.5μM DITPA.[4]
3. Gene Expression Analysis:
-
Following incubation, RNA was extracted from the organoids.
-
The expression of T3-responsive genes was measured.[4] While the specific method is not detailed in the abstract, RNA-sequencing or qPCR are standard approaches.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of DITPA and a general workflow for differential gene expression analysis.
Caption: Proposed signaling pathway for DITPA action.
Caption: General workflow for differential gene expression analysis.
References
- 1. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. OR14-02 The Thyroid Hormone Analogs DITPA And TRIAC Triggered T3-signalling In Human MCT8-deficient Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
DITPA's Dichotomy: A Comparative Analysis of Cardiac and Hepatic Gene Expression
For researchers, scientists, and professionals in drug development, understanding the tissue-specific effects of therapeutic compounds is paramount. This guide provides a comparative analysis of the impact of 3,5-diiodothyropropionic acid (DITPA), a thyroid hormone analog, on cardiac versus hepatic gene expression, supported by available experimental data.
DITPA has been investigated for its potential therapeutic benefits, particularly in the context of heart failure and metabolic disorders.[1][2][3][4] While it exhibits thyromimetic properties, its effects are not uniform across all tissues. This guide synthesizes findings from preclinical and clinical studies to illuminate the distinct molecular responses of the heart and liver to DITPA administration.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of DITPA on cardiac and hepatic parameters and gene expression from various studies.
Table 1: Effects of DITPA on Cardiac Parameters
| Parameter | Species/Model | DITPA Dosage | Duration | Outcome | Citation |
| Cardiac Index | Human (Heart Failure) | 1.875 - 3.75 mg/kg/day | 4 weeks | Increased by 18% | [1][3][4] |
| Systemic Vascular Resistance | Human (Heart Failure) | 1.875 - 3.75 mg/kg/day | 4 weeks | Decreased by 11% | [1][3][4] |
| Left Ventricular Dimensions | Mouse | 0.937 - 7.5 mg/kg/day | 7 days | Increased | [5][6] |
| Contractile Function (FS%) | Mouse | 1.85 - 7.5 mg/kg/day | 7 days | Significantly reduced | [5] |
| α-Myosin Heavy Chain (MHC) mRNA | Rat (Hypothyroid) | 150 - 1500 µ g/100g | Not specified | Increased, comparable to L-thyroxine | [7] |
| α-Myosin Heavy Chain (MHC) Protein | Rat (Hypothyroid) | 150 - 1500 µ g/100g | Not specified | Increased, but less than L-thyroxine | [7] |
| SERCA2a Protein | Rabbit (Myocardial Infarction) | Not specified | Not specified | Prevented downregulation | [5] |
| SERCA, PLB, HSP levels | Mouse | 0.937 - 7.5 mg/kg/day | 7 days | Unchanged | [5][6] |
Table 2: Effects of DITPA on Hepatic Gene Expression in Mct8KO Mice
| Gene | Function | DITPA Dosage | Duration | Change in Expression | Citation |
| Dio1 (Type 1 deiodinase) | Thyroid hormone activation | 0.3 mg/100g body weight | Not specified | Decreased by 65% | [8] |
| Me1 (Malic enzyme 1) | Fatty acid synthesis | 0.3 mg/100g body weight | Not specified | Decreased by 62% | [8] |
| Gpd2 (Glycerol-3-phosphate dehydrogenase 2) | Glycolysis and gluconeogenesis | 0.3 mg/100g body weight | Not specified | Decreased by 51% | [8] |
| Gstα2 (Glutathione S-transferase alpha 2) | Detoxification | 0.3 mg/100g body weight | Not specified | Increased by 2.4-fold | [8] |
| Hepatic α-Glycerolphosphate Dehydrogenase (GPDH) Activity | Lipid metabolism | 150 - 1500 µ g/100g | Not specified | Increased, but less than L-thyroxine | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Study of DITPA in Hypothyroid Rats
-
Animal Model: Hypothyroid rats were used to assess the effects of DITPA.
-
Treatment: DITPA was administered over a dosage range of 150 to 1500 micrograms/100 g of body weight. A comparative group received L-thyroxine at dosages of 1.5 to 15 micrograms/100 g.
-
Gene Expression Analysis: The expression of alpha-myosin heavy chain (α-MHC) mRNA in cardiac tissue was measured. The protein content of α-MHC was also assessed.
-
Enzyme Activity Assay: Hepatic alpha-glycerolphosphate dehydrogenase (GPDH) activity was determined to assess the metabolic effects in the liver.[7]
Study of DITPA in Mct8-deficient (Mct8KO) Mice
-
Animal Model: Mct8KO mice, which exhibit a thyrotoxic state in peripheral tissues like the liver, were used.
-
Treatment: DITPA was administered daily via intraperitoneal injection at a dose of 0.3 mg per 100 g of body weight.
-
Gene Expression Analysis: The expression of thyroid hormone-responsive genes in the liver (Dio1, Me1, Gpd2, and Gstα2) was measured using quantitative real-time PCR (qPCR).[8][9]
Visualizing the Experimental Workflow and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a simplified signaling pathway for thyroid hormone action, which DITPA partially mimics.
Discussion and Conclusion
The available data reveals a tissue-specific impact of DITPA on gene expression. In the heart, DITPA can induce the expression of α-MHC mRNA, a key component of the contractile apparatus, to a similar extent as the native thyroid hormone L-thyroxine.[7] However, this does not consistently translate to improved cardiac function, with some studies in mice showing impaired contractility and adverse outcomes.[5][6] Furthermore, the induction of α-MHC protein and the effect on other cardiac genes like SERCA2a appear to be context-dependent and less robust than the effects of L-thyroxine.[5][7]
In contrast, DITPA demonstrates a clear and potent effect on hepatic gene expression, particularly in a model of MCT8 deficiency where it effectively ameliorates the thyrotoxic state.[8] It significantly downregulates genes involved in thyroid hormone activation and metabolism (Dio1) and lipogenesis (Me1, Gpd2), while upregulating a detoxification gene (Gstα2).[8] The lesser effect on hepatic GPDH activity compared to L-thyroxine in another study further highlights a differential hepatic response.[7]
References
- 1. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Clinical and experimental studies on the use of this compound, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Angiogenic Potential of DITPA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,5-diiodothyropropionic acid's (DITPA) pro-angiogenic effects across various experimental models. We present supporting data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Executive Summary
This compound (DITPA), a thyroid hormone analog, has demonstrated potent pro-angiogenic activity. This has been validated in multiple preclinical models, including ex vivo, in vitro, and in vivo systems. Studies show that DITPA's efficacy is comparable to that of well-known angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). The mechanism of action is initiated at the cell surface through the integrin αvβ3 receptor, subsequently activating the MAPK/ERK1/2 signaling cascade. This guide synthesizes the available quantitative data and methodologies to provide a clear comparison of DITPA's performance against other pro-angiogenic agents.
Data Presentation: Quantitative Comparison of Pro-Angiogenic Effects
The following table summarizes the quantitative data on the pro-angiogenic effects of DITPA in comparison to other agents in the Chick Chorioallantoic Membrane (CAM) assay. The data is presented as an angiogenesis index, which represents the mean number of new blood vessel branch points per field.
| Compound | Concentration | Angiogenesis Index (Mean ± SD) |
| PBS (Control) | - | 20.2 ± 2.1 |
| DITPA | 0.01 µM | 30.5 ± 3.2 |
| DITPA | 0.1 µM | 42.1 ± 4.5 |
| T₄ | 0.1 µM | 43.5 ± 4.1 |
| T₄-agarose | 0.1 µM | 41.8 ± 3.9 |
| bFGF | 1.0 µg/ml | 45.2 ± 4.8 |
| VEGF | 2.0 µg/ml | 44.6 ± 4.3 |
Data sourced from Mousa et al., Endocrinology, 2006.[1]
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes involved in the validation of DITPA's pro-angiogenic effects, the following diagrams have been generated using the DOT language.
DITPA's Pro-Angiogenic Signaling Pathway
Caption: DITPA initiates pro-angiogenic signaling via integrin αvβ3 and the MAPK/ERK1/2 pathway.
Experimental Workflow: Chick Chorioallantoic Membrane (CAM) Assay```dot
Caption: In vitro workflow for the 3D human microvascular endothelial cell sprouting assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used ex vivo model to study angiogenesis.
-
Egg Preparation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator. On day 3 of incubation, a small window is made in the shell to expose the CAM.
-
Treatment Application: A sterile filter paper disc saturated with the test compound (e.g., DITPA, VEGF, bFGF, or control vehicle) is placed on the CAM.
-
Incubation: The window is sealed with tape, and the eggs are returned to the incubator for a further 48-72 hours.
-
Analysis: After incubation, the CAM is fixed, and the area around the filter disc is photographed. The number of blood vessel branch points is counted to quantify angiogenesis. An increase in the number of branch points indicates a pro-angiogenic response.
3D Human Microvascular Endothelial Sprouting Assay
This in vitro assay mimics the formation of new blood vessels from a pre-existing monolayer of endothelial cells.
-
Cell Culture: Human microvascular endothelial cells (HMVECs) are cultured to confluence on microcarrier beads.
-
Embedding: The cell-coated beads are embedded in a fibrin (B1330869) or collagen gel in a multi-well plate.
-
Treatment: The gel is overlaid with culture medium containing the test compounds (DITPA, comparators, or control).
-
Sprouting and Analysis: The plate is incubated for 24-48 hours to allow for endothelial cell sprouting and tube formation. The extent of sprouting is quantified by measuring the length and number of capillary-like tubes extending from the beads using microscopy and image analysis software.
In Vivo Matrigel Plug Assay
The Matrigel plug assay is a common in vivo method to assess angiogenesis.
-
Preparation of Matrigel: Matrigel, a solubilized basement membrane preparation, is mixed with the test compound (e.g., DITPA or a positive control like bFGF) on ice.
-
Injection: The Matrigel mixture is injected subcutaneously into mice. At body temperature, the Matrigel solidifies, forming a plug.
-
Incubation Period: The mice are monitored for a period of 7-14 days, during which host endothelial cells can invade the Matrigel plug and form new blood vessels.
-
Analysis: The Matrigel plugs are excised, fixed, and sectioned. The sections are then stained for endothelial cell markers (e.g., CD31) to visualize the newly formed blood vessels. Angiogenesis is quantified by measuring the vessel density or hemoglobin content within the plug.
Conclusion
The collective evidence from ex vivo and in vitro models strongly supports the pro-angiogenic effects of DITPA. The quantitative data from the CAM assay demonstrates that DITPA induces angiogenesis to a similar extent as established growth factors like bFGF and VEGF. The elucidated signaling pathway through integrin αvβ3 and MAPK/ERK1/2 provides a clear molecular basis for its activity. The detailed protocols provided in this guide offer a framework for the continued investigation and validation of DITPA and other potential pro-angiogenic compounds in the context of drug discovery and development. Further studies utilizing in vivo models like the Matrigel plug assay will be crucial to fully characterize the therapeutic potential of DITPA in promoting neovascularization.
References
DITPA and ACE Inhibitor Combination Therapy for Heart Failure: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of 3,5-diiodothyropropionic acid (DITPA) in combination with angiotensin-converting enzyme (ACE) inhibitors for the treatment of heart failure. This analysis is supported by preclinical experimental data and an overview of the distinct signaling pathways.
Executive Summary
Heart failure remains a significant challenge in cardiovascular medicine. Standard therapies, such as ACE inhibitors, form the cornerstone of treatment by mitigating the neurohormonal activation that drives disease progression. DITPA, a thyroid hormone analog, has been investigated as a potential adjunctive therapy due to its positive inotropic and lusitropic effects with a lower risk of tachycardia compared to natural thyroid hormones. Preclinical evidence suggests that the combination of DITPA with an ACE inhibitor may offer synergistic benefits in improving cardiac performance beyond that of ACE inhibitor monotherapy. This guide delves into the available data, mechanisms of action, and experimental methodologies to provide a comprehensive overview for further research and development.
Comparative Data: Preclinical Efficacy
A key preclinical study investigated the effects of DITPA in combination with the ACE inhibitor captopril (B1668294) in a rat model of post-myocardial infarction heart failure. The following table summarizes the key hemodynamic findings from this study, comparing the combination therapy to captopril monotherapy and a control group.
| Parameter | Control (Normal Saline) | Captopril (2 g/L) | DITPA (375 µ g/100g ) + Captopril (2 g/L) |
| Left Ventricular End-Diastolic Pressure (LVEDP) | 34 ± 3 mmHg | 26 ± 2 mmHg | 21 ± 2 mmHg |
| Cardiac Index | Baseline | Baseline | ▲ 36% increase vs. Captopril alone |
| Time Constant of LV Pressure Decline (tau) | Baseline | 22.2 ± 1.7 ms | 17.5 ± 1.0 ms |
| Maximum Rate of LV Pressure Decline (-dP/dtmax) | Baseline | -3346 ± 232 mmHg/s | -4561 ± 361 mmHg/s |
Data from a preclinical study in a rat post-infarction model of heart failure.
Mechanisms of Action & Signaling Pathways
The therapeutic effects of DITPA and ACE inhibitors in heart failure stem from their distinct molecular mechanisms.
DITPA: Modulating Cardiac Gene Expression and Function
DITPA acts as an analog of thyroid hormone, binding to thyroid hormone receptors (TRs) α and β, albeit with lower affinity than the endogenous T3 hormone. This interaction is believed to alter the molecular composition of the heart and vasculature. The downstream effects include:
-
Positive Inotropic and Lusitropic Effects: DITPA has been shown to improve both systolic and diastolic function.[1]
-
Gene Expression Regulation: It can induce the expression of α-myosin heavy chain (MHC) mRNA, a key component of the cardiac contractile apparatus.[2]
-
Ion Channel Modulation: Studies have shown DITPA can restore the density and gene expression of the transient outward K+ current (Ito) in rat myocardium after a myocardial infarction, which can be beneficial in preventing arrhythmias.[3]
-
Vasodilation: DITPA may enhance endothelial nitric oxide-mediated vasorelaxation.[4]
ACE Inhibitors: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors are a cornerstone of heart failure therapy, primarily acting on the Renin-Angiotensin-Aldosterone System (RAAS). Their mechanism involves:
-
Inhibition of Angiotensin II Formation: ACE inhibitors block the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.
-
Reduced Vasoconstriction: By decreasing angiotensin II levels, ACE inhibitors lead to vasodilation, reducing both afterload and preload on the heart.[5]
-
Decreased Aldosterone (B195564) Secretion: Lower angiotensin II levels result in reduced aldosterone secretion from the adrenal cortex. This leads to decreased sodium and water retention, further reducing cardiac preload.[6]
-
Increased Bradykinin (B550075) Levels: ACE is also responsible for the breakdown of bradykinin, a vasodilator. By inhibiting ACE, these drugs increase bradykinin levels, contributing to their vasodilatory effects.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The thyroid hormone analog DITPA restores I(to) in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormone analog, DITPA, improves endothelial nitric oxide and beta-adrenergic mediated vasorelaxation after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of ACE inhibitors in Heart Failure and MI | Time of Care [timeofcare.com]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Tissue-Specific Effects of 3,5-Diiodothyropropionic Acid (DITPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the tissue-specific effects of 3,5-Diiodothyropropionic acid (DITPA), a synthetic analog of thyroid hormone. DITPA has been investigated for its potential therapeutic applications, particularly in cardiovascular and metabolic disorders. This document compares its performance with endogenous thyroid hormones and other analogs, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Cardiovascular Effects: A Focus on Inotropic Selectivity
DITPA has been noted for its potential to elicit positive inotropic effects on the heart with less of the undesirable chronotropic (heart rate) effects associated with natural thyroid hormones.
Comparative Hemodynamic and Cardiac Effects
| Parameter | DITPA | L-Thyroxine (T4) | Placebo | Tissue/Organ | Study Population | Citation |
| Cardiac Index | ↑ 18% | - | - | Heart | Human (Congestive Heart Failure) | [1][2] |
| Systemic Vascular Resistance | ↓ 11% | - | - | Vasculature | Human (Congestive Heart Failure) | [1][2] |
| Heart Rate | Minimal increase | Significant increase | No significant change | Heart | Human & Rat | [1][3] |
| Left Ventricular dP/dt | Comparable increase | Comparable increase | - | Heart | Hypothyroid Rats | [3] |
| α-MHC mRNA | Increased | Increased | - | Heart | Rat Heart Cell Culture | [3] |
| α-MHC Protein | Less increase | - | - | Heart | Hypothyroid Rats | [3] |
| Myocardial Arteriolar Density | Prevented loss | Prevented loss (high-dose) | Loss | Heart | Hypothyroid Rats | [4] |
Table 1: Summary of the comparative cardiovascular effects of DITPA.
Proangiogenic Effects
DITPA promotes the formation of new blood vessels, an effect initiated at the cell surface.[5] This action is comparable to that of T4, basic fibroblast growth factor (b-FGF), and vascular endothelial growth factor (VEGF).[6]
Metabolic Effects: Targeting the Liver
DITPA demonstrates significant thyromimetic activity in the liver, leading to favorable changes in lipid profiles.
Comparative Metabolic Effects
| Parameter | DITPA | Placebo | Tissue/Organ | Study Population | Citation |
| Serum Cholesterol | ↓ 20% | ↓ ~2% | Liver | Human (Congestive Heart Failure) | [1][2] |
| LDL Cholesterol | ↓ 30% | ↓ ~3% | Liver | Human (Congestive Heart Failure) | [1][2] |
| Triglycerides | ↓ (significant) | No significant change | Liver | Human (Congestive Heart Failure) | [7] |
| Body Weight | ↓ 11 lbs | No significant change | Systemic | Human (Congestive Heart Failure) | [1][2] |
| Hepatic α-glycerolphosphate dehydrogenase (GPDH) activity | Less increase | - | Liver | Hypothyroid Rats | [3] |
Table 2: Summary of the comparative metabolic effects of DITPA.
Effects on the Central Nervous System and Other Tissues
DITPA's ability to cross the blood-brain barrier independently of the monocarboxylate transporter 8 (MCT8) makes it a potential therapeutic for MCT8 deficiency, a genetic disorder affecting thyroid hormone transport into the brain.[8][9][10] In MCT8-deficient mice, DITPA was shown to ameliorate hypermetabolism and normalize serum T3 levels without correcting brain hypothyroidism at the tested dose.[8]
Signaling Pathways and Mechanisms of Action
DITPA exerts its effects through both classical nuclear thyroid hormone receptor (TR) signaling and non-genomic pathways initiated at the cell surface.
Nuclear Thyroid Hormone Receptor Signaling
DITPA binds to both TRα and TRβ isoforms, albeit with less affinity than the natural hormone T3.[11] This interaction leads to the regulation of target gene expression, such as the induction of α-myosin heavy chain (MHC) in cardiac cells.[3]
Caption: DITPA's nuclear signaling pathway.
Cell Surface-Initiated Proangiogenic Signaling
DITPA initiates proangiogenic effects by binding to a receptor on the integrin αvβ3 at the cell surface. This triggers the MAPK/ERK1/2 signal transduction cascade, leading to new blood vessel formation.[5][6]
Caption: DITPA's proangiogenic signaling pathway.
Experimental Protocols
In Vivo Assessment of Cardiac Function in Hypothyroid Rats
-
Animal Model: Hypothyroid rats are used to assess the cardiac effects of DITPA and compare them to L-thyroxine.
-
Drug Administration: DITPA and L-thyroxine are administered over a range of dosages.
-
Measurements:
-
Heart Rate: Monitored continuously.
-
Left Ventricular Pressures and dP/dt: Measured via a catheter inserted into the left ventricle to assess contractility.
-
Myosin Isoenzymes: Analyzed from heart tissue to determine the expression of α-MHC and β-MHC.
-
Hepatic α-glycerolphosphate dehydrogenase (GPDH) activity: Measured as an indicator of metabolic activity in the liver.[3]
-
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
-
Model: Fertilized chicken eggs are incubated to allow the development of the chorioallantoic membrane.
-
Treatment: A filter disk soaked with DITPA, T4, or other growth factors is placed on the CAM.
-
Analysis: After a period of incubation, the CAM is examined microscopically to quantify the formation of new blood vessels. The proangiogenic effect is determined by the density and length of the new vessels.[5][6]
Human Clinical Trials in Congestive Heart Failure
-
Study Design: Multicenter, randomized, placebo-controlled, double-blind trials.
-
Patient Population: Patients with New York Heart Association class II to IV congestive heart failure.
-
Intervention: Patients are randomized to receive DITPA or a placebo for a defined period (e.g., 6 months).
-
Primary Endpoints: Assessment of a composite congestive heart failure endpoint based on symptom changes and morbidity/mortality.
-
Secondary Endpoints: Measurement of cardiac index, systemic vascular resistance, serum cholesterol, LDL cholesterol, and body weight.[1][2]
Experimental Workflow
Caption: General experimental workflow for assessing DITPA.
Conclusion
This compound exhibits distinct tissue-specific effects, making it a subject of significant research interest. Its ability to improve cardiac contractility with minimal impact on heart rate and its favorable effects on lipid metabolism highlight its potential as a selective thyromimetic agent. The proangiogenic properties of DITPA and its ability to bypass the MCT8 transporter open avenues for its investigation in vascular diseases and specific neurological conditions. However, clinical trials in congestive heart failure have shown that while DITPA improves some hemodynamic and metabolic parameters, it does not translate to symptomatic benefit and is associated with tolerability issues.[1][2] Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.
References
- 1. ahajournals.org [ahajournals.org]
- 2. DITPA (this compound), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac effects of this compound, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormone analog this compound promotes healthy vasculature in the adult myocardium independent of thyroid effects on cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proangiogenesis action of the thyroid hormone analog this compound (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical and experimental studies on the use of this compound, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prizmtx.com [prizmtx.com]
- 10. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of 3,5-Diiodothyropropionic Acid (DITPA): A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL GUIDELINES
This document provides essential procedural guidance for the safe handling and disposal of 3,5-Diiodothyropropionic acid (DITPA), a halogenated organic compound. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for DITPA before handling.
Core Principle: Segregation and Professional Disposal
The primary and mandatory disposal method for this compound and materials contaminated with it is collection by a licensed hazardous waste management service for controlled incineration.[1][2] Under no circumstances should DITPA or any halogenated organic compound be disposed of down the drain or in regular trash. [1][3][4] Due to its classification as a halogenated organic compound, DITPA waste must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent costly and hazardous mixing of waste.[2][4][5][6]
Key Chemical and Safety Data
The following table summarizes essential information for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | DITPA, 4-(4-hydroxyphenoxy)-3,5-diiodo-benzenepropanoic acid |
| CAS Number | 1158-10-7 |
| Molecular Formula | C₁₅H₁₂I₂O₄ |
| Molecular Weight | 510.06 g/mol |
| Appearance | Solid |
| Primary Hazard | Halogenated Organic Compound |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[7][8][9] |
Step-by-Step Disposal Protocol for DITPA Waste
This protocol outlines the standard operating procedure for the collection and disposal of DITPA from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling DITPA, ensure you are wearing appropriate PPE.[1]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[7]
-
Lab Coat: A standard laboratory coat is required.
Waste Segregation and Collection
Proper segregation is the most critical step in this disposal workflow.
-
Designated Container: Obtain a designated "Halogenated Organic Waste" container from your institution's EHS department. These containers are often specifically labeled for this waste stream.[2][3]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[5] Fill in all required information, including the full chemical name: "this compound".
-
Location: All waste transfers must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Waste Types to Collect:
-
Unused or expired solid DITPA.
-
Solutions containing DITPA.
-
Contaminated materials such as gloves, weighing paper, and pipette tips. These should be collected in a sealed, labeled bag and then placed in the halogenated waste container.
-
Rinsate from the "triple-rinsing" of non-disposable glassware that has come into contact with DITPA.
-
Spill Management
In the event of a DITPA spill, follow these procedures:
-
Ensure Safety: If the spill is outside a fume hood, evacuate the immediate area and alert your supervisor and EHS department. Ensure the area is well-ventilated.[5]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[5]
-
Collection: Carefully collect the absorbed material and any contaminated debris. Place it into a sealable, leak-proof container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).[5]
-
Labeling: Label the container as "Hazardous Waste," identifying the contents as "Spill Debris containing this compound."[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Request a waste pickup for the spill debris from your EHS department.
Storage of Waste Container
-
Secure Closure: Keep the halogenated waste container tightly closed when not in use.[4]
-
Headspace: Leave at least 5% of the container volume as headspace to allow for thermal expansion.[5]
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Secondary Containment: The container must be stored in secondary containment, such as a large, chemically resistant tub.[5]
-
Environment: The storage area should be cool, dry, well-ventilated, and away from direct sunlight or heat sources.[5]
Disposal of Empty Containers
This compound is not found on the EPA's P-list of acutely hazardous wastes. Therefore, the following procedure applies to empty containers:
-
Triple Rinse: Rinse the empty container with a suitable solvent three times.
-
Collect Rinsate: The rinsate must be collected and disposed of as halogenated organic waste.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream. Consult your local EHS guidelines for confirmation.
Requesting Waste Pickup
Once the waste container is nearly full (e.g., 90-95%), contact your institution's EHS department to schedule a waste pickup.[5] Do not overfill containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 2. 3 5-DIIODOTHYROPROPIONIC ACID CAS#: 1158-10-7 [amp.chemicalbook.com]
- 3. CAS 1158-10-7: this compound | CymitQuimica [cymitquimica.com]
- 4. epa.gov [epa.gov]
- 5. scbt.com [scbt.com]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. epa.gov [epa.gov]
- 8. pwaste.com [pwaste.com]
- 9. nyu.edu [nyu.edu]
Personal protective equipment for handling 3,5-Diiodothyropropionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3,5-Diiodothyropropionic acid (DITPA). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated organic compound that requires careful handling due to its potential health hazards. Based on available Safety Data Sheets (SDS), the primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed: May be harmful if ingested.[2]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against solids and various organic solvents.[4][5] For activities with a higher risk of skin contact, consider wearing two pairs of gloves.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[7] |
| Body Protection | Laboratory coat | A long-sleeved, buttoned lab coat that extends to the knees is required.[4] |
| Respiratory Protection | Not generally required with proper engineering controls | Use of a certified chemical fume hood or a ventilated balance enclosure should provide adequate respiratory protection. If these are not available or if aerosolization is likely, a risk assessment should be performed to determine the need for a respirator. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from preparation to use in experiments.
1. Designated Work Area:
-
All work with this compound, especially the handling of the solid powder, must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2][8]
2. Weighing the Compound:
-
Tare Method in a Fume Hood:
-
Place an empty, sealed container on the analytical balance and tare it.
-
Move the tared container to the chemical fume hood.
-
Carefully add the desired amount of this compound powder to the container inside the fume hood. Use disposable spatulas.
-
Securely close the container.
-
Return the closed container to the balance to obtain the final weight.[6]
-
-
Use of Anti-Static Equipment: To prevent scattering of the fine powder due to static electricity, consider using anti-static weigh boats or an anti-static gun.[6]
3. Dissolving the Compound:
-
All dissolution procedures should be performed within the chemical fume hood.
-
Add the solvent to the container with the pre-weighed this compound.
-
If necessary, gently agitate or sonicate the mixture to ensure complete dissolution, keeping the container sealed as much as possible.
4. Experimental Use:
-
When transferring solutions of this compound, use appropriate volumetric glassware and dispensing aids to prevent spills and splashes.
-
Avoid working alone and ensure that colleagues are aware of the hazardous nature of the material being handled.
5. Post-Handling Procedures:
-
Thoroughly decontaminate all work surfaces, equipment, and glassware after use.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.[5][7][9][10]
-
This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as weigh boats, pipette tips, and gloves.
-
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[5][9]
-
The label must clearly state "Hazardous Waste" and identify the contents, including "Halogenated Organic Compound" and the specific chemical name.[5][9]
-
Keep the waste container closed except when adding waste.[5][9]
3. Disposal Procedure:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Once the container is full, arrange for its collection by the institution's Environmental Health and Safety (EHS) department for disposal in accordance with local, state, and federal regulations.[9]
-
Do not dispose of this compound or its solutions down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mt.com [mt.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
